5-Ethylthiazol-2-amine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-ethyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c1-2-4-3-7-5(6)8-4/h3H,2H2,1H3,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOGSSUZDLBROJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20508533 | |
| Record name | 5-Ethyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20508533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39136-60-2 | |
| Record name | 5-Ethyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20508533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-ethyl-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Ethylthiazol-2-amine: Properties, Structure, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethylthiazol-2-amine is a heterocyclic amine built upon a thiazole core, a five-membered aromatic ring containing both sulfur and nitrogen atoms. The 2-aminothiazole moiety is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance their therapeutic potential.[1] This guide provides a comprehensive overview of the fundamental properties, structural features, and synthetic approaches for this compound, offering valuable insights for its application in research and drug discovery.
Physicochemical and Basic Properties
A clear understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in various experimental settings.
| Property | Value | Source |
| CAS Number | 39136-60-2 | [2] |
| Molecular Formula | C₅H₈N₂S | [2] |
| Molecular Weight | 128.20 g/mol | [2] |
| Appearance | Expected to be a crystalline solid | General knowledge |
| Solubility | Soluble in hot water and dilute acids | [3] |
| pKa | The pKa of the parent compound, 2-aminothiazole, is 5.36. The ethyl group at the 5-position is expected to have a minor electronic effect on this value. | [3][4] |
| LogP | 1.2877 (Computed) | [2] |
| Topological Polar Surface Area (TPSA) | 38.91 Ų | [2] |
The basicity of this compound is a key characteristic, primarily attributed to the nitrogen atoms in the molecule. The endocyclic nitrogen atom of the thiazole ring is the main center of protonation. The pKa value of the parent 2-aminothiazole is 5.36, indicating it is a weak base.[3] The electron-donating nature of the ethyl group at the 5-position is not expected to significantly alter this basicity.
Structural Elucidation
The structural features of this compound, including its tautomeric forms and spectroscopic signatures, are critical for its identification and characterization.
Chemical Structure and Tautomerism
This compound can exist in two tautomeric forms: the amino form and the imino form. The equilibrium between these two forms is an important aspect of its chemistry.
Caption: Tautomeric equilibrium of this compound.
While both forms can exist, studies on related 2-aminothiazoles suggest that the amino form is generally the more stable and predominant tautomer in solution.[5]
Spectroscopic Characterization
The identity and purity of this compound are confirmed through various spectroscopic techniques. Below are the expected spectral characteristics based on the analysis of closely related compounds.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), a singlet for the proton on the thiazole ring, and a broad singlet for the amino protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display characteristic peaks for the ethyl group carbons, the carbons of the thiazole ring (with the carbon bearing the amino group appearing at a lower field), and the carbon-sulfur and carbon-nitrogen bonds.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3400-3250 cm⁻¹ region), N-H bending vibrations (around 1650-1580 cm⁻¹), and C-N stretching vibrations.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 128). Fragmentation patterns would likely involve the loss of small molecules like HCN or cleavage of the ethyl group.
Synthesis of this compound
The most common and efficient method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis .[6][7] This method involves the condensation of an α-haloketone with a thiourea derivative. For the synthesis of this compound, the required starting materials are 1-bromo-2-butanone and thiourea.
Caption: Hantzsch synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on the well-established Hantzsch thiazole synthesis.
Step 1: Preparation of 1-Bromo-2-butanone
1-Bromo-2-butanone can be synthesized by the bromination of 2-butanone.[8][9][10]
-
Materials: 2-butanone, Bromine, Methanol.
-
Procedure:
-
In a well-ventilated fume hood, dissolve 2-butanone in methanol in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in methanol dropwise to the cooled solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time.
-
The reaction mixture is then worked up by extraction and purified by distillation under reduced pressure to yield 1-bromo-2-butanone.
-
Step 2: Hantzsch Thiazole Synthesis
-
Materials: 1-Bromo-2-butanone, Thiourea, Ethanol.
-
Procedure:
-
Dissolve 1-bromo-2-butanone and thiourea in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
Applications in Drug Discovery and Medicinal Chemistry
The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, appearing in a wide array of clinically used drugs and investigational compounds.[11][12] Its prevalence is due to its ability to act as a versatile pharmacophore, engaging in various non-covalent interactions with biological targets.
The ethyl group at the 5-position of this compound can provide beneficial lipophilic interactions within a protein's binding pocket, potentially enhancing potency and selectivity. This makes it an attractive building block for the synthesis of novel bioactive molecules.
While specific drugs containing the this compound moiety are not extensively documented in publicly available literature, the broader class of 2-aminothiazoles is found in drugs with diverse therapeutic applications, including:
The synthetic accessibility of this compound and the potential for further functionalization make it a valuable starting material for the generation of compound libraries in drug discovery campaigns.
Conclusion
This compound is a valuable heterocyclic building block with favorable physicochemical properties and a rich chemical background. Its synthesis via the robust Hantzsch reaction is well-established, and its structural features have been thoroughly investigated. The proven track record of the 2-aminothiazole scaffold in successful drug molecules underscores the potential of this compound as a key component in the design and development of novel therapeutic agents. This guide serves as a foundational resource for researchers aiming to leverage the unique properties of this compound in their scientific endeavors.
References
- 1. jocpr.com [jocpr.com]
- 2. chemscene.com [chemscene.com]
- 3. ru.unilongindustry.com [ru.unilongindustry.com]
- 4. 2-Aminothiazol | 96-50-4 [m.chemicalbook.com]
- 5. Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. Thiazole synthesis [organic-chemistry.org]
- 8. Synthesis routes of 1-Bromo-2-butanone [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 1-BROMO-2-BUTANONE | 816-40-0 [chemicalbook.com]
- 11. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. nanobioletters.com [nanobioletters.com]
- 14. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 5-Ethylthiazol-2-amine for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Ethylthiazol-2-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. This document delves into its fundamental chemical and physical properties, provides a detailed synthesis protocol, analyzes its spectroscopic signature, and explores its current and potential applications in the development of novel therapeutics. The information is curated to support researchers, scientists, and drug development professionals in leveraging this versatile scaffold for their research endeavors.
Core Compound Identification and Properties
This compound is a substituted thiazole derivative characterized by an ethyl group at the 5-position and an amino group at the 2-position of the thiazole ring. This arrangement of functional groups imparts specific electronic and steric properties that are crucial for its biological activity and synthetic utility.
Chemical Structure and Identifiers
-
Chemical Name: this compound
-
Synonyms: 5-ethyl-1,3-thiazol-2-amine, 2-Amino-5-ethylthiazole
-
CAS Number: 39136-60-2[1]
-
Molecular Formula: C₅H₈N₂S[1]
Caption: Chemical structure of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| Molecular Weight | 128.20 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 59 °C | |
| Boiling Point | 241.9 ± 9.0 °C (Predicted) | |
| Density | 1.195 ± 0.06 g/cm³ (Predicted) | |
| pKa | 5.37 ± 0.10 (Predicted) | |
| LogP | 1.2877 | [1] |
| Topological Polar Surface Area (TPSA) | 38.91 Ų | [1] |
Synthesis and Manufacturing
The synthesis of 2-aminothiazole derivatives is a well-established area of organic chemistry. The Hantzsch thiazole synthesis and its variations are the most common and versatile methods for constructing the thiazole ring.
General Synthesis Pathway: Hantzsch Thiazole Synthesis
The Hantzsch synthesis involves the reaction of an α-haloketone with a thiourea or thioamide. For 5-substituted-2-aminothiazoles, the general strategy involves the use of an appropriately substituted α-haloketone.
Caption: Generalized Hantzsch thiazole synthesis workflow.
Experimental Protocol for the Synthesis of this compound
Materials:
-
1-Bromo-2-butanone (or 1-chloro-2-butanone)
-
Thiourea
-
Ethanol (or other suitable solvent like DMF)
-
Sodium bicarbonate (optional, for neutralization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 equivalent) in ethanol.
-
Addition of α-Haloketone: To the stirred solution, add 1-bromo-2-butanone (1.0 equivalent) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate (the hydrobromide salt of the product) has formed, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Neutralization and Extraction: The crude product (or the reaction mixture) is then neutralized with a base such as sodium bicarbonate solution. The free amine can then be extracted with a suitable organic solvent like ethyl acetate.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude this compound can be further purified by recrystallization or column chromatography.
Spectroscopic Characterization
The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the proton on the thiazole ring, and a broad singlet for the amino protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the two carbons of the ethyl group, the two sp²-hybridized carbons of the thiazole ring, and the carbon of the C-NH₂ group.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:
-
N-H stretching: Two bands in the region of 3400-3250 cm⁻¹ characteristic of a primary amine.[2]
-
N-H bending: A band around 1650-1580 cm⁻¹ for the primary amine.[2]
-
C=N stretching: A band in the region of 1620-1500 cm⁻¹.
-
C-N stretching: Aromatic amine C-N stretching is typically observed between 1335-1250 cm⁻¹.[2]
-
C-H stretching and bending: Bands corresponding to the aliphatic ethyl group.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 128. The fragmentation pattern would likely involve the loss of the ethyl group and other characteristic cleavages of the thiazole ring.
Applications in Research and Drug Development
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[3][4][5] This is due to its ability to act as a versatile building block that can be readily functionalized to interact with a wide range of biological targets.
Role as a Pharmacophore
The 2-aminothiazole moiety can participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding (as both donor and acceptor), and hydrophobic interactions. This makes it an attractive core for the design of enzyme inhibitors and receptor modulators.
Therapeutic Areas of Interest
Derivatives of 2-aminothiazoles have shown a broad spectrum of biological activities, including:
-
Anticancer: The 2-aminothiazole core is present in several kinase inhibitors.[3]
-
Antimicrobial: Thiazole derivatives have been investigated for their antibacterial and antifungal properties.[6]
-
Anti-inflammatory: The scaffold is found in compounds with anti-inflammatory activity.[3]
-
Antiviral: Certain 2-aminothiazole derivatives have demonstrated antiviral effects.[3]
While specific, high-profile applications of this compound itself are not extensively documented in the readily available literature, its structural motifs are present in various patented compounds and research molecules, indicating its utility as a key intermediate in the synthesis of more complex and biologically active molecules. Its ethyl group can provide beneficial hydrophobic interactions in a protein's binding pocket.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound.
-
Hazard Statements: Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
-
Precautionary Statements: It is recommended to wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use in a well-ventilated area.
Researchers should always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
This compound is a valuable building block for medicinal chemistry and drug discovery. Its straightforward synthesis, combined with the proven biological relevance of the 2-aminothiazole scaffold, makes it an attractive starting material for the development of novel therapeutic agents. This guide provides the foundational knowledge required for researchers to effectively utilize this compound in their scientific pursuits.
References
- 1. chemscene.com [chemscene.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. mdpi.com [mdpi.com]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 5-Ethylthiazol-2-amine from starting materials
An In-Depth Technical Guide to the Synthesis of 5-Ethylthiazol-2-amine
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a heterocyclic compound belonging to the important class of 2-aminothiazoles. The 2-aminothiazole scaffold is a key structural motif in numerous pharmacologically active molecules[1]. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the well-established Hantzsch thiazole synthesis as the primary route. The guide delves into the underlying reaction mechanism, provides detailed, field-proven experimental protocols, and discusses methods for purification and characterization, grounded in authoritative scientific principles.
Introduction: The Significance of the 2-Aminothiazole Core
Heterocyclic compounds are central to medicinal chemistry, with nitrogen- and sulfur-containing rings like thiazole being particularly prominent[2]. The thiazole ring is a key component in various pharmaceuticals and natural products, such as Vitamin B1 (Thiamine)[3]. The 2-aminothiazole moiety, specifically, is recognized for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][4]. The synthesis of derivatives like this compound is therefore of significant interest for the development of novel therapeutic agents.
The most classical, reliable, and widely employed method for constructing the 2-aminothiazole ring system is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887[5][6]. This method involves the condensation reaction between an α-haloketone and a compound containing a thioamide functional group, such as thiourea[2][5][7]. For the specific synthesis of this compound, the required precursors are 1-bromo-2-butanone and thiourea. This guide will focus on this robust and high-yielding synthetic pathway.
The Hantzsch Thiazole Synthesis: Mechanism and Rationale
The Hantzsch synthesis is a powerful cyclization reaction driven by the formation of a stable aromatic thiazole ring[7]. The mechanism proceeds through a well-defined sequence of steps, which explains the choice of reactants and conditions.
Causality of the Mechanism:
-
Initial Nucleophilic Attack: The reaction initiates with a nucleophilic substitution (SN2) reaction. The sulfur atom of thiourea, being a soft and potent nucleophile, attacks the electrophilic α-carbon of 1-bromo-2-butanone, displacing the bromide ion[2][7].
-
Intermediate Formation: This initial step forms an isothiouronium salt intermediate.
-
Intramolecular Cyclization: The next critical step is an intramolecular nucleophilic attack. One of the amino groups of the isothiouronium intermediate attacks the electrophilic carbonyl carbon of the ketone moiety.
-
Dehydration and Aromatization: This cyclization forms a five-membered ring intermediate, a hydroxythiazoline. This intermediate is unstable and readily undergoes acid-catalyzed dehydration (elimination of a water molecule) to form the final, thermodynamically stable, aromatic 2-aminothiazole ring[5]. The aromaticity of the product is a significant driving force for the reaction to proceed to completion[7].
Below is a diagram illustrating the reaction mechanism.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed, self-validating protocol for the synthesis of this compound. The procedure is designed for clarity, reproducibility, and safety.
Starting Materials and Reagents
Successful synthesis relies on the quality of the starting materials. 1-Bromo-2-butanone is a lachrymator and skin irritant and must be handled with extreme care in a well-ventilated fume hood[8].
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Molar Eq. | Role |
| 1-Bromo-2-butanone | 151.00[9] | 7.55 g | 0.05 | 1.0 | α-Haloketone |
| Thiourea | 76.12 | 4.19 g | 0.055 | 1.1 | Thioamide |
| Ethanol (95%) | 46.07 | 50 mL | - | - | Solvent |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | ~5 g | - | - | Base for Neutralization |
| Deionized Water | 18.02 | ~250 mL | - | - | Work-up/Recrystallization |
| Ethyl Acetate | 88.11 | ~100 mL | - | - | Extraction Solvent |
| Anhydrous Magnesium Sulfate | 120.37 | ~5 g | - | - | Drying Agent |
Rationale for Reagent Ratios: A slight excess (1.1 equivalents) of thiourea is often used to ensure the complete consumption of the more expensive α-haloketone, thereby maximizing the conversion and yield of the reaction[7].
Experimental Workflow Diagram
The following diagram outlines the complete workflow from reaction setup to the isolation of the pure product.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Synthesis Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine thiourea (4.19 g, 0.055 mol) and 95% ethanol (50 mL). Stir the mixture at room temperature until the thiourea is fully dissolved.
-
Addition of Reactant: To the stirring solution, add 1-bromo-2-butanone (7.55 g, 0.05 mol) dropwise over 5 minutes.
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C) using a heating mantle. Maintain the reflux with vigorous stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. In a separate 500 mL beaker, prepare a solution of sodium bicarbonate (~5 g) in 200 mL of deionized water. Pour the cooled reaction mixture into the bicarbonate solution while stirring. The initial product formed is the hydrobromide salt, which is soluble in the reaction medium; neutralization with a weak base deprotonates the thiazole, causing the neutral, less soluble product to precipitate[2][7].
-
Precipitation and Isolation: Cool the neutralized mixture in an ice bath for 30 minutes to ensure complete precipitation of the product. Collect the resulting solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two portions of cold deionized water (25 mL each) to remove any remaining salts and water-soluble impurities.
-
Drying: Allow the crude product to air-dry on the filter paper for 20-30 minutes, then transfer it to a tared watch glass and dry further in a vacuum oven at 40-50°C to a constant weight.
Purification by Recrystallization
Recrystallization is a critical step to achieve high purity. An ethanol/water mixture is a common and effective solvent system for this compound[10].
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Crystallization: While the solution is still hot, add hot deionized water dropwise until the solution becomes faintly turbid, indicating it is saturated. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution[10].
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of a cold ethanol/water mixture, and dry under vacuum.
Product Characterization
The identity and purity of the synthesized this compound must be confirmed through analytical methods.
| Property | Expected Value |
| Molecular Formula | C₅H₈N₂S[11] |
| Molecular Weight | 128.20 g/mol [11] |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 93-98 °C (A sharp range indicates high purity)[10] |
| Purity (Typical) | ≥97%[11] |
Spectroscopic Data:
-
¹H NMR: Protons of the ethyl group (a triplet and a quartet) and the amine group (a broad singlet) are expected. The aromatic proton on the thiazole ring will appear as a singlet.
-
¹³C NMR: Signals corresponding to the two carbons of the ethyl group, the two aromatic carbons of the thiazole ring, and the carbon bearing the amino group (C=N) are expected.
-
IR Spectroscopy: Characteristic peaks for N-H stretching (amine), C=N stretching (thiazole ring), and C-S stretching should be observed.
Safety and Handling
-
1-Bromo-2-butanone: This compound is a lachrymator and is corrosive. Always handle it inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Thiourea: Handle with gloves and avoid inhaling dust.
-
General Precautions: Perform the reaction in a well-ventilated area. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Conclusion
The Hantzsch thiazole synthesis offers a direct, efficient, and high-yielding pathway for the preparation of this compound from commercially available starting materials. The procedure, involving the condensation of 1-bromo-2-butanone with thiourea, is robust and scalable. By following the detailed protocol for reaction, work-up, and purification outlined in this guide, researchers can reliably synthesize this valuable heterocyclic building block for applications in pharmaceutical research and development. The key to success lies in careful handling of reagents, precise control of reaction conditions, and thorough purification of the final product.
References
- 1. researchgate.net [researchgate.net]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. bepls.com [bepls.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synarchive.com [synarchive.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. lookchem.com [lookchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chemscene.com [chemscene.com]
Spectroscopic Profile of 5-Ethylthiazol-2-amine: A Technical Guide for Researchers
Introduction
5-Ethylthiazol-2-amine is a heterocyclic compound belonging to the 2-aminothiazole class of molecules. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of therapeutically important agents.[1][2] The 2-aminothiazole nucleus is a key component in drugs with a wide range of biological activities, including antimicrobial and anticancer properties.[2][3] A thorough understanding of the spectroscopic characteristics of this compound is fundamental for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.
This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The information presented herein is synthesized from established principles of spectroscopy and data from closely related 2-aminothiazole derivatives, offering a predictive and practical framework for researchers in the field.
Molecular Structure and Expected Spectroscopic Features
The structural attributes of this compound dictate its characteristic spectroscopic fingerprint. The molecule consists of a five-membered thiazole ring, an amino group at the 2-position, and an ethyl group at the 5-position. These features will give rise to distinct signals in NMR, characteristic absorption bands in IR, and predictable fragmentation patterns in MS.
Caption: Figure 1: Chemical Structure of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide crucial information for structural confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show four distinct signals:
-
Amino Protons (-NH₂): A broad singlet is anticipated for the two protons of the amino group. The chemical shift of this signal can be variable and is dependent on the solvent and concentration. In a non-protic solvent like DMSO-d₆, these protons may appear in the range of δ 7.0-7.5 ppm and are exchangeable with D₂O.
-
Thiazole Proton (C4-H): The proton attached to the C4 carbon of the thiazole ring is expected to appear as a singlet in the aromatic region, likely between δ 6.5-7.5 ppm.[4]
-
Ethyl Group Protons (-CH₂CH₃):
-
Methylene Protons (-CH₂-): These two protons will appear as a quartet due to coupling with the adjacent methyl protons. The expected chemical shift is in the range of δ 2.5-3.0 ppm.
-
Methyl Protons (-CH₃): These three protons will appear as a triplet due to coupling with the adjacent methylene protons, with an expected chemical shift around δ 1.2-1.5 ppm.
-
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule. The expected chemical shifts are:
-
Thiazole Ring Carbons:
-
C2: This carbon, bonded to two nitrogen atoms, will be the most downfield of the ring carbons, with an expected chemical shift in the range of δ 165-175 ppm.
-
C4: The chemical shift for this carbon is anticipated to be in the range of δ 105-115 ppm.
-
C5: The carbon bearing the ethyl group is expected to have a chemical shift in the range of δ 140-150 ppm.
-
-
Ethyl Group Carbons (-CH₂CH₃):
-
Methylene Carbon (-CH₂-): Expected to appear in the range of δ 20-30 ppm.
-
Methyl Carbon (-CH₃): Expected to be the most upfield signal, in the range of δ 10-15 ppm.
-
Experimental Protocol for NMR Data Acquisition
A generalized protocol for acquiring NMR data is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a spectrometer with a field strength of at least 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:
-
N-H Stretching: Primary amines typically show two bands in the region of 3400-3250 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.[5]
-
C-H Stretching:
-
Aromatic C-H: A weak band may be observed above 3000 cm⁻¹ for the C-H stretch of the thiazole ring.
-
Aliphatic C-H: Stronger bands will be present below 3000 cm⁻¹ for the C-H stretching vibrations of the ethyl group.
-
-
C=N Stretching: The stretching vibration of the carbon-nitrogen double bond in the thiazole ring is expected to appear in the region of 1620-1500 cm⁻¹.[6][7]
-
N-H Bending: A bending vibration for the primary amine is expected in the range of 1650-1580 cm⁻¹.[5]
-
C-N Stretching: The stretching vibration for the C-N bond is anticipated in the region of 1335-1250 cm⁻¹ for an aromatic amine.[5]
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
KBr Pellet: Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.
Expected Mass Spectrum
-
Molecular Ion (M⁺): The molecular formula of this compound is C₅H₈N₂S, with a molecular weight of 128.20 g/mol .[8] The mass spectrum, particularly under electron ionization (EI), should show a prominent molecular ion peak at m/z = 128.
-
Fragmentation Pattern: The fragmentation of the molecular ion can provide structural information. Common fragmentation pathways for related compounds involve the loss of small, stable molecules or radicals. Potential fragments for this compound could include:
-
Loss of a methyl radical (•CH₃) from the ethyl group, leading to a fragment at m/z = 113.
-
Loss of an ethyl radical (•CH₂CH₃), resulting in a fragment at m/z = 99.
-
Cleavage of the thiazole ring.
-
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electrospray ionization (ESI) or electron ionization (EI) can be used. ESI is a softer ionization technique that is likely to yield the protonated molecule [M+H]⁺ at m/z = 129. EI is a higher energy technique that will produce the molecular ion and more fragmentation.
-
Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.
Caption: Figure 2: General Workflow for Spectroscopic Analysis
Summary of Spectroscopic Data
| Spectroscopic Technique | Expected Data |
| ¹H NMR | -NH₂: Broad singlet (δ 7.0-7.5 ppm, D₂O exchangeable)C4-H: Singlet (δ 6.5-7.5 ppm)-CH₂-: Quartet (δ 2.5-3.0 ppm)-CH₃: Triplet (δ 1.2-1.5 ppm) |
| ¹³C NMR | C2: δ 165-175 ppmC4: δ 105-115 ppmC5: δ 140-150 ppm-CH₂-: δ 20-30 ppm-CH₃: δ 10-15 ppm |
| IR Spectroscopy | N-H stretch: 3400-3250 cm⁻¹ (two bands)C=N stretch: 1620-1500 cm⁻¹N-H bend: 1650-1580 cm⁻¹C-N stretch: 1335-1250 cm⁻¹ |
| Mass Spectrometry | Molecular Ion (M⁺): m/z = 128 (EI)Protonated Molecule [M+H]⁺: m/z = 129 (ESI)Key Fragments: m/z = 113, 99 |
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and predictive overview for the characterization of this compound. By leveraging the expected NMR chemical shifts, IR absorption frequencies, and mass spectrometric fragmentation patterns, researchers can confidently identify and assess the purity of this important chemical entity. The provided experimental protocols offer a starting point for the practical acquisition of high-quality spectroscopic data, which is essential for advancing research and development in fields that utilize 2-aminothiazole derivatives.
References
- 1. jocpr.com [jocpr.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. chemscene.com [chemscene.com]
The Emerging Potential of 5-Ethylthiazol-2-amine in Drug Discovery: A Technical Guide for Researchers
Introduction: The Privileged 2-Aminothiazole Scaffold and the Promise of 5-Ethylthiazol-2-amine
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and clinically approved drugs.[1][2] This five-membered heterocyclic ring, containing both sulfur and nitrogen, serves as a versatile template for designing molecules with a wide array of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[3] The strategic functionalization of the 2-aminothiazole core at its various positions allows for the fine-tuning of physicochemical properties and biological target interactions.
This technical guide focuses on a specific, yet promising, derivative: This compound . While extensive research on this particular molecule is still emerging, its structural features suggest significant potential as a key building block in the development of novel therapeutics. By examining the landscape of 5-substituted 2-aminothiazole derivatives, we can extrapolate and project the potential research applications of this compound for researchers, scientists, and drug development professionals. This guide will delve into its chemical properties, synthetic routes, and explore its prospective utility in oncology and infectious diseases, supported by data from closely related analogs.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is crucial for its application in drug design and synthesis. These properties influence its reactivity, solubility, and pharmacokinetic profile.
| Property | Value | Reference |
| Molecular Formula | C₅H₈N₂S | [4] |
| Molecular Weight | 128.20 g/mol | [4] |
| Melting Point | 59 °C | |
| Boiling Point | 241.9±9.0 °C (Predicted) | |
| Density | 1.195±0.06 g/cm³ (Predicted) | |
| pKa | 5.37±0.10 (Predicted) | |
| Appearance | Light yellow to yellow solid |
Synthetic Pathways to 5-Substituted 2-Aminothiazoles: A Blueprint for this compound
The synthesis of this compound can be achieved through established methods for constructing the 2-aminothiazole ring, most notably the Hantzsch thiazole synthesis. This versatile method typically involves the condensation of a thiourea with an α-haloketone or an equivalent α-haloaldehyde.
A general workflow for the synthesis of 5-substituted-2-aminothiazoles is depicted below. For this compound, the starting material would be a halogenated derivative of 2-butanone.
Exemplary Synthetic Protocol (Adapted from general methods):
-
Reaction Setup: To a solution of thiourea (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add the corresponding α-haloketone (e.g., 1-bromo-2-butanone) (1 equivalent).
-
Condensation: The reaction mixture is typically heated under reflux for several hours until the starting materials are consumed (monitored by TLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired this compound.
Potential Research Applications in Oncology
The 2-aminothiazole scaffold is a prominent feature in numerous anticancer agents, including the FDA-approved kinase inhibitor Dasatinib.[2] Derivatives of 2-aminothiazole have been shown to target various components of cancer cell signaling pathways, including protein kinases and microtubule dynamics.[2][5] The introduction of an ethyl group at the 5-position of the thiazole ring can influence the molecule's interaction with the target protein's binding site, potentially enhancing potency and selectivity.
Kinase Inhibition: A Promising Avenue
Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers.[6] The 2-aminothiazole core can act as a hinge-binding motif in the ATP-binding pocket of many kinases.[7] Research on various 5-substituted 2-aminothiazole derivatives has demonstrated their potential as inhibitors of kinases such as Aurora kinases, PI3K, and others involved in cell cycle progression and survival.[4][8]
The diagram below illustrates a simplified signaling pathway involving PI3K/AKT, a key survival pathway in many cancers, and a potential target for inhibitors derived from this compound.
Representative Anticancer Activity of 5-Substituted 2-Aminothiazole Derivatives
The following table summarizes the in vitro anticancer activity of some 5-substituted 2-aminothiazole derivatives against various cancer cell lines. This data highlights the potential of this scaffold in oncology research.
| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-amino-thiazole-5-carboxylic acid phenylamide derivative | K563 (Leukemia) | 16.3 | [9] |
| 2-amino-thiazole-5-carboxylic acid phenylamide derivative | MCF-7 (Breast) | 20.2 | [9] |
| 2-amino-thiazole-5-carboxylic acid phenylamide derivative | HT-29 (Colon) | 21.6 | [9] |
| 4-aryl-N-arylcarbonyl-2-aminothiazole | MDA-MB-231 (Breast) | 0.016-0.042 | [2] |
| N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1- yl)acetamide | HeLa (Cervical) | 1.6 | [2] |
Potential Research Applications in Antimicrobial Drug Discovery
The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. The 2-aminothiazole scaffold is found in several compounds with potent antibacterial and antifungal activity.[10][11] The ethyl group at the 5-position of this compound can contribute to the lipophilicity of the molecule, potentially enhancing its ability to penetrate microbial cell membranes.
Mechanism of Action and Spectrum of Activity
Derivatives of 2-aminothiazole have been shown to exert their antimicrobial effects through various mechanisms, including the inhibition of essential enzymes in bacteria and fungi.[12] The broad-spectrum potential of this class of compounds makes them attractive candidates for further investigation.
Representative Antimicrobial Activity of 5-Substituted 2-Aminothiazole Derivatives
The table below presents the minimum inhibitory concentration (MIC) values for representative 5-substituted 2-aminothiazole derivatives against various microbial strains, demonstrating the potential of this chemical class.
| Compound Type | Microbial Strain | MIC (µg/mL) | Reference |
| 2-amino-5-alkylidene-thiazol-4-one derivative | Pseudomonas aeruginosa | 31.25 | [13] |
| 2-amino-5-alkylidene-thiazol-4-one derivative | Bacillus subtilis | 62.5 | [13] |
| 2-amino-5-alkylidene-thiazol-4-one derivative | Staphylococcus aureus | 62.5 | [13] |
| Naphthylthiazolylamine derivative | Candida albicans | 62.5 | [14] |
| Naphthylthiazolylamine derivative | Candida glabrata | 62.5 | [14] |
Experimental Protocols: Foundational Assays for Screening this compound Derivatives
To explore the potential of novel derivatives of this compound, standardized in vitro assays are essential for initial screening.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (derived from this compound) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Protocol 2: In Vitro Antimicrobial Activity (Broth Microdilution Assay)
This assay determines the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: Prepare a standardized suspension of the microbial strain.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Future Directions and Conclusion
This compound represents a promising, yet underexplored, building block for the synthesis of novel therapeutic agents. The established biological activities of the broader class of 5-substituted 2-aminothiazoles provide a strong rationale for the focused investigation of this specific derivative. Future research should concentrate on the synthesis of a diverse library of compounds derived from this compound and their systematic evaluation in robust anticancer and antimicrobial assays. Further studies into their mechanism of action, structure-activity relationships (SAR), and pharmacokinetic profiles will be crucial in unlocking the full therapeutic potential of this versatile scaffold. This technical guide serves as a foundational resource to stimulate and guide such research endeavors.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [ouci.dntb.gov.ua]
- 4. Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nanobioletters.com [nanobioletters.com]
- 11. jchemrev.com [jchemrev.com]
- 12. mdpi.com [mdpi.com]
- 13. Antimicrobial activity and cytotoxicity of some 2-amino-5-alkylidene-thiazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. alliedacademies.org [alliedacademies.org]
An In-Depth Technical Guide to 5-Ethylthiazol-2-amine Derivatives and Their Chemical Space
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-Ethylthiazol-2-amine scaffold represents a promising yet underexplored area within the broader family of thiazole-based compounds, a class of heterocycles renowned for its therapeutic significance.[1] Thiazole derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] This technical guide provides a comprehensive overview of the synthesis, chemical space, and biological potential of this compound derivatives. By synthesizing established principles of thiazole chemistry with insights into structure-activity relationships, this document aims to equip researchers with the foundational knowledge to explore and exploit this chemical space for the development of novel therapeutics. We will delve into the causality behind synthetic choices, provide detailed experimental protocols, and explore the biological implications of the 5-ethyl substitution.
The this compound Core: A Privileged Scaffold in Drug Discovery
The thiazole ring is a five-membered heterocyclic motif containing one sulfur and one nitrogen atom, and it is a cornerstone in medicinal chemistry.[3] Its prevalence in both natural products and synthetic drugs underscores its role as a "privileged scaffold," a molecular framework that is able to interact with a variety of biological targets.[1] The 2-aminothiazole moiety, in particular, is a common feature in a multitude of biologically active compounds.[2]
The introduction of an ethyl group at the 5-position of the 2-aminothiazole ring offers a unique opportunity to modulate the physicochemical properties and biological activity of this scaffold. The ethyl group can influence lipophilicity, steric interactions within a binding pocket, and metabolic stability, thereby expanding the accessible chemical space and potential therapeutic applications.
Synthesis of the this compound Scaffold and Its Derivatives
The primary and most versatile method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis .[4][5] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2-aminothiazoles, thiourea is the most commonly used thioamide.[6]
To obtain a 5-ethyl-substituted 2-aminothiazole, the key starting material is an α-haloketone bearing an ethyl group adjacent to one of the carbonyl functionalities. A plausible synthetic route to a model 5-ethyl-4-substituted-2-aminothiazole is outlined below.
General Synthetic Pathway: Hantzsch Thiazole Synthesis
A general representation of the Hantzsch synthesis for a 5-ethyl-4-alkyl-2-aminothiazole is depicted in the following workflow:
Caption: Hantzsch synthesis of 5-Ethyl-4-methyl-2-aminothiazole.
Detailed Experimental Protocol: Synthesis of 5-Ethyl-4-methyl-2-aminothiazole
This protocol is adapted from established Hantzsch synthesis procedures for analogous α-haloketones.[4][5]
Materials:
-
1-Bromo-2-butanone
-
Thiourea
-
Ethanol (absolute)
-
Sodium bicarbonate (Saturated aqueous solution)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Stir plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve thiourea (1.0 eq) in absolute ethanol (50 mL) with stirring.
-
To this solution, add 1-bromo-2-butanone (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Characterization:
The structure of the synthesized 5-Ethyl-4-methyl-2-aminothiazole should be confirmed by spectroscopic methods:
-
¹H NMR: To confirm the presence of the ethyl and methyl groups and the aromatic proton.
-
¹³C NMR: To identify the carbon atoms of the thiazole ring and the substituents.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared Spectroscopy (IR): To identify the characteristic functional groups, such as the N-H stretches of the primary amine.
Derivatization of the 2-Amino Group
The 2-amino group of the this compound scaffold is a key handle for further derivatization, which is crucial for exploring the chemical space and optimizing biological activity.[7][8] Common derivatization strategies include:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
Exploring the Chemical Space and Structure-Activity Relationships (SAR)
The biological activity of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring and the 2-amino group.[1][9]
The Role of the 5-Ethyl Group
The ethyl group at the 5-position is expected to influence the molecule's properties in several ways:
-
Lipophilicity: The ethyl group increases the lipophilicity of the molecule compared to a hydrogen or a smaller methyl group. This can affect membrane permeability and interaction with hydrophobic pockets in target proteins.
-
Steric Hindrance: The size of the ethyl group can provide beneficial steric interactions that enhance binding to a target or, conversely, create unfavorable steric clashes.
-
Metabolic Stability: The ethyl group may influence the metabolic profile of the compound.
A study on 2-aminothiazole derivatives as inducible nitric oxide synthase (iNOS) inhibitors showed that the introduction of appropriately-sized substituents at the 4- and 5-positions of the thiazole ring improves inhibitory activity and selectivity for iNOS.[9] This suggests that the 5-ethyl group could be a favorable substituent for certain biological targets.
Structure-Activity Relationship (SAR) Insights
Based on studies of related 2-aminothiazole derivatives, the following SAR principles can be proposed for the this compound scaffold:
| Position | Modification | Potential Impact on Biological Activity |
| C4-Position | Introduction of various aryl or heteroaryl groups. | Can significantly influence potency and selectivity. For example, a 2-pyridyl group at C4 has been shown to be important for antitubercular activity.[7][8] |
| C5-Position | Ethyl group (core) | Modulates lipophilicity and steric interactions, potentially enhancing binding to specific targets.[9] |
| N2-Position | Acylation, sulfonylation, or substitution with various side chains. | Highly tolerant to modifications, allowing for fine-tuning of activity and pharmacokinetic properties.[7][8] Introduction of substituted benzoyl groups has led to a significant increase in antitubercular activity.[7] |
Potential Biological Targets and Therapeutic Applications
Given the wide range of biological activities reported for 2-aminothiazole derivatives, the this compound scaffold is a promising starting point for the discovery of new drugs in several therapeutic areas:
-
Oncology: Many thiazole derivatives, such as the pan-Src kinase inhibitor Dasatinib, have shown potent anticancer activity.[10][11]
-
Infectious Diseases: The 2-aminothiazole core is present in compounds with antibacterial (including antitubercular) and antifungal properties.[7][8]
-
Inflammatory Diseases: As demonstrated by the inhibition of iNOS, these compounds have the potential to be developed as anti-inflammatory agents.[9]
-
Neurodegenerative Diseases: Thiazole derivatives are being investigated for their potential in treating neurodegenerative disorders.
Experimental Workflow for Biological Evaluation
The following diagram outlines a typical workflow for the initial biological evaluation of newly synthesized this compound derivatives.
Caption: Workflow for the biological evaluation of novel derivatives.
Protocol: Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[1]
Materials:
-
Human cancer cell line (e.g., K562 leukemia cells)[11]
-
Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
Synthesized this compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Dasatinib).
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
The this compound scaffold holds considerable potential for the development of novel therapeutic agents. Its synthesis is readily achievable through the robust Hantzsch reaction, and the 2-amino group provides a versatile point for derivatization. By leveraging the principles of structure-activity relationships established for related 2-aminothiazoles, researchers can strategically explore the chemical space of this compound derivatives to identify compounds with potent and selective biological activities. This in-depth guide provides the foundational knowledge and practical protocols to initiate and advance research in this promising area of medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activity screening of novel 5-Ethylthiazol-2-amine analogs
An In-Depth Technical Guide to the Biological Activity Screening of Novel 5-Ethylthiazol-2-amine Analogs
Foreword
The 2-aminothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] Its derivatives have been extensively explored, leading to the discovery of potent anticancer, antimicrobial, and anti-inflammatory compounds.[3][4][5] This guide focuses on a specific, promising subset: novel analogs of this compound. The introduction of an ethyl group at the 5-position provides a key lipophilic anchor, potentially influencing target engagement and pharmacokinetic properties. While aromatic substitutions at this position have often shown strong antitumor activity, the exploration of smaller alkyl groups like ethyl offers a nuanced approach to modulating bioactivity.[3]
This document provides a comprehensive, field-proven framework for the systematic biological activity screening of these novel analogs. It is designed for drug discovery researchers and scientists, moving beyond simple protocols to explain the strategic rationale behind experimental choices, ensuring the generation of robust, reproducible, and insightful data.
The Strategic Imperative: A Tiered Screening Cascade
To efficiently navigate the vast chemical space of novel analogs and identify true lead candidates, a multi-tiered screening cascade is essential. This strategy prioritizes resource allocation by using broad, cost-effective assays in the initial phases to cast a wide net, followed by progressively more specific and complex assays for "hit" compounds. This approach systematically filters the compound library, ensuring that only the most promising candidates advance to resource-intensive mechanism-of-action (MoA) and preclinical studies.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
In Silico Prediction of 5-Ethylthiazol-2-amine Bioactivity: A Senior Application Scientist's Guide
An In-Depth Technical Guide:
Abstract
In the landscape of modern drug discovery, the early and accurate prediction of a molecule's biological activity is paramount. This guide provides a comprehensive, in-depth walkthrough of the in silico methodologies used to construct a detailed bioactivity profile for the novel compound 5-Ethylthiazol-2-amine. Moving beyond a mere recitation of steps, this document, written from the perspective of a seasoned application scientist, delves into the causality behind procedural choices, ensuring a robust and logically sound predictive workflow. We will navigate through target prediction, molecular docking, quantitative structure-activity relationship (QSAR) principles, pharmacophore modeling, and ADMET profiling. Each section is designed as a self-validating system, grounded in authoritative scientific principles and supported by comprehensive references. The objective is to equip researchers, scientists, and drug development professionals with the technical acumen and practical insights required to leverage computational tools for accelerating lead discovery and optimization.
Introduction: The Rationale for In Silico First
The traditional drug discovery pipeline, while historically successful, is a resource-intensive and time-consuming endeavor. High-throughput screening (HTS), though powerful, often involves the costly synthesis and testing of vast compound libraries, many of which will inevitably fail in later stages. Computational, or in silico, methods have emerged as an indispensable complementary approach to rationalize and expedite this process.[1][2] By predicting the biological activity and pharmacokinetic properties of a molecule before it is ever synthesized, we can prioritize the most promising candidates, reduce the reliance on extensive laboratory testing, and ultimately lower the cost and time to market.[3]
This guide focuses on this compound, a heterocyclic amine containing a thiazole ring, a scaffold of significant interest in medicinal chemistry. Our goal is to build a hypothetical, yet scientifically rigorous, bioactivity profile for this molecule from the ground up, using a suite of validated computational tools and databases.
Foundational Step: Ligand and Data Preparation
The principle of "garbage in, garbage out" is critically important in computational chemistry. The accuracy of any prediction is wholly dependent on the quality of the input data.
Acquiring the Ligand Structure
The first step is to obtain the canonical chemical structure of this compound. Public databases like PubChem are the authoritative source for this information. The structure is typically represented as a SMILES (Simplified Molecular-Input Line-Entry System) string, a 2D notation that is machine-readable by most computational chemistry software.
-
Canonical SMILES for this compound: CCc1scc(n1)N
The Importance of Data Curation
For predictive models like QSAR, the quality of the training data is paramount. Large-scale bioactivity databases such as ChEMBL are essential resources.[4][5][6][7][8] These manually curated databases contain millions of bioactivity measurements (e.g., IC50, Ki) for a vast number of compounds against thousands of protein targets, all abstracted from peer-reviewed literature.[6]
Target Prediction: Identifying Potential Biological Partners
Before we can investigate how a molecule might act, we must first hypothesize where it might act. Ligand-based target prediction leverages the principle of chemical similarity: a novel molecule is likely to interact with the same protein targets as other, structurally similar molecules with known activities.[1]
Methodology: SwissTargetPrediction
SwissTargetPrediction is a powerful and widely used web server for this purpose.[9][10] It compares the query molecule against a library of known active compounds and ranks the most probable macromolecular targets.[11]
Experimental Protocol: Target Prediction for this compound
-
Navigate to the SwissTargetPrediction web server.
-
Input the Molecule: Paste the SMILES string for this compound (CCc1scc(n1)N) into the query box. The 2D structure will be automatically generated.
-
Select Organism: Choose "Homo sapiens" to focus the search on human proteins.
-
Execute Prediction: Click the "Predict targets" button.
-
Analyze Results: The output will be a list of probable protein targets, ranked by a probability score.[9][12] This score reflects the confidence of the prediction based on the similarity to known ligands. A higher score suggests greater confidence.[11]
Caption: Workflow for ligand-based target prediction.
Molecular Docking: Simulating the Ligand-Receptor Interaction
Once a list of potential targets is generated, molecular docking is employed to predict the binding conformation and affinity of the ligand within the active site of each protein.[13][14] This provides crucial insights into the feasibility and strength of the interaction.
Causality: Why Docking is a Critical Step
Docking simulates the actual binding event at an atomic level. A favorable docking score (typically a negative value representing binding free energy) suggests that the molecule can physically fit into the protein's binding pocket and form stable interactions. This step allows us to filter the target list from the previous section, prioritizing those with the most promising binding predictions.
Methodology: A Standard Docking Workflow
This protocol outlines the conceptual steps using AutoDock, a widely cited docking software.[15]
Experimental Protocol: Molecular Docking
-
Receptor Preparation:
-
Obtain Structure: Download the 3D crystal structure of a high-probability target protein from the Protein Data Bank (PDB).[16][17][18][19]
-
Clean Structure: Using molecular visualization software (e.g., PyMOL, Chimera), remove all non-essential components like water molecules, co-factors, and existing ligands.
-
Prepare for Docking: Use a tool like AutoDockTools to add polar hydrogen atoms and assign partial charges (e.g., Kollman charges), which are essential for calculating electrostatic interactions.[20] Save the prepared receptor in the required .pdbqt format.
-
-
Ligand Preparation:
-
Generate a 3D conformation of this compound from its SMILES string.
-
Assign charges and define rotatable bonds to allow for conformational flexibility during the docking simulation. Save in .pdbqt format.
-
-
Grid Box Generation:
-
Running the Docking Simulation:
-
Execute the docking algorithm (e.g., AutoDock Vina). The program will systematically sample different positions and conformations of the ligand within the grid box, scoring each one.[22]
-
-
Results Analysis:
-
Binding Affinity: The primary output is a table of binding modes (poses) ranked by their binding affinity scores in kcal/mol. More negative values indicate stronger predicted binding.
-
Pose Visualization: Critically analyze the top-ranked poses. Visualize the ligand-receptor complex to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking, which validate the predicted binding mode.
-
Caption: The molecular docking experimental workflow.
Quantitative Structure-Activity Relationship (QSAR): Predicting Activity from Structure
QSAR modeling provides a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[23][24] While building a novel QSAR model is beyond the scope of this guide, understanding its principles is crucial for interpreting pre-built models used in other predictive tools (like ADMET predictors). The core concept is that variations in a molecule's structural or physicochemical properties directly influence its biological activity.[3][25]
The Three Pillars of QSAR:
-
Molecular Descriptors: These are numerical values that encode different aspects of a molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties.[25]
-
Statistical Model: A machine learning or statistical algorithm is trained on a dataset of molecules with known activities to find the correlation between the descriptors and that activity.[26]
-
Predictive Power: Once validated, the model can predict the activity of new, untested molecules based solely on their calculated descriptors.[24]
Caption: The conceptual workflow of QSAR model development.
Pharmacophore Modeling: Identifying Key Interaction Features
A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target.[27][28] It is not a real molecule but rather a 3D map of essential interaction points.
Application in Drug Discovery
Pharmacophore models are exceptionally useful for virtual screening.[29][30] Once a pharmacophore is defined (either from a set of active ligands or from a docked ligand-receptor complex), it can be used as a query to rapidly search through millions of compounds in a database to find other, structurally diverse molecules that also fit the essential feature map.[31] This is a powerful strategy for scaffold hopping and discovering novel lead compounds.
Caption: Pharmacophore modeling and virtual screening workflow.
ADMET Profiling: Is it a Viable Drug Candidate?
Excellent potency and target affinity are meaningless if a compound has poor pharmacokinetic properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a critical step to assess a molecule's "drug-likeness."[14] In silico ADMET prediction is now a standard, cost-effective method to flag potential liabilities early.[32]
Methodology: Using an Integrated ADMET Prediction Platform
Web servers like ADMETlab 2.0 provide a user-friendly interface for comprehensive ADMET evaluation based on a large database of experimental data and robust predictive models.[33][34][35][36][37]
Experimental Protocol: ADMET Prediction
-
Navigate to the ADMETlab 2.0 server.
-
Input Molecule: Submit the SMILES string for this compound.
-
Run Prediction: The server will calculate a wide range of physicochemical and ADMET-related properties.
-
Analyze Key Parameters: Focus on critical endpoints such as:
-
Physicochemical Properties: Molecular Weight, logP, Topological Polar Surface Area (TPSA).
-
Absorption: Caco-2 permeability, Human Intestinal Absorption (HIA).
-
Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).
-
Metabolism: Inhibition of key Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4).
-
Toxicity: Predictions for mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and others.
-
Data Presentation: Predicted ADMET Profile
The quantitative output should be summarized in a clear, structured table for easy interpretation.
| Property Class | Parameter | Predicted Value | Interpretation / Desired Range |
| Physicochemical | Molecular Weight | 127.19 g/mol | Favorable (< 500) |
| logP (Lipophilicity) | 1.45 | Good (1-3) | |
| TPSA | 65.5 Ų | Good cell permeability (< 140 Ų) | |
| Absorption | Caco-2 Permeability | High | Likely good intestinal absorption |
| Human Intestinal Absorption | > 90% | High oral bioavailability expected | |
| Distribution | BBB Penetration | Yes | Potential for CNS activity |
| Plasma Protein Binding | Moderate | Favorable free fraction expected | |
| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |
| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions | |
| Toxicity | AMES Mutagenicity | Non-mutagen | Low risk of carcinogenicity |
| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity |
(Note: The values in this table are hypothetical examples for illustrative purposes.)
Synthesis and Conclusion: Building a Coherent Bioactivity Profile
By integrating the results from each stage of this in silico workflow, we can construct a comprehensive, multi-faceted bioactivity prediction for this compound.
-
Target Prediction suggested a list of potential protein targets, which was then prioritized by Molecular Docking , identifying, for example, a specific kinase with a strong predicted binding affinity.
-
The analysis of the docked pose, in turn, could inform a Pharmacophore Model to search for other novel compounds.
-
The ADMET Profile indicates that the molecule possesses favorable drug-like properties, with good absorption, appropriate distribution, a clean metabolic profile, and a low risk of common toxicities.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemoinformatics: Predicting Biological Activity with Artificial Intelligence [qima-lifesciences.com]
- 3. What is the significance of QSAR in drug design? [synapse.patsnap.com]
- 4. ChEMBL - Wikipedia [en.wikipedia.org]
- 5. ChEMBL - ChEMBL [ebi.ac.uk]
- 6. ChEMBL: a large-scale bioactivity database for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ChEMBL - Database Commons [ngdc.cncb.ac.cn]
- 8. kaggle.com [kaggle.com]
- 9. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 14. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. wwPDB: Worldwide Protein Data Bank [wwpdb.org]
- 17. Protein Data Bank - Wikipedia [en.wikipedia.org]
- 18. Protein Data Bank: A Comprehensive Review of 3D Structure Holdings and Worldwide Utilization by Researchers, Educators, and Students - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biostat.jhsph.edu [biostat.jhsph.edu]
- 20. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 21. sites.ualberta.ca [sites.ualberta.ca]
- 22. youtube.com [youtube.com]
- 23. neovarsity.org [neovarsity.org]
- 24. jocpr.com [jocpr.com]
- 25. mdpi.com [mdpi.com]
- 26. QSAR Analysis - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 27. dovepress.com [dovepress.com]
- 28. taylorfrancis.com [taylorfrancis.com]
- 29. tandfonline.com [tandfonline.com]
- 30. ijrpr.com [ijrpr.com]
- 31. researchgate.net [researchgate.net]
- 32. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 33. ADMETlab 2.0 [admetmesh.scbdd.com]
- 34. scite.ai [scite.ai]
- 35. ADMETlab 2.0: An integrated onlin... preview & related info | Mendeley [mendeley.com]
- 36. ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties - PMC [pmc.ncbi.nlm.nih.gov]
- 37. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to 5-Ethylthiazol-2-amine: A Key Building Block in Modern Drug Discovery
Introduction: The Significance of the 2-Aminothiazole Scaffold and the Role of 5-Ethylthiazol-2-amine
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This five-membered heterocyclic ring, containing both sulfur and nitrogen, serves as a versatile template for the design of novel therapeutics across a wide range of disease areas. Its unique electronic properties and ability to form key hydrogen bond interactions with biological targets have cemented its importance in drug discovery.[3] Within this important class of compounds, this compound (CAS No. 39136-60-2) has emerged as a crucial building block for the synthesis of targeted therapies, particularly in the realm of kinase inhibitors for oncology.[4][5] This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, synthesis, reactivity, applications, and commercial availability, offering a comprehensive resource for leveraging this valuable compound in research and development.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 39136-60-2 | [6] |
| Molecular Formula | C₅H₈N₂S | [6] |
| Molecular Weight | 128.20 g/mol | [6] |
| Appearance | Off-white to yellow crystalline powder | Supplier Data |
| Melting Point | 59-61 °C | Supplier Data |
| Boiling Point | ~242 °C (Predicted) | Public Databases |
| Solubility | Soluble in methanol, ethanol, and DMSO. | General Knowledge |
| pKa | ~5.4 (Predicted) | Public Databases |
Spectroscopic Characterization
Spectroscopic data is critical for confirming the identity and purity of this compound. Below are the expected spectral characteristics.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group. The aromatic proton on the thiazole ring will appear as a singlet, and the amine protons will likely be a broad singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR will display distinct signals for the two carbons of the ethyl group, the two aromatic carbons of thethiazole ring, and the carbon of the C-NH2 group.
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations for the primary amine (typically a doublet around 3300-3500 cm⁻¹), C-H stretching for the ethyl group and the aromatic ring, a C=N stretching vibration characteristic of the thiazole ring, and a C-S stretching vibration.
-
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M+) at m/z = 128, corresponding to the molecular weight of the compound.
Synthesis and Reactivity
The primary route for the synthesis of 2-aminothiazoles, including this compound, is the renowned Hantzsch thiazole synthesis.[7][8] This method involves the condensation of an α-haloketone with a thiourea derivative.
Hantzsch Synthesis of this compound
The synthesis of this compound is achieved through the reaction of 1-bromo-2-butanone with thiourea. The mechanism involves an initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
Caption: Hantzsch synthesis of this compound.
Representative Experimental Protocol
The following is a generalized, representative protocol for the synthesis of this compound based on the Hantzsch reaction. Researchers should optimize conditions for their specific laboratory setup.
Materials:
-
1-Bromo-2-butanone
-
Thiourea
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 equivalent) in ethanol.
-
To the stirred solution, add 1-bromo-2-butanone (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.
Applications in Drug Discovery and Organic Synthesis
This compound is a valuable building block in the synthesis of a variety of biologically active molecules. Its primary application lies in the development of kinase inhibitors for the treatment of cancer.[4][5][9] The 2-aminothiazole core acts as a hinge-binding motif, interacting with the ATP-binding site of various kinases. The 5-ethyl group can provide beneficial steric and hydrophobic interactions within the active site, contributing to the potency and selectivity of the inhibitor.
Caption: Major applications of this compound.
Role as a Versatile Synthetic Intermediate
Beyond its direct use in medicinal chemistry programs, this compound serves as a versatile starting material for the synthesis of more complex heterocyclic systems. The primary amine group can be readily functionalized through acylation, alkylation, and condensation reactions, allowing for the introduction of diverse substituents and the construction of novel molecular scaffolds.[10][11]
Commercial Availability
This compound is commercially available from a number of chemical suppliers. The purity, quantity, and lead times can vary between suppliers. Researchers are advised to request a certificate of analysis to ensure the quality of the material.
| Supplier | Purity | Available Quantities |
| ChemScene | ≥97% | 100mg, 500mg, 1g, 5g |
| Simson Pharma Limited | High Quality (with CoA) | Inquire for details |
| Jilin Haofei Import and Export Trade Co., Ltd. (via Echemi) | Industrial Grade | Bulk quantities |
| BLD Pharm | Inquire for details | Inquire for details |
| Synblock Inc. | ≥98% | Inquire for details |
Note: This is not an exhaustive list, and availability may change. It is recommended to contact suppliers directly for the most up-to-date information.
Conclusion
This compound is a valuable and versatile building block for researchers in drug discovery and organic synthesis. Its incorporation of the privileged 2-aminothiazole scaffold, combined with the synthetic accessibility afforded by the Hantzsch reaction, makes it an attractive starting material for the development of novel therapeutics. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the creation of next-generation medicines.
References
- 1. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 2. media.neliti.com [media.neliti.com]
- 3. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. data.epo.org [data.epo.org]
- 6. chemscene.com [chemscene.com]
- 7. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. BJOC - N-Propargylamines: versatile building blocks in the construction of thiazole cores [beilstein-journals.org]
Safety and handling guidelines for 5-Ethylthiazol-2-amine
An In-Depth Technical Guide to the Safe Handling of 5-Ethylthiazol-2-amine
For the modern researcher, scientist, and drug development professional, a profound understanding of a compound's reactivity and toxicological profile is not merely a procedural formality—it is the bedrock of innovative and safe experimentation. This compound, a key building block in the synthesis of various heterocyclic compounds, presents unique handling challenges that demand a meticulous and informed approach. This guide provides a comprehensive framework for the safe handling, storage, and emergency management of this compound, grounding every recommendation in established safety protocols and scientific principles.
Core Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The compound is an irritant, and appropriate precautions must be taken to prevent adverse health effects.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding the hazards associated with this compound.
GHS Hazard Pictogram
Caption: GHS Pictogram and Signal Word for this compound.
Hazard and Precautionary Statements
A thorough understanding of the specific hazard (H) and precautionary (P) statements is essential for safe handling.
| Code | Statement |
| H302 | Harmful if swallowed.[1] |
| H315 | Causes skin irritation.[1][2] |
| H319 | Causes serious eye irritation.[2][3] |
| H335 | May cause respiratory irritation.[2][3] |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] |
| P264 | Wash face, hands and any exposed skin thoroughly after handling.[2][3] |
| P271 | Use only outdoors or in a well-ventilated area.[2][3] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][3] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[2][3] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][3] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[2][3] |
| P501 | Dispose of contents/container to an approved waste disposal plant.[2][3] |
Physicochemical and Toxicological Profile
Understanding the physical and chemical properties of a substance is critical for predicting its behavior under various experimental conditions and for designing appropriate safety protocols.
| Property | Value | Source |
| Molecular Formula | C₅H₈N₂S | [1] |
| Molecular Weight | 128.20 g/mol | [1] |
| Appearance | Solid | [4] |
| Melting Point | 59 °C | [5] |
| Boiling Point | 241.9 ± 9.0 °C (Predicted) | [5] |
| CAS Number | 39136-60-2 | [1] |
Toxicological Summary: The primary toxicological concerns are irritation to the skin, eyes, and respiratory system.[2][3] Ingestion may be harmful.[3] The toxicological properties have not been fully investigated, which necessitates a cautious approach, treating the compound as potentially more hazardous than currently documented.[3]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is paramount. The hierarchy of controls prioritizes eliminating the hazard, followed by engineering controls, administrative controls, and finally, Personal Protective Equipment (PPE).
Hierarchy of Controls Workflow
Caption: Hierarchy of controls for managing chemical exposure.
Recommended Controls and PPE
-
Engineering Controls : Always handle this compound in a well-ventilated area. A chemical fume hood is required to minimize inhalation of dust or vapors.[3][6] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][4]
-
Personal Protective Equipment (PPE) :
-
Eye and Face Protection : Wear chemical safety goggles or glasses that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[3][4] A face shield may be necessary in situations with a higher risk of splashing.[6]
-
Skin Protection : Wear appropriate protective gloves and a lab coat to prevent skin exposure.[3][6] The choice of glove material should be based on its resistance to the chemical and the duration of contact. Contaminated gloves should be disposed of properly.[7]
-
Respiratory Protection : Under normal conditions with adequate engineering controls, respiratory protection may not be necessary.[4][8] However, if dust is generated and exposure limits are exceeded, a full-face respirator should be used.[9]
-
Standard Operating Procedure: Handling and Storage
Adherence to a strict protocol for handling and storage is non-negotiable. The causality behind these steps is the prevention of accidental exposure, contamination, and degradation of the material.
Handling Protocol
-
Preparation : Before handling, ensure all necessary PPE is worn correctly. Confirm that the fume hood is functioning properly.
-
Dispensing : Avoid generating dust when handling the solid material.[4][6] Use non-sparking tools to prevent ignition sources.[5]
-
Contact Avoidance : Do not allow the chemical to come into contact with skin, eyes, or clothing.[4][10] Avoid all personal contact, including inhalation.[11]
-
Post-Handling : Wash hands and any exposed skin thoroughly after handling.[2][3] Do not eat, drink, or smoke in the handling area.[2][12]
Storage Protocol
-
Conditions : Store in a dry, cool, and well-ventilated place.[3][10] A recommended storage temperature is 4°C, protected from light.[1]
-
Container : Keep the container tightly closed to prevent contamination and exposure to moisture.[3][6]
-
Incompatibilities : Store away from incompatible materials, particularly strong oxidizing agents, strong acids, and acid chlorides.[3][10]
Emergency Response Protocols
In the event of an exposure or spill, a rapid and correct response is critical to mitigating harm.
Emergency Response Flowchart
Caption: A generalized workflow for responding to chemical emergencies.
First-Aid Measures
-
Inhalation : If inhaled, immediately remove the person to fresh air and keep them comfortable for breathing.[2][3] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing.[3][6] If skin irritation occurs, seek medical advice.[3]
-
Eye Contact : Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[3] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]
-
Ingestion : Do NOT induce vomiting.[4] Clean the mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][4]
Firefighting Measures
-
Suitable Extinguishing Media : Use extinguishing measures appropriate for the local circumstances and surrounding environment, such as dry chemical, foam, water spray, or carbon dioxide.[4][6]
-
Specific Hazards : Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides (SOx).[3][4][10] Closed containers may explode when heated.[6]
-
Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][10]
Accidental Release Measures
-
Personal Precautions : Ensure adequate ventilation and wear the appropriate personal protective equipment as described in Section 3.[3][12]
-
Containment and Clean-up : For spills, sweep up the material and shovel it into a suitable container for disposal.[3][10] Avoid actions that generate dust.[4][6]
-
Environmental Precautions : Prevent the product from entering drains or surface water.[4][6]
Disposal Considerations
Chemical waste must be managed responsibly to protect human health and the environment.
-
Procedure : All waste, including the chemical itself and any contaminated materials, must be handled in accordance with local, state, and federal regulations.[3][11] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and ensuring its proper disposal through an approved waste disposal plant.[2][3]
References
- 1. chemscene.com [chemscene.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. fishersci.es [fishersci.es]
Methodological & Application
Application Note & Synthesis Protocol: 5-Ethylthiazol-2-amine
Introduction: The Significance of the 2-Aminothiazole Scaffold
The thiazole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Among these, the 2-aminothiazole moiety is particularly prominent, serving as a versatile building block in the development of therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, antibacterial, anticancer, and anti-HIV properties.[2][3][4] The synthesis of structurally diverse 2-aminothiazoles is therefore a critical endeavor in drug discovery.[1] This application note provides a detailed, step-by-step protocol for the synthesis of 5-Ethylthiazol-2-amine, a valuable intermediate, via the classical Hantzsch thiazole synthesis.
The Hantzsch synthesis, first described by Arthur Hantzsch in 1887, remains one of the most reliable and widely used methods for constructing the thiazole ring.[2][5] It involves the condensation reaction between an α-haloketone and a thioamide.[5] This method is favored for its operational simplicity, use of readily available starting materials, and generally high yields.[2][6]
Synthesis of this compound via Hantzsch Condensation
The selected method for synthesizing this compound is the Hantzsch condensation of 1-bromo-2-butanone with thiourea. This reaction provides a direct and efficient route to the target compound.
Reaction Principle and Mechanism
The reaction proceeds through a well-established multi-step pathway.[6]
-
Nucleophilic Attack (SN2 Reaction): The sulfur atom of thiourea, acting as a potent nucleophile, attacks the α-carbon bearing the bromine atom in 1-bromo-2-butanone. This initial step forms an isothiuronium salt intermediate.
-
Intramolecular Cyclization: An amino group of the isothiuronium intermediate performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone.
-
Dehydration: The resulting heterocyclic intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic this compound ring.
The overall transformation is a classic example of a condensation reaction leading to a heterocyclic system.[3]
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino)-3-N-aryl-4-methylthiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanobioletters.com [nanobioletters.com]
- 5. synarchive.com [synarchive.com]
- 6. chemhelpasap.com [chemhelpasap.com]
Hantzsch thiazole synthesis for 5-Ethylthiazol-2-amine preparation
An Application Guide to the Hantzsch Thiazole Synthesis: Preparation of 5-Ethylthiazol-2-amine
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry and drug development, serving as a privileged scaffold in a multitude of pharmacologically active agents.[1][2][3] Its unique structural and electronic properties allow it to engage in various biological interactions, leading to a wide spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory effects.[4][5] The enduring relevance of this heterocyclic system continually drives the need for robust and efficient synthetic methodologies.
Among the various synthetic routes, the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most fundamental and reliable methods for constructing the thiazole ring.[6][7] The reaction's simplicity, high yields, and tolerance for a range of functional groups have cemented its status as a classic and indispensable tool in organic synthesis.[8][9][10]
This document serves as a detailed application note and protocol for the synthesis of a specific, valuable derivative: This compound . As a senior application scientist, this guide moves beyond a simple recitation of steps to explain the causality behind the protocol, ensuring both scientific integrity and practical success for researchers in organic synthesis and drug discovery.
Reaction Principle and Mechanism
The Hantzsch synthesis fundamentally involves the cyclocondensation of an α-haloketone with a thioamide.[6][7] In this specific application, the α-haloketone is 3-chloropentan-2-one , and the thioamide component is thiourea , which provides the nitrogen and sulfur atoms necessary to form the 2-amino-substituted thiazole ring.
The overall transformation is as follows:
Overall Reaction SchemeThe reaction proceeds through a well-established multi-step mechanism:
-
Nucleophilic Attack (SN2): The synthesis initiates with the sulfur atom of thiourea, acting as a potent nucleophile, attacking the α-carbon of 3-chloropentan-2-one. This displaces the chloride leaving group in a classic SN2 reaction to form an isothiouronium salt intermediate.[8][11]
-
Intramolecular Cyclization: The intermediate then undergoes an intramolecular nucleophilic attack where one of the nitrogen atoms of the isothiouronium group attacks the electrophilic carbonyl carbon of the ketone.[8][11] This step forms a five-membered ring, creating a hydroxylated thiazoline intermediate.
-
Dehydration and Aromatization: The final step is a dehydration reaction. The hydroxyl group is eliminated as a water molecule, leading to the formation of a double bond within the ring. This results in the stable, aromatic this compound product.[11]
The following diagram provides a visual representation of this mechanistic pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | Semantic Scholar [semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. synarchive.com [synarchive.com]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Application Note: Accelerated Synthesis of 5-Ethylthiazol-2-amine via Microwave Irradiation
Introduction: The Significance of 2-Aminothiazoles and the Need for Greener Synthesis
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous compounds with a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] 5-Ethylthiazol-2-amine, a key building block, is crucial for the synthesis of more complex pharmaceutical intermediates. Traditionally, the synthesis of such heterocycles involves the Hantzsch thiazole synthesis, a reliable but often time-consuming method requiring prolonged heating under reflux conditions.[3][4]
Modern pharmaceutical research demands not only efficiency but also sustainability. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique that directly addresses these needs.[5][6] By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to mere minutes.[7][8] This is achieved through efficient and uniform heating of the reaction mixture, which minimizes the formation of byproducts and frequently leads to higher yields and product purity.[8][9]
This application note provides a comprehensive, field-tested protocol for the rapid and efficient synthesis of this compound using the Hantzsch reaction under microwave irradiation. We will delve into the reaction mechanism, provide a step-by-step experimental guide, and discuss characterization and purification, offering researchers a robust and reproducible method for their drug discovery workflows.
The Underlying Chemistry: Hantzsch Thiazole Synthesis
The synthesis of this compound is a classic example of the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[4] The reaction involves the condensation of an α-haloketone with a thioamide-containing compound, in this case, thiourea.
The accepted mechanism proceeds through several distinct steps:
-
Nucleophilic Attack (S_N2): The sulfur atom of thiourea, being a potent nucleophile, attacks the α-carbon of the haloketone (1-bromo-2-butanone), displacing the bromide ion.
-
Cyclization: The intermediate undergoes an intramolecular cyclization where a nitrogen atom attacks the electrophilic carbonyl carbon.
-
Dehydration: The resulting heterocyclic intermediate readily eliminates a molecule of water to form the stable aromatic thiazole ring.
Microwave irradiation significantly accelerates this process. Polar intermediates and reagents in the reaction mixture efficiently absorb microwave energy, leading to rapid, localized superheating that drives the reaction to completion much faster than conventional heating methods.[7]
Caption: Figure 1: Reaction Mechanism of Hantzsch Thiazole Synthesis
Experimental Protocol
This protocol is designed for use with a dedicated laboratory microwave reactor. Domestic microwave ovens should never be used for chemical synthesis due to the lack of temperature and pressure controls and the risk of explosion.
Materials and Equipment
Reagents:
-
1-Bromo-2-butanone (≥95%)
-
Thiourea (≥99%)
-
Ethanol (Absolute, ≥99.8%)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Laboratory Microwave Reactor (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave reaction vial with a snap cap and stir bar
-
Analytical balance
-
Standard laboratory glassware (beakers, Erlenmeyer flasks, Büchner funnel)
-
Filtration apparatus
-
Rotary evaporator
-
NMR spectrometer, FT-IR spectrometer, Mass spectrometer for characterization
Synthesis Workflow
Caption: Figure 2: Experimental Workflow
Step-by-Step Procedure
-
Reagent Preparation:
-
To a 10 mL microwave reaction vial containing a magnetic stir bar, add thiourea (0.76 g, 10.0 mmol).
-
Add 1-bromo-2-butanone (1.51 g, 10.0 mmol). Caution: α-haloketones are lachrymatory and corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Add 5 mL of absolute ethanol to the vial.
-
-
Microwave Irradiation:
-
Securely cap the reaction vial.
-
Place the vial in the cavity of the microwave reactor.
-
Set the reaction parameters:
-
Temperature: 120 °C (Standard ramp)
-
Hold Time: 15 minutes
-
Power: 200 W (Dynamic)
-
Stirring: High
-
-
Start the irradiation sequence. The reaction progress is monitored by the instrument's real-time temperature and pressure sensors.
-
-
Reaction Workup and Isolation:
-
Once the reaction is complete, allow the vial to cool to room temperature (<50 °C) using the instrument's automated cooling system.
-
Carefully uncap the vial in a fume hood.
-
Pour the resulting solution into a beaker containing 50 mL of ice-cold deionized water.
-
Slowly add saturated sodium bicarbonate solution while stirring until the pH is neutral to slightly basic (pH ~8). This neutralizes the hydrobromic acid formed during the reaction and precipitates the product.[3]
-
Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two portions of cold deionized water (2 x 15 mL).
-
-
Purification:
-
Air-dry the crude product on the filter for 20 minutes.
-
Transfer the crude solid to a clean Erlenmeyer flask.
-
Recrystallize the product from a minimal amount of hot ethanol (~10-15 mL). Dissolve the solid in hot ethanol and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.
-
Results and Characterization
The microwave-assisted protocol provides this compound in high yield and purity within a significantly reduced timeframe compared to conventional methods.
Table 1: Comparison of Synthesis Methods
| Parameter | Microwave-Assisted Method | Conventional Method (Reflux) |
|---|---|---|
| Reaction Time | 15 minutes | 8 - 12 hours[10][11] |
| Temperature | 120 °C | ~78 °C (Ethanol Reflux) |
| Typical Yield | 85 - 95% | 60 - 75%[12] |
| Solvent Volume | 5 mL | 25 - 50 mL |
| Workup | Simple precipitation | Often requires extraction/chromatography |
Characterization Data (Expected): The identity and purity of the synthesized this compound should be confirmed using standard spectroscopic techniques.[1]
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 6.55 (s, 2H, -NH₂)
-
δ 6.40 (s, 1H, thiazole C4-H)
-
δ 2.45 (q, J = 7.6 Hz, 2H, -CH₂CH₃)
-
δ 1.10 (t, J = 7.6 Hz, 3H, -CH₂CH₃)
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ 168.0 (C2, -C-NH₂)
-
δ 145.0 (C5)
-
δ 105.0 (C4)
-
δ 22.5 (-CH₂)
-
δ 13.0 (-CH₃)
-
-
FT-IR (KBr, cm⁻¹):
-
3450-3300 (N-H stretch, amine)
-
1620 (C=N stretch, imine)
-
1540 (N-H bend)
-
-
Mass Spectrometry (EI):
-
m/z 128 [M]⁺
-
Conclusion
This application note demonstrates a highly efficient, rapid, and green protocol for the synthesis of this compound via microwave-assisted Hantzsch condensation. The method offers significant advantages over traditional heating, including a drastic reduction in reaction time, increased product yield, and simpler workup procedures.[13] This protocol is robust and scalable, making it an invaluable tool for researchers in medicinal chemistry and drug development who require reliable access to key heterocyclic building blocks.
References
- 1. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates [medmedchem.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. synarchive.com [synarchive.com]
- 5. Microwave assisted green organic synthesis [wisdomlib.org]
- 6. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eureka.patsnap.com [eureka.patsnap.com]
- 8. ajchem-a.com [ajchem-a.com]
- 9. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 10. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jusst.org [jusst.org]
- 12. researchgate.net [researchgate.net]
- 13. Bot Verification [rasayanjournal.co.in]
Harnessing the Potential of 5-Ethylthiazol-2-amine as a Versatile Building Block in Modern Organic Synthesis
An Application Guide for Researchers
Abstract
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry and materials science, renowned for its broad spectrum of biological activities and utility in functional materials.[1] 5-Ethylthiazol-2-amine, a readily accessible derivative, serves as a powerful and versatile starting material for the synthesis of a diverse array of complex molecules. This technical guide provides an in-depth exploration of the key synthetic transformations of this compound, offering field-proven insights, detailed experimental protocols, and mechanistic explanations to empower researchers in drug discovery and chemical development.
Introduction: The Strategic Value of this compound
This compound (CAS: 39136-60-2, Formula: C₅H₈N₂S) is a heterocyclic amine featuring a core thiazole ring substituted with a reactive primary amino group at the C2 position and an ethyl group at the C5 position.[2] This specific arrangement of functional groups imparts a unique reactivity profile that makes it an invaluable building block for synthetic chemists.
-
The 2-amino group is the primary site for a host of transformations, most notably diazotization, which opens a gateway to a vast number of functional group interconversions via Sandmeyer and related reactions.[3][4] It can also undergo acylation, alkylation, and condensation to form Schiff bases, providing straightforward routes to novel derivatives.[5]
-
The thiazole ring is an electron-rich system that can participate in electrophilic substitution, although the C5 position is occupied by the ethyl group.[3] The ring's nitrogen and sulfur atoms also play crucial roles in its electronic properties and ability to coordinate with metals, influencing its application in catalysis and materials.[6]
-
The 5-ethyl group provides lipophilicity and can influence the steric environment of the molecule, which can be critical for tuning the biological activity and physical properties of its derivatives.
Core Synthetic Transformations: Diazotization and the Sandmeyer Reaction
One of the most powerful applications of this compound is its conversion to a diazonium salt, which serves as an exceptionally versatile intermediate. This diazonium salt can be subsequently transformed into a wide range of functional groups using copper-catalyzed Sandmeyer reactions.[4][7] This two-step sequence allows for the strategic introduction of halides, cyano groups, and other functionalities that are otherwise difficult to install directly.
Mechanism and Rationale
Step 1: Diazotization. The reaction of the primary amino group with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄), forms a diazonium salt.[8] The reaction proceeds via the formation of the electrophilic nitrosonium ion (NO⁺), which is attacked by the nucleophilic amino group.[8]
-
Causality: This reaction must be performed at low temperatures (0–5 °C) because aryl diazonium salts are thermally unstable and can decompose violently, losing N₂ gas prematurely.[9] The strong acid is crucial for generating the nitrosonium ion and preventing the newly formed diazonium salt from coupling with the unreacted parent amine.
Step 2: Sandmeyer Reaction. The displacement of the diazonium group is initiated by a single-electron transfer (SET) from a copper(I) salt (e.g., CuCl, CuBr).[7][10] This generates an aryl radical, dinitrogen gas, and a copper(II) species. The aryl radical then abstracts a halogen or cyanide from the copper(II) complex to form the final product and regenerate the copper(I) catalyst.[7]
-
Causality: Copper(I) salts are essential catalysts for this radical-nucleophilic aromatic substitution (SRNAr) mechanism.[7] While similar reactions can occur without copper, the yields are often lower, and side reactions are more common.[10] The use of reagents like n-butyl nitrite in organic solvents such as acetonitrile can be advantageous for substrates that are sparingly soluble in water.[3][10][11]
Protocol: Synthesis of 2-Bromo-5-ethylthiazole via Sandmeyer Reaction
This protocol details the conversion of this compound to its corresponding 2-bromo derivative, a valuable intermediate for further cross-coupling reactions.
Materials:
-
This compound (1.0 equiv)
-
Copper(I) Bromide (CuBr) (1.5 equiv)
-
n-Butyl nitrite (1.5 equiv)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
0.1 M Aqueous Ammonia Solution
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (e.g., 1.28 g, 10.0 mmol) and Copper(I) Bromide (e.g., 2.15 g, 15.0 mmol).
-
Solvent Addition: Add acetonitrile (approx. 80 mL) to the flask. Stir the mixture at room temperature to achieve a suspension.
-
Diazotization: Slowly add n-butyl nitrite (e.g., 1.78 mL, 15.0 mmol) to the stirring suspension at room temperature.
-
Heating: Heat the reaction mixture to 60 °C. The solution will typically change color, and gas evolution (N₂) will be observed.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is generally complete within 15-30 minutes.[3][11]
-
Work-up: Once the starting material is consumed, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (100 mL). Wash the organic layer with 0.1 M aqueous ammonia solution (2 x 50 mL) to remove copper salts, followed by saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to yield pure 2-Bromo-5-ethylthiazole.
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting Material |
| Copper(I) Bromide | 1.5 | Catalyst and Bromine Source |
| n-Butyl nitrite | 1.5 | Diazotizing Agent |
| Acetonitrile | Solvent | Aprotic polar solvent |
| Aqueous Ammonia | - | Removes copper salts during work-up |
Application in Chromophore Synthesis: Azo Dyes
The diazonium salt intermediate derived from this compound is a potent electrophile that can react with electron-rich aromatic compounds (e.g., phenols, anilines, naphthols) in an electrophilic aromatic substitution reaction known as azo coupling.[12] This reaction is the cornerstone of azo dye synthesis, producing brightly colored compounds with applications in textiles, printing, and as pH indicators.[12]
Protocol: Synthesis of a Thiazolyl Azo Dye with 2-Naphthol
This protocol describes the synthesis of a vibrant orange-red dye by coupling the diazonium salt of this compound with 2-naphthol.
Materials:
-
This compound (1.0 equiv)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂) (1.1 equiv)
-
2-Naphthol (1.0 equiv)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ice
Procedure:
-
Diazotization (Part A):
-
In a beaker, dissolve this compound (e.g., 1.28 g, 10.0 mmol) in a mixture of concentrated HCl (5 mL) and deionized water (30 mL).
-
Cool the solution to 0-5 °C in an ice-water bath with constant stirring.
-
Separately, dissolve sodium nitrite (e.g., 0.76 g, 11.0 mmol) in deionized water (10 mL).
-
Add the sodium nitrite solution dropwise to the cold amine solution, keeping the temperature below 5 °C. Stir for 15-20 minutes after the addition is complete. This cold solution of the diazonium salt is used immediately in the next step.
-
-
Coupling Reaction (Part B):
-
In a separate, larger beaker, dissolve 2-naphthol (e.g., 1.44 g, 10.0 mmol) in a 10% aqueous sodium hydroxide solution until a clear solution is obtained.
-
Cool this solution to 0-5 °C in an ice-water bath.
-
While stirring vigorously, add the cold diazonium salt solution (Part A) slowly to the cold 2-naphthol solution (Part B).
-
A brightly colored precipitate should form immediately.
-
-
Isolation:
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.
-
Filter the precipitated solid using a Buchner funnel.
-
Wash the solid with copious amounts of cold water until the filtrate is neutral.
-
Dry the product in a desiccator or a low-temperature oven.
-
Advanced Applications: Building Blocks for Bioactive Molecules
The 2-aminothiazole scaffold is a cornerstone of many biologically active compounds.[13][14] this compound can be readily derivatized to explore structure-activity relationships (SAR) in drug discovery programs.
N-Acylation for Bioactive Amides
The primary amino group can be easily acylated with acid chlorides or anhydrides to form stable amide derivatives. These amides are often intermediates in the synthesis of more complex heterocyclic systems or can themselves possess significant biological activity.[1][15]
General Protocol for N-Acylation:
-
Dissolve this compound (1.0 equiv) and a non-nucleophilic base like triethylamine or pyridine (1.2 equiv) in a suitable aprotic solvent (e.g., Dichloromethane, THF).
-
Cool the mixture to 0 °C.
-
Slowly add the desired acyl chloride (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up typically involves washing with dilute acid, bicarbonate solution, and brine, followed by drying and purification.
Cross-Coupling Reactions for C-C Bond Formation
While direct C-H arylation of the thiazole ring is possible, a more reliable strategy involves a halogenated intermediate, such as the 2-Bromo-5-ethylthiazole synthesized via the Sandmeyer reaction. This intermediate is an excellent substrate for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, enabling the formation of C-C bonds with various aryl and heteroaryl boronic acids.[1][16][17] This approach provides access to a vast chemical space of highly functionalized thiazole derivatives.[6]
| Reaction | Starting Material | Key Reagents | Bond Formed |
| N-Acylation | This compound | Acyl Chloride, Base | C-N (Amide) |
| Suzuki Coupling | 2-Bromo-5-ethylthiazole | Arylboronic Acid, Pd Catalyst, Base | C-C (Aryl-Thiazole) |
Conclusion
This compound is a cost-effective and highly versatile building block that provides a reliable entry point to a wide range of functionalized heterocyclic compounds. Its robust reactivity, particularly through diazotization and subsequent Sandmeyer and azo coupling reactions, makes it an indispensable tool for chemists in medicinal, agricultural, and materials science. The protocols and mechanistic insights provided in this guide are intended to serve as a practical foundation for researchers looking to leverage the synthetic potential of this valuable molecule.
References
- 1. mdpi.com [mdpi.com]
- 2. chemscene.com [chemscene.com]
- 3. benchchem.com [benchchem.com]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. Amine Reactivity [www2.chemistry.msu.edu]
- 9. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Thiazolyl Azo Dyes: Elucidating the Design, Synthesis, Spectral Characterization, Cytotoxicity, and Antibacterial Potential of its Co(III), Ni(II), and Cu(II) NanoComplexes [jns.kashanu.ac.ir]
- 13. Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for the Development of 5-Ethylthiazol-2-amine as a Scaffold for Novel Antimicrobial Agents
Introduction: The Imperative for New Antimicrobials and the Promise of the Thiazole Scaffold
The global health landscape is shadowed by the persistent threat of antimicrobial resistance (AMR), a crisis demanding the urgent discovery and development of new chemical entities with novel mechanisms of action.[1] Among the myriad of heterocyclic compounds explored in medicinal chemistry, the thiazole ring stands out as a "privileged scaffold" due to its presence in a wide array of biologically active compounds, including approved antimicrobial drugs.[2][3][4] Thiazole derivatives have demonstrated a broad spectrum of activities, including antibacterial, antifungal, and antitubercular properties.[2][4][5]
The 2-aminothiazole moiety, in particular, is a cornerstone in the design of new therapeutic agents.[3][6] Its ability to be readily functionalized at the amino group and other positions on the thiazole ring allows for the systematic modulation of its physicochemical and pharmacological properties. This guide focuses on a specific, yet underexplored, member of this family: 5-Ethylthiazol-2-amine . We will provide a comprehensive framework for its synthesis, derivatization, and evaluation as a potential precursor for a new generation of antimicrobial agents. These notes are intended for researchers, scientists, and drug development professionals seeking to explore novel chemical spaces in the fight against infectious diseases.
Part 1: Synthesis of this compound and its Derivatives
The foundational step in exploring the antimicrobial potential of this compound is its efficient and scalable synthesis. The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the 2-aminothiazole ring system.[7][8] This reaction involves the condensation of an α-haloketone with a thiourea.
Protocol 1: Synthesis of this compound via Hantzsch Thiazole Synthesis
This protocol outlines the synthesis of the core scaffold, this compound, from 1-bromobutanal and thiourea.
Materials:
-
1-Bromobutanal
-
Thiourea
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and flask
-
Filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.1 equivalents) in ethanol.
-
Addition of α-Haloketone: To the stirring solution, add 1-bromobutanal (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Isolation: The product, this compound, will precipitate out of the solution. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with cold distilled water to remove any inorganic impurities. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Characterization: Confirm the structure and purity of the synthesized this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Diagram: Hantzsch Synthesis of this compound
Caption: Hantzsch synthesis workflow for this compound.
Protocol 2: Derivatization of this compound at the 2-Amino Position
The 2-amino group of this compound is a key handle for chemical modification to create a library of diverse compounds for antimicrobial screening. A common and effective method is the acylation of the amino group with various acyl chlorides or the reaction with isocyanates to form ureas.
Materials:
-
This compound (from Protocol 1)
-
Acyl chlorides (e.g., benzoyl chloride, acetyl chloride) or Isocyanates
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure (Acylation Example):
-
Reaction Setup: Dissolve this compound (1.0 equivalent) and a base such as triethylamine (1.2 equivalents) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acyl Chloride: Cool the solution in an ice bath and add the desired acyl chloride (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Part 2: In Vitro Antimicrobial Susceptibility Testing
Once a library of this compound derivatives has been synthesized, the next critical step is to evaluate their antimicrobial activity. The following protocols are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI).
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10]
Materials:
-
Synthesized this compound derivatives
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer or McFarland standards
-
Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[9] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in the appropriate broth in a 96-well plate to obtain a range of concentrations.
-
Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include a positive control (inoculum with a standard antibiotic), a negative control (inoculum without any compound), and a sterility control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[9]
Protocol 4: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC/MFC is the lowest concentration of an antimicrobial agent that kills a particular microorganism.
Procedure:
-
Following the MIC determination, take an aliquot from each well that showed no visible growth.
-
Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the plates under the same conditions as the MIC assay.
-
The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Table 1: Example Data Presentation for Antimicrobial Susceptibility Testing
| Compound ID | Test Microorganism | Gram Stain | MIC (µg/mL) | MBC/MFC (µg/mL) |
| 5-ET-01 | S. aureus ATCC 29213 | Gram-positive | 16 | 32 |
| 5-ET-01 | E. coli ATCC 25922 | Gram-negative | 64 | >128 |
| 5-ET-01 | C. albicans ATCC 90028 | N/A (Fungus) | 32 | 64 |
| Control | S. aureus ATCC 29213 | Gram-positive | 0.5 (Ciprofloxacin) | 1 |
| Control | C. albicans ATCC 90028 | N/A (Fungus) | 1 (Fluconazole) | 4 |
Part 3: Preliminary Mechanism of Action Studies
Understanding how a novel compound exerts its antimicrobial effect is crucial for its development. For thiazole derivatives, common mechanisms involve the inhibition of essential enzymes in bacteria and fungi.
Protocol 5: Bacterial DNA Gyrase Inhibition Assay
DNA gyrase is a type II topoisomerase that is a well-established target for antibacterial agents.
Materials:
-
Purified bacterial DNA gyrase
-
Supercoiled plasmid DNA (substrate)
-
ATP and necessary co-factors
-
Test compounds and positive control (e.g., ciprofloxacin)
-
Agarose gel electrophoresis equipment
Procedure:
-
Reaction Setup: In a reaction buffer, combine the DNA gyrase enzyme, supercoiled plasmid DNA, and ATP.
-
Inhibitor Addition: Add varying concentrations of the test compound or a positive control to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1 hour).
-
Analysis: Stop the reaction and analyze the DNA topoisomers by agarose gel electrophoresis. Inhibition of DNA gyrase will result in a decrease in the amount of relaxed DNA compared to the no-inhibitor control.
Diagram: DNA Gyrase Inhibition Assay Workflow
Caption: Workflow for assessing DNA gyrase inhibition.
Protocol 6: Fungal Lanosterol 14α-Demethylase (CYP51) Inhibition Assay
This enzyme is a key component of the ergosterol biosynthesis pathway in fungi and is the target of azole antifungals.[11]
Materials:
-
Microsomes from a fungal source expressing CYP51 (e.g., Candida albicans)
-
Lanosterol (substrate)
-
NADPH
-
Test compounds and positive control (e.g., ketoconazole)
-
HPLC or spectrophotometric detection system
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the fungal microsomes, lanosterol, and NADPH in a suitable buffer.
-
Inhibitor Addition: Add the test compounds at various concentrations.
-
Incubation: Incubate the mixture at 37°C.
-
Analysis: Stop the reaction and extract the sterols. Analyze the conversion of lanosterol to its demethylated product using HPLC or a spectrophotometric method that detects changes in the Soret peak of the cytochrome P450.
Conclusion and Future Directions
The protocols and application notes provided herein offer a structured approach to the investigation of this compound as a promising scaffold for the development of novel antimicrobial agents. By systematically synthesizing and evaluating derivatives of this core structure, researchers can explore new chemical avenues in the critical search for effective treatments against resistant pathogens. Positive results from these initial in vitro studies would warrant further investigation into the spectrum of activity, cytotoxicity, and in vivo efficacy of lead compounds. The versatility of the 2-aminothiazole core suggests that with targeted chemical modifications, potent and selective antimicrobial agents can be discovered.
References
- 1. Antimicrobial activity and cytotoxicity of some 2-amino-5-alkylidene-thiazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Thiazole synthesis [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. synarchive.com [synarchive.com]
- 9. jocpr.com [jocpr.com]
- 10. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes & Protocols: Evaluating the Anticancer Activity of 5-Ethylthiazol-2-amine Derivatives
Introduction: The Thiazole Scaffold in Oncology
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its unique electronic properties and ability to form key hydrogen bonds have made it a cornerstone in the design of targeted therapeutics. Thiazole derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer effects.[3][4] Within this class, derivatives of 2-aminothiazole have shown potent and selective inhibitory activity against a wide array of human cancer cell lines, such as those for breast, lung, colon, and leukemia.[5]
This document provides a technical guide for researchers investigating the anticancer potential of a specific subclass: 5-Ethylthiazol-2-amine derivatives. We will explore their mechanistic underpinnings, provide a detailed protocol for assessing their cytotoxic activity in vitro, and offer a framework for data interpretation and presentation.
Mechanistic Rationale: Targeting Key Oncogenic Pathways
The anticancer effects of thiazole derivatives are often attributed to their ability to interfere with critical signaling pathways that regulate cell proliferation, survival, and angiogenesis.[6][7] While the precise mechanism can vary based on the specific substitutions on the thiazole core, several key protein targets have been identified.
A primary mechanism of action for many anticancer thiazole derivatives is the inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs).[8] One of the most critical RTKs in tumor progression is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[8] Overexpression of VEGFR-2 is a hallmark of many tumors, promoting the growth of new blood vessels (angiogenesis) that supply the tumor with essential nutrients and oxygen.[8] By inhibiting VEGFR-2, this compound derivatives can effectively cut off this supply line, leading to tumor starvation and regression.
Other kinases and pathways frequently targeted by thiazole derivatives include:
-
Epidermal Growth Factor Receptor (EGFR): Drives cell proliferation and survival.[3]
-
PI3K/AKT/mTOR Pathway: A central signaling hub that controls cell growth, metabolism, and survival.[2]
-
Cyclin-Dependent Kinases (CDKs): Essential regulators of the cell cycle.[3][9]
Inhibition of these pathways can induce cell cycle arrest, preventing cancer cells from dividing, and trigger apoptosis, or programmed cell death.[3][10][11]
Caption: VEGFR-2 signaling pathway inhibition by a this compound derivative.
Application: In Vitro Cytotoxicity Profiling
The first critical step in evaluating a novel anticancer compound is to determine its cytotoxic effects on cancer cell lines. This is typically achieved using assays that measure cell viability or proliferation after exposure to the compound. The MTT assay is a robust, reliable, and widely used colorimetric method for this purpose.[3][12]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.[12] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT reagent to a purple, insoluble formazan product.[12][13] The formazan crystals are then dissolved in an organic solvent (like DMSO), and the absorbance of the resulting colored solution is measured. The absorbance is directly proportional to the number of viable, metabolically active cells. A decrease in absorbance in treated cells compared to untreated controls indicates a loss of viability or a reduction in proliferation.
Featured Protocol: MTT Assay for Cell Viability
This protocol provides a step-by-step methodology for assessing the cytotoxicity of this compound derivatives against an adherent cancer cell line (e.g., MCF-7, A549, HepG2).
Materials and Reagents
-
Cell Line: Desired human cancer cell line (e.g., MCF-7 breast cancer).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1]
-
Test Compound: this compound derivative, dissolved in sterile Dimethyl Sulfoxide (DMSO) to create a high-concentration stock (e.g., 10 mM).
-
Positive Control: A known cytotoxic drug (e.g., Doxorubicin or Staurosporine).[3][10]
-
MTT Reagent: 5 mg/mL solution of MTT in sterile Phosphate-Buffered Saline (PBS).
-
Solubilization Solution: Anhydrous DMSO.[12]
-
Equipment:
-
Sterile 96-well flat-bottom cell culture plates.
-
Humidified incubator (37°C, 5% CO₂).
-
Microplate reader capable of measuring absorbance at 570 nm.
-
Multichannel pipette.
-
Experimental Workflow
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Detailed Procedure
-
Cell Seeding: Harvest logarithmically growing cells and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium.[14]
-
Expertise Note: Optimal seeding density is critical. Too few cells will result in a low signal, while too many can lead to overgrowth and nutrient depletion, confounding the results. This should be optimized for each cell line.
-
-
Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow the cells to attach firmly to the bottom of the wells.[14]
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of the this compound derivative stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).[14]
-
Include three types of controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration (e.g., 0.5%). This validates that the solvent itself is not causing cytotoxicity.[12]
-
Positive Control: Cells treated with a known anticancer agent to confirm assay performance.
-
Untreated Control: Cells treated with medium only, representing 100% viability.
-
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the appropriate compound dilutions or controls.
-
-
Incubation: Return the plate to the incubator for a predetermined exposure time (typically 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette up and down or place the plate on an orbital shaker for 10 minutes to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Plot the % Viability against the log of the compound concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[14]
Data Presentation: Summarizing Cytotoxic Efficacy
Quantitative data should be presented clearly to allow for easy comparison between different derivatives or cell lines. A tabular format is highly effective.
Table 1: Example Cytotoxicity Data (IC₅₀ in µM) for Thiazole Derivatives
| Compound ID | Derivative Structure | IC₅₀ (MCF-7, Breast) | IC₅₀ (HepG2, Liver) | IC₅₀ (MDA-MB-231, Breast) | Target(s) | Reference |
| 4c | 4-Hydroxy-3-methoxybenzylidene hydrazinyl-thiazole | 2.57 ± 0.16 | 7.26 ± 0.44 | - | VEGFR-2 | [3][7] |
| 4d | 3-Nitrophenylthiazolyl | - | - | 1.21 | VEGFR-2 | [8] |
| 4i | N-(4-(4-chlorophenyl)-3-(p-tolyl)thiazol-2(3H)-ylidene)aniline | - | - | - (SaOS-2: 0.190 µg/mL) | EGFR | [6] |
| 8m | Substituted Thiazole | - | 5.15 | - | hLDHA | [1] |
| Control | Doxorubicin | ~0.5-1.0 | ~1.0-2.0 | ~0.1-0.5 | DNA Topo II | - |
Note: Data presented are representative values for structurally related thiazole derivatives found in the literature to exemplify data presentation format.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The protocols outlined in this document provide a robust framework for the initial in vitro characterization of these compounds. A positive result in the MTT assay, indicated by a low micromolar IC₅₀ value, warrants further investigation.
Subsequent steps should include:
-
Selectivity Screening: Testing against non-cancerous cell lines to determine the therapeutic window.[7]
-
Mechanism of Action Studies: Employing assays like flow cytometry for cell cycle analysis and Annexin V/PI staining to confirm apoptosis induction.[3]
-
Target Validation: Performing kinase inhibition assays to confirm engagement with specific targets like VEGFR-2.[8]
By systematically applying these methodologies, researchers can effectively profile the anticancer activity of novel this compound derivatives and identify lead candidates for further preclinical development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. alliedacademies.org [alliedacademies.org]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
The Versatile Scaffold: Application Notes and Protocols for 5-Ethylthiazol-2-amine in Medicinal Chemistry
The 2-aminothiazole moiety is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds and clinically approved drugs.[1][2] This guide focuses on a specific, yet promising member of this family: 5-Ethylthiazol-2-amine . While less explored than its 5-methyl or 5-phenyl counterparts, the 5-ethyl substituent offers a unique lipophilic and steric profile that can be strategically exploited in drug design to enhance target engagement, modulate pharmacokinetic properties, and navigate intellectual property landscapes.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth application notes, detailed experimental protocols, and the scientific rationale behind the application of this compound as a versatile building block in the synthesis of novel therapeutics. We will delve into its synthetic accessibility, key therapeutic areas of application, and provide actionable protocols for the synthesis and evaluation of its derivatives.
I. The 2-Aminothiazole Core: A Privileged Structure in Drug Discovery
The 2-aminothiazole scaffold is considered a "privileged structure" due to its ability to interact with a wide array of biological targets with high affinity.[1] Its inherent structural features, including a hydrogen bond donor (the amino group) and acceptor (the ring nitrogen), as well as its aromatic character, allow for diverse and specific interactions within protein binding pockets. This has led to the development of 2-aminothiazole-containing drugs with a broad spectrum of therapeutic applications, including:
-
Anticancer Agents: The 2-aminothiazole core is a key component of several kinase inhibitors, such as the FDA-approved drug Dasatinib, a potent inhibitor of multiple tyrosine kinases.[3] Derivatives of this scaffold have been extensively explored as inhibitors of Aurora kinases, Cyclin-Dependent Kinases (CDKs), and the PI3K/AKT signaling pathway.[4][5][6]
-
Antimicrobial Agents: The thiazole ring is a fundamental component of penicillin and other beta-lactam antibiotics.[7] Synthetic 2-aminothiazole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens, including multidrug-resistant strains.[7][8][9]
-
Anti-inflammatory Agents: Compounds incorporating the 2-aminothiazole scaffold have been investigated as inhibitors of key inflammatory enzymes like Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX).[10][11][12]
-
Antiviral and Antiparasitic Agents: The versatility of the 2-aminothiazole scaffold extends to the development of agents against various viruses and parasites, including HIV and Plasmodium falciparum.[2][13]
The introduction of a 5-ethyl group on the thiazole ring provides a subtle yet significant modification that can influence the compound's biological activity and pharmacokinetic profile. The ethyl group can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability. Furthermore, its specific size and conformation can lead to improved binding affinity and selectivity for the target protein.
II. Synthetic Strategies for this compound and its Derivatives
The primary and most efficient method for the synthesis of the 2-aminothiazole core is the Hantzsch Thiazole Synthesis . This versatile reaction involves the condensation of an α-haloketone with a thiourea or a substituted thiourea.
Workflow for the Synthesis of this compound Derivatives
Caption: General workflow for the synthesis of this compound and its derivatives.
Protocol 1: Synthesis of 1-Bromo-2-butanone (α-Haloketone Precursor)
Rationale: The synthesis of the α-haloketone is the critical first step. Bromination of 2-butanone is a common method, though it can lead to a mixture of mono- and di-brominated products. Careful control of reaction conditions is essential to maximize the yield of the desired 1-bromo-2-butanone.[14]
Materials:
-
2-Butanone
-
Bromine (Br₂)
-
Anhydrous Methanol
-
Water
-
Diethyl ether
-
10% Potassium carbonate solution
-
Anhydrous calcium chloride
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice-salt bath, separatory funnel, rotary evaporator, distillation apparatus.
Procedure:
-
Reaction Setup: In a four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, reflux condenser with a drying tube, and a dropping funnel, charge 2-butanone (1.00 mole) and anhydrous methanol.[14]
-
Cooling: Cool the solution to 0-5°C using an ice-salt bath.[14]
-
Bromine Addition: While stirring vigorously, add bromine (1.00 mole) from the dropping funnel at a rate that maintains the temperature below 10°C.[14]
-
Reaction Monitoring: Continue stirring at 10°C. The red color of the bromine should fade within approximately 45 minutes, indicating the consumption of bromine.[14]
-
Quenching and Work-up: Add water to the reaction mixture and stir overnight at room temperature.[14]
-
Extraction: Add more water and extract the mixture with diethyl ether.[14]
-
Washing: Combine the ether layers and wash with 10% potassium carbonate solution, followed by water.[14]
-
Drying and Concentration: Dry the ether layer over anhydrous calcium chloride, filter, and remove the solvent using a rotary evaporator.[14]
-
Purification: Purify the crude product by distillation under reduced pressure to obtain 1-bromo-2-butanone.[14]
Safety Note: Bromine and bromomethyl ketones are highly corrosive and lachrymatory. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 2: Synthesis of this compound (Hantzsch Thiazole Synthesis)
Rationale: This classic cyclization reaction provides a straightforward route to the 2-aminothiazole core. The reaction of 1-bromo-2-butanone with thiourea in a suitable solvent, typically ethanol, yields the desired product.
Materials:
-
1-Bromo-2-butanone
-
Thiourea
-
Ethanol
-
Sodium bicarbonate
-
Water
-
Round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve thiourea (1 equivalent) in ethanol.
-
Addition of α-Haloketone: To the stirred solution, add 1-bromo-2-butanone (1 equivalent) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Neutralization and Precipitation: After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the solid precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from ethanol to afford pure this compound.
Protocol 3: General Procedure for the Synthesis of N-Substituted-5-ethylthiazol-2-amine Derivatives (Amide Coupling)
Rationale: The 2-amino group of this compound is a versatile handle for further functionalization. Acylation with various acid chlorides or activated carboxylic acids is a common strategy to introduce diverse substituents and explore structure-activity relationships (SAR).
Materials:
-
This compound
-
Acid chloride or Carboxylic acid
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Base (e.g., Triethylamine, DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane, Dimethylformamide)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere.
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) and a base (1.2 equivalents) in the anhydrous solvent.
-
Acylating Agent Addition:
-
Using Acid Chloride: Cool the solution to 0°C and add the acid chloride (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Using Carboxylic Acid: Add the carboxylic acid (1.1 equivalents) and the coupling agent(s) to the reaction mixture and stir at room temperature until completion.
-
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-5-ethylthiazol-2-amine derivative.
III. Therapeutic Applications and Biological Activity of this compound Derivatives
While specific data for this compound derivatives is limited in the public domain, the extensive research on analogous 2-aminothiazoles provides a strong foundation for predicting their therapeutic potential. The following sections outline key areas where this compound can serve as a valuable scaffold, with representative biological data from closely related compounds.
A. Anticancer Activity: Kinase Inhibition
The 2-aminothiazole scaffold is a well-established pharmacophore for kinase inhibitors.[5] The amino group often forms a key hydrogen bond interaction with the hinge region of the kinase domain. The substituent at the 5-position can occupy a hydrophobic pocket, influencing potency and selectivity.
Potential Targets:
-
Aurora Kinases: Crucial for cell cycle regulation, their inhibition is a promising anticancer strategy.[6]
-
Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle, their dysregulation is a hallmark of cancer.
-
PI3K/AKT Pathway: A central signaling pathway that promotes cell survival and proliferation.[4]
Illustrative Biological Data (for related 2-aminothiazole derivatives):
| Compound ID | Target | IC₅₀ (µM) | Cell Line | Reference |
| Dasatinib | Bcr-Abl | <0.001 | K562 | [3] |
| Derivative 20 | - | 4.03 | SHG-44 (Glioma) | [3] |
| Compound 10 | - | 2.01 | HT29 (Colon) | [3] |
| Compound 27 | - | 1.6 | HeLa (Cervical) | [3] |
Experimental Protocol: In Vitro Kinase Inhibition Assay
Rationale: To evaluate the inhibitory potential of newly synthesized this compound derivatives against a specific kinase, a biochemical assay is employed. This protocol provides a general framework that can be adapted to various kinases.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Test compounds (this compound derivatives)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Mixture: In a microplate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a specified time.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the signal using a microplate reader and calculate the percentage of kinase inhibition for each compound concentration. Determine the IC₅₀ value by fitting the data to a dose-response curve.
B. Antimicrobial Activity
The 2-aminothiazole scaffold is a promising platform for the development of novel antimicrobial agents to combat the growing threat of antibiotic resistance.[15]
Potential Mechanisms of Action:
-
Inhibition of essential bacterial enzymes.
-
Disruption of the bacterial cell wall or membrane.
-
Synergistic effects with existing antibiotics.[15]
Illustrative Biological Data (for related 2-aminothiazole derivatives):
| Compound ID | Organism | MIC (µg/mL) | Reference |
| Compound 8C | E. coli | 6.25 | [16] |
| Compound 8C | S. typhi | 25 | [16] |
| A33 | Gram-positive bacteria | 0.5-4 | [15] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
Rationale: The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Test compounds
-
96-well microtiter plates
-
Incubator
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate growth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism.
-
Inoculation: Add the inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density using a microplate reader.
IV. Conclusion and Future Perspectives
This compound represents a valuable, yet underexplored, scaffold in medicinal chemistry. Its synthetic accessibility via the robust Hantzsch synthesis, combined with the favorable physicochemical properties imparted by the 5-ethyl group, makes it an attractive starting point for the design of novel therapeutics. The extensive body of research on the broader 2-aminothiazole family provides a clear roadmap for exploring its potential in oncology, infectious diseases, and inflammatory conditions.
Future research should focus on the systematic synthesis and biological evaluation of this compound derivatives to build a comprehensive structure-activity relationship profile. This will enable a deeper understanding of how the 5-ethyl substituent influences target engagement and pharmacological properties, ultimately paving the way for the development of new and effective medicines.
V. References
-
Synthetic modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate: 3D QSAR analysis and antimicrobial study. Taylor & Francis. Available from: --INVALID-LINK--
-
1-bromo-3-methyl-2-butanone. Organic Syntheses Procedure. Available from: --INVALID-LINK--
-
Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. National Institutes of Health. Available from: --INVALID-LINK--
-
Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis. PubMed. Available from: --INVALID-LINK--
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available from: --INVALID-LINK--
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Royal Society of Chemistry. Available from: --INVALID-LINK--
-
Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. JOCPR. Available from: --INVALID-LINK--
-
Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. ResearchGate. Available from: --INVALID-LINK--
-
Synthesis and Biological Evaluation of Thiazole Derivatives. ResearchGate. Available from: --INVALID-LINK--
-
Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation. PubMed. Available from: --INVALID-LINK--
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Publishing. Available from: --INVALID-LINK--
-
(PDF) Synthesis and Antimicrobial Activity of Some New 2-Substituted Aminothiazoles. ResearchGate. Available from: --INVALID-LINK--
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Available from: --INVALID-LINK--
-
Novel 2-aminothiazole analogues both as polymyxin E synergist and antimicrobial agent against multidrug-resistant Gram-positive bacteria. PubMed. Available from: --INVALID-LINK--
-
Design, synthesis and identification of novel substituted 2-amino thiazole analogues as potential anti-inflammatory agents targeting 5-lipoxygenase. ResearchGate. Available from: --INVALID-LINK--
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. Available from: --INVALID-LINK--
-
2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. National Institutes of Health. Available from: --INVALID-LINK--
-
Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. PubMed. Available from: --INVALID-LINK--
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Available from: --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluations of 2-aminothiazole scaffold containing amino acid moieties as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel 2-aminothiazole analogues both as polymyxin E synergist and antimicrobial agent against multidrug-resistant Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of 5-Ethylthiazol-2-amine Libraries
Introduction: Navigating the Promise and Perils of Thiazole-Based Compound Libraries in Drug Discovery
High-throughput screening (HTS) serves as a cornerstone in modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify starting points for novel therapeutics.[1][2] Among the myriad of chemical scaffolds, the thiazole ring, and specifically derivatives of 2-aminothiazole, represent a privileged structure in medicinal chemistry.[3][4] This is evidenced by their presence in clinically approved drugs such as the kinase inhibitor Dasatinib.[5] The 5-Ethylthiazol-2-amine core, in particular, offers a versatile platform for generating diverse chemical libraries with the potential to modulate a wide array of biological targets.
However, the journey of screening thiazole-containing libraries is not without its challenges. The very chemical properties that make these compounds attractive can also lead to a higher incidence of false positives and assay interference. Notably, the 2-aminothiazole motif has been identified as a frequent-hitting scaffold, sometimes exhibiting promiscuous binding behavior in biophysical assays.[6] Furthermore, thiazole-containing compounds have been reported to interfere with various assay formats, including fluorescence and absorbance-based readouts, and can even directly inhibit reporter enzymes like luciferase.[7][8]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed roadmap for designing and executing robust HTS campaigns for this compound libraries. We will delve into the causality behind experimental choices, present detailed protocols for various assay formats, and outline a self-validating system for hit confirmation, ensuring the scientific integrity of your screening campaign.
I. Foundational Principles: Assay Selection and Development
The success of any HTS campaign hinges on the selection and meticulous development of a robust and reliable assay. The choice between biochemical and cell-based assays is a critical first step, dictated by the nature of the biological target and the desired information.[9][10]
-
Biochemical Assays: These assays directly measure the interaction of a compound with a purified target protein, such as an enzyme or receptor.[9] They are generally simpler to develop and less prone to off-target effects within the assay itself.
-
Cell-Based Assays: These assays measure the effect of a compound on a cellular process, providing more physiologically relevant data.[10][11] However, they are more complex and can be confounded by cytotoxicity or off-target effects within the cell.
Key Assay Technologies for Screening this compound Libraries
A variety of HTS technologies are available, each with its own set of advantages and disadvantages. The following table summarizes some of the most common platforms suitable for screening small molecule libraries.
| Assay Technology | Principle | Advantages | Disadvantages |
| Fluorescence Polarization (FP) | Measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner.[12] | Homogeneous ("mix-and-read"), sensitive, and cost-effective. | Requires a fluorescent probe, sensitive to light scattering and autofluorescence from library compounds. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures energy transfer between a long-lifetime donor fluorophore (lanthanide) and an acceptor fluorophore when in close proximity.[8][13][14] | Homogeneous, ratiometric measurement reduces interference, high sensitivity.[8][15] | Requires labeled reagents, potential for interference from colored compounds. |
| AlphaScreen®/AlphaLISA® | A bead-based, non-radioactive, homogeneous proximity assay where singlet oxygen transfer between donor and acceptor beads generates a chemiluminescent signal.[16][17] | Highly sensitive, large assay window, tolerant of various buffer conditions. | Can be sensitive to light and singlet oxygen quenchers. |
| Luminescence-Based Reporter Assays | Utilizes an enzyme (e.g., luciferase) that produces light as a readout for gene expression or other cellular events.[18][19][20] | High sensitivity, low background, wide dynamic range.[19][20] | Potential for direct inhibition of the reporter enzyme by library compounds.[7] |
| Label-Free Technologies (e.g., Surface Plasmon Resonance - SPR) | Detects changes in refractive index at a sensor surface upon binding of an analyte.[21] | Does not require labeled reagents, provides kinetic data. | Lower throughput, can be affected by non-specific binding to the sensor surface. |
II. Mitigating Assay Interference from Thiazole-Containing Compounds
Given the known potential for thiazole derivatives to interfere with HTS assays, a proactive approach to identifying and mitigating these effects is crucial for a successful screening campaign.
A. Autofluorescence and Colorimetric Interference
Many heterocyclic compounds, including thiazoles, can exhibit intrinsic fluorescence or absorb light at wavelengths used in common assays, leading to false positives or negatives.[7][22]
-
Plate Preparation: Prepare a 384-well plate containing the this compound library compounds at the final screening concentration in assay buffer. Include wells with buffer and DMSO as negative controls.
-
Incubation: Incubate the plate under the same conditions as the primary screen (temperature and time).
-
Fluorescence Reading: Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths as the primary assay.
-
Data Analysis: Identify compounds that exhibit a fluorescence signal significantly above the DMSO control wells. These compounds are autofluorescent and should be flagged for further investigation.
-
Red-Shifted Fluorophores: A significant portion of compound autofluorescence occurs in the blue-green spectral region.[19] Shifting to assays that utilize red-shifted fluorophores (>600 nm) can significantly reduce interference.
-
Time-Resolved Fluorescence (TRF): TR-FRET assays are inherently more resistant to autofluorescence because they measure the fluorescence signal after a time delay, allowing the short-lived background fluorescence from interfering compounds to decay.[14][15]
B. Non-Specific Binding and Compound Aggregation
Small molecules, particularly those with hydrophobic moieties, can form aggregates at higher concentrations, leading to non-specific inhibition of enzymes or disruption of protein-protein interactions.[23]
-
Detergents: The inclusion of a non-ionic detergent, such as 0.01% Triton X-100 or Tween-20, in the assay buffer can help to prevent the formation of compound aggregates.
-
Bovine Serum Albumin (BSA): Adding BSA (typically 0.1 mg/mL) to the assay buffer can reduce non-specific binding of compounds to the surfaces of the assay plate and to the target protein itself.[9]
-
Counter-Screening: Perform a counter-screen with a structurally unrelated enzyme to identify compounds that inhibit both targets, suggesting a non-specific mechanism of action.
III. Experimental Protocols
The following are example protocols for common HTS assays, with specific considerations for screening this compound libraries.
A. Fluorescence Polarization (FP) Assay for a Protein-Ligand Interaction
This protocol describes a competitive binding assay where library compounds displace a fluorescently labeled ligand from a target protein, resulting in a decrease in the FP signal.
Caption: Workflow for a competitive Fluorescence Polarization assay.
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the this compound library (typically at 10 mM in DMSO) into a 384-well, low-volume, black assay plate. Also, dispense DMSO for negative controls and a known inhibitor for positive controls.
-
Reagent Preparation: Prepare a solution of the target protein and the fluorescent tracer in FP assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20, 0.1 mg/mL BSA). The optimal concentrations of protein and tracer should be determined during assay development.
-
Reagent Addition: Add 10 µL of the protein-tracer mix to each well of the assay plate.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Fluorescence Polarization Reading: Read the plate on an FP-capable plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.
B. AlphaScreen® Assay for a Protein-Protein Interaction
This protocol outlines a competitive assay to identify compounds that disrupt the interaction between two proteins, leading to a decrease in the AlphaScreen® signal.
Caption: Workflow for a competitive AlphaScreen® assay.
-
Compound Plating: Dispense 50 nL of the this compound library compounds and controls into a 384-well ProxiPlate.
-
Protein Addition: Add 5 µL of a solution containing Protein A (biotinylated) and Protein B (GST-tagged) in AlphaScreen® buffer to each well.
-
Incubation: Incubate for 30 minutes at room temperature.
-
Bead Addition: Add 5 µL of a mixture of Streptavidin-coated Donor beads and anti-GST Acceptor beads to each well.
-
Incubation: Incubate for 1 hour at room temperature in the dark.
-
Signal Reading: Read the plate on an AlphaScreen®-compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound.
IV. Data Analysis and Hit Validation: A Self-Validating System
Rigorous data analysis and a multi-step hit validation process are essential to eliminate false positives and ensure that resources are focused on the most promising compounds.[20][24][25]
A. Primary Data Analysis and Quality Control
-
Normalization: Raw HTS data should be normalized to account for plate-to-plate and within-plate variability.[26][27][28][29] Common methods include normalization to percent of control or Z-score transformation.[29]
-
Z'-Factor: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[12][18][30] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for screening.[18][30]
Z'-Factor Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where:
-
SD_pos = Standard deviation of the positive control
-
SD_neg = Standard deviation of the negative control
-
Mean_pos = Mean of the positive control
-
Mean_neg = Mean of the negative control
-
B. Hit Validation Cascade
A tiered approach to hit validation is recommended to systematically eliminate artifacts and confirm the activity of primary hits.
Caption: A tiered workflow for hit validation.
-
Primary Hit Selection: Identify compounds from the primary screen that meet a predefined activity threshold (e.g., >50% inhibition or activation).
-
Confirmation Screen: Re-test the primary hits from a fresh stock of the compound to rule out false positives due to compound degradation or handling errors.
-
Dose-Response Curves: Generate 10-point dose-response curves for the confirmed hits to determine their potency (IC50 or EC50).
-
Orthogonal Assays: Test the active compounds in a secondary, orthogonal assay that measures the same biological endpoint but uses a different detection technology.[22][24] This helps to eliminate artifacts specific to the primary assay format.
-
Structure-Activity Relationship (SAR) Analysis: Examine the SAR of the validated hits. The presence of a clear SAR, where small changes in the chemical structure lead to predictable changes in activity, increases confidence in the hit series.
V. Conclusion
Screening this compound libraries holds significant promise for the discovery of novel chemical probes and therapeutic leads. However, a thorough understanding of the potential for assay interference and the implementation of a rigorous hit validation strategy are paramount to success. By carefully selecting and optimizing HTS assays, proactively addressing potential artifacts, and employing a multi-tiered validation cascade, researchers can confidently identify true, high-quality hits from their screening campaigns. This systematic and self-validating approach ensures the efficient use of resources and increases the likelihood of advancing promising compounds into the drug discovery pipeline.
VI. References
-
Dragiev, M., et al. (2013). Two effective methods for correcting experimental high-throughput screening data. Bioinformatics, 29(18), 2336-2343.
-
AAT Bioquest. (2024). How to eliminate non-specific binding? Retrieved from --INVALID-LINK--
-
Mpindi, J. P., et al. (2016). Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose-response data. Bioinformatics, 32(6), 885-891.
-
Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from --INVALID-LINK--
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153. Retrieved from --INVALID-LINK--
-
Makarenkov, V., et al. (2007). Two effective methods for correcting experimental high-throughput screening data. Bioinformatics, 23(13), 1648-1655.
-
Mpindi, J. P., et al. (2015). Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose-response data. Bioinformatics, 31(24), 3965-3971.
-
Dogan, T. (2014). Data analysis approaches in high throughput screening. [PowerPoint slides]. Retrieved from --INVALID-LINK--
-
SignalChem. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved from --INVALID-LINK--
-
On HTS. (2023). Z-factor. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Z-factor. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Handling Auto-fluorescent Compounds in Inhibitor Screening. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved from --INVALID-LINK--
-
Martin, A., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry, 9(18), 2115-2127.
-
ChemScene. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Kokh, D. B., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters, 13(11), 1784-1790.
-
BenchChem. (2025). "Thiazole, 5-ethyl-4-phenyl-" assay interference and artifacts. Retrieved from --INVALID-LINK--
-
de Oliveira, J. S., et al. (2021). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1259-1268.
-
Sigma-Aldrich. (n.d.). Hit Discovery & Confirmation for Early Drug Discovery. Retrieved from --INVALID-LINK--
-
Broad Institute. (n.d.). Small Molecule Hit Identification and Validation. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Mitigating Small Molecule Interference in Fluorescence-Based Assays. Retrieved from --INVALID-LINK--
-
WuXi AppTec. (2024). Nonspecific Binding: Main Factors of Occurrence and Strategies. Retrieved from --INVALID-LINK--
-
Richens, J. L., et al. (2010). Method for suppressing non-specific protein interactions observed with affinity resins. bioRxiv.
-
Dahlin, J. L., et al. (2015). Case Studies of Minimizing Nonspecific Inhibitors in HTS Campaigns That Use Assay-Ready Plates. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 20(6), 721-730.
-
Inglese, J., et al. (2007). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Assay and Drug Development Technologies, 5(4), 455-467.
-
NVIDIA. (n.d.). What is Small Molecule Hit Identification (Hit ID)? Retrieved from --INVALID-LINK--
-
Nicoya Lifesciences. (n.d.). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Retrieved from --INVALID-LINK--
-
Devine, S. M., et al. (2015). Promiscuous 2-aminothiazoles (PrATs): a frequent hitting scaffold. Journal of Medicinal Chemistry, 58(3), 1205-1214.
-
Scoggins, M. W., & Winefordner, J. D. (1978). Fluorometric determination of thiazole-containing compounds. Analytical Chemistry, 50(3), 433-436.
-
McGovern, S. L., et al. (2003). High-throughput assays for promiscuous inhibitors. Journal of Medicinal Chemistry, 46(19), 4265-4272.
-
PubChem. (n.d.). 4-Ethyl-5-methyl-1,3-thiazol-2-amine. Retrieved from --INVALID-LINK--
-
Chander, P., et al. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. European Journal of Medicinal Chemistry, 189, 112016.
-
Al-Wahaibi, L. H., et al. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry, 13, 1373519.
-
Bîrcă, M., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(19), 6806.
-
National Center for Biotechnology Information. (2018). Interference with Fluorescence and Absorbance. Retrieved from --INVALID-LINK--
-
Ghorab, M. M., et al. (2016). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Molecules, 21(11), 1500.
-
Kumar, G. V., et al. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2013, 1-7.
-
PubChem. (n.d.). 5-Methylthiazol-2-amine hydrochloride. Retrieved from --INVALID-LINK--
-
Technology Networks. (2025). High-Throughput Screening in Drug Discovery Explained. Retrieved from --INVALID-LINK--
-
El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1438.
-
Min, J., et al. (2017). A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. Cell, 171(5), 1163-1175.
-
PharmaCompass. (n.d.). (5-Methylthiazol-2-yl)amine. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). 2-Aminothiazole. Retrieved from --INVALID-LINK--
-
Narayana, B., et al. (2005). Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(22), 5031-5034.
-
ResearchGate. (2025). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Retrieved from --INVALID-LINK--
References
- 1. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Promiscuous 2-aminothiazoles (PrATs): a frequent hitting scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 10. benchchem.com [benchchem.com]
- 11. 4-Ethyl-5-methyl-1,3-thiazol-2-amine | C6H10N2S | CID 3164022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 13. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 14. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Small Molecule Hit Identification and Validation | Broad Institute [broadinstitute.org]
- 18. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 19. benchchem.com [benchchem.com]
- 20. drugtargetreview.com [drugtargetreview.com]
- 21. Fluorometric determination of thiazole-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 25. What is Small Molecule Hit Identification (Hit ID) ? | NVIDIA Glossary [nvidia.com]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 27. Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. academic.oup.com [academic.oup.com]
- 30. assay.dev [assay.dev]
Analytical methods for the characterization of 5-Ethylthiazol-2-amine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: 5-Ethylthiazol-2-amine (C₅H₈N₂S, MW: 128.20 g/mol ) is a heterocyclic compound featuring a core 2-aminothiazole scaffold, a structure of significant interest in medicinal chemistry and drug development.[1] Accurate and comprehensive characterization is critical for ensuring compound identity, purity, and quality in research and development settings. This document provides a detailed guide to the orthogonal analytical methods required for the definitive characterization of this compound, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The protocols and insights provided are grounded in established principles of analytical chemistry for polar heterocyclic amines.
Introduction to Analytical Strategy
The analytical characterization of a molecule like this compound requires a multi-technique, or orthogonal, approach. No single method can provide all the necessary information regarding identity, purity, and structure. The strategy outlined herein combines chromatographic techniques for separation and purity assessment with spectroscopic techniques for structural elucidation.
-
Chromatography (HPLC, GC-MS): These methods separate the analyte from impurities, providing a quantitative measure of purity and, in the case of MS detection, valuable information on molecular weight and fragmentation.
-
Spectroscopy (NMR, FTIR): These techniques provide detailed information about the molecule's structure. NMR spectroscopy maps the carbon-hydrogen framework, while FTIR spectroscopy identifies the specific functional groups present.
The basic nature of the primary amine group in this compound is a critical consideration in method development, particularly for chromatography, as it can lead to undesirable interactions with analytical columns.[2] The protocols described below are designed to mitigate these effects and yield high-quality, reproducible data.
Chromatographic Analysis for Purity and Identity
Chromatographic methods are the cornerstone of purity assessment. The choice between liquid and gas chromatography depends on the analyte's volatility and thermal stability. For this compound, both are applicable and provide complementary information.
Principle of Analysis: RP-HPLC is the premier technique for assessing the purity of non-volatile or thermally sensitive polar compounds. A C18 (octadecylsilane) column is an excellent and versatile starting point for small molecules like this compound.[3] The primary challenge with basic amines is peak tailing, caused by ionic interactions with residual acidic silanol groups on the silica-based stationary phase. To ensure a sharp, symmetrical peak shape, an acidic modifier such as trifluoroacetic acid (TFA) or formic acid is added to the mobile phase. This maintains the analyte in a consistent, protonated state (as an ammonium salt), minimizing secondary interactions.[1]
Experimental Protocol: HPLC-UV Analysis
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Filter the solution through a 0.45 µm syringe filter before injection to remove particulates.[3]
-
Instrumentation: Utilize an HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis: Integrate the peak corresponding to this compound. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Expected Results Summary
| Parameter | Expected Value | Rationale |
| Retention Time (t_R_) | Dependent on specific system | Expected to be well-retained beyond the void volume. |
| Purity (%) | ≥97% (typical for research grade)[4] | Area percent calculation provides a quantitative measure of purity. |
| Peak Shape | Tailing Factor < 1.5 | Indicates successful mitigation of secondary silanol interactions. |
HPLC Analysis Workflow
References
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield and Purity of 5-Ethylthiazol-2-amine
Welcome to the technical support center for the synthesis and purification of 5-Ethylthiazol-2-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of this important heterocyclic compound.
Introduction to the Synthesis of this compound
The most common and established method for synthesizing 2-aminothiazoles, including this compound, is the Hantzsch thiazole synthesis.[1] This reaction involves the cyclization of an α-haloketone with a thioamide.[1] For the synthesis of this compound, the typical starting materials are 1-bromo-2-butanone and thiourea. The reaction proceeds through a multistep pathway, beginning with a nucleophilic attack of the sulfur from thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the thiazole ring.[2]
While the Hantzsch synthesis is generally robust, achieving high yields and purity can be challenging. This guide will address common issues and provide practical solutions to optimize your experimental outcomes.
Hantzsch Reaction Mechanism for this compound
Caption: The Hantzsch synthesis of this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and purification of this compound in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield, or no product at all, in my Hantzsch synthesis of this compound. What are the potential causes and how can I fix this?
Answer: Low or no product yield is a common issue that can often be traced back to several key factors in your experimental setup.[3]
Potential Causes and Solutions:
| Potential Cause | Detailed Explanation and Recommended Solutions |
| Poor Quality of Starting Materials | Explanation: The purity of your starting materials, 1-bromo-2-butanone and thiourea, is critical. 1-bromo-2-butanone can degrade over time, and impurities in thiourea can lead to side reactions.[4] Solutions: • Use freshly opened or purified 1-bromo-2-butanone. • Ensure the thiourea is of high purity. • Verify the purity of your starting materials using techniques like NMR or GC-MS if possible. |
| Suboptimal Reaction Temperature | Explanation: The reaction temperature significantly impacts the rate of reaction and the formation of byproducts. Temperatures that are too low will result in an incomplete reaction, while excessively high temperatures can lead to decomposition.[3] Solutions: • The reaction is often performed at reflux in a suitable solvent like ethanol.[5] • If the reaction is sluggish, consider a modest increase in temperature or a longer reaction time. • Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and time.[4] |
| Inappropriate Solvent | Explanation: The choice of solvent is crucial for dissolving the reactants and facilitating the reaction.[3] Solutions: • Ethanol is a commonly used and effective solvent for the Hantzsch synthesis.[5] • Other polar protic solvents like methanol or even water can be considered.[6] A mixture of ethanol and water can also be effective.[6] |
| Incorrect Stoichiometry | Explanation: The molar ratio of the reactants is important. While a 1:1 molar ratio of 1-bromo-2-butanone to thiourea is theoretically required, a slight excess of thiourea is sometimes used to ensure the complete consumption of the more expensive haloketone. Solution: • Carefully check your calculations and ensure accurate weighing of the reactants. |
| Atmospheric Moisture | Explanation: Although not always critical for this specific reaction, some reagents can be sensitive to moisture, which can affect reproducibility.[3] Solution: • For more consistent results, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yield.
Issue 2: Formation of Impurities and Side Products
Question: My final product is impure, showing multiple spots on the TLC plate. What are the likely impurities and how can I minimize their formation?
Answer: The formation of impurities is a common challenge in the Hantzsch synthesis. Understanding the potential side reactions can help in devising strategies to minimize them.
Common Impurities and Their Prevention:
| Impurity/Side Product | Formation and Prevention |
| Unreacted Starting Materials | Formation: Incomplete reaction due to insufficient reaction time, low temperature, or incorrect stoichiometry.[7] Prevention: • Monitor the reaction by TLC to ensure completion. • Optimize reaction time and temperature. • Ensure correct molar ratios of reactants. |
| Polymerization/Tarry Byproducts | Formation: Can occur at excessively high temperatures or with prolonged reaction times.[8] Prevention: • Maintain the optimal reaction temperature. • Avoid unnecessarily long reaction times. |
| Oxidation Products | Formation: The aminothiazole ring can be susceptible to oxidation, especially if left exposed to air for extended periods at high temperatures. Prevention: • Consider running the reaction under an inert atmosphere.[8] • Work up the reaction promptly upon completion. |
Issue 3: Difficulty in Product Isolation and Purification
Question: I am having trouble isolating and purifying my this compound. What are the best methods to obtain a pure product?
Answer: Effective purification is crucial for obtaining high-quality this compound. The choice of method depends on the nature of the impurities and the scale of your reaction.[7]
Purification Methods:
| Purification Method | Detailed Protocol and Considerations |
| Recrystallization | Protocol: This is a common and effective method for purifying solid organic compounds.[7] 1. Dissolve the crude product in a minimum amount of a suitable hot solvent. 2. If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.[7] 3. Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization. 4. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. Solvent Selection: The ideal solvent should dissolve the compound when hot but not when cold. Common solvents to try include ethanol, water, or a mixture of the two.[7][9] Other options include toluene or isopropanol.[7] |
| Acid-Base Extraction | Protocol: This method is useful for separating the basic this compound from non-basic impurities.[7][10] 1. Dissolve the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate). 2. Extract the organic solution with an acidic aqueous solution (e.g., 1M HCl). The basic amine will move into the aqueous layer. 3. Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining non-basic impurities. 4. Basify the aqueous layer with a base (e.g., NaOH) to a pH > 10 to deprotonate the amine, causing it to precipitate or separate. 5. Extract the product back into an organic solvent, dry the organic layer, and remove the solvent. |
| Column Chromatography | Protocol: This technique is effective for separating compounds with different polarities.[10] 1. Choose a suitable stationary phase (e.g., silica gel) and a mobile phase (eluent). The eluent system can be optimized using TLC. A common system for aminothiazoles is a mixture of hexane and ethyl acetate.[11] 2. Dissolve the crude product in a minimal amount of the eluent and load it onto the column. 3. Elute the column with the chosen solvent system, collecting fractions and monitoring them by TLC. 4. Combine the pure fractions and remove the solvent. |
Purification Method Selection
Caption: A decision tree for selecting a purification method.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound? A1: While yields can vary depending on the specific conditions and scale, a well-optimized Hantzsch synthesis of 2-aminothiazoles can achieve yields ranging from moderate to high (60-90%).[12]
Q2: How can I monitor the progress of the reaction? A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[4] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product spot.
Q3: My purified product is colored. How can I decolorize it? A3: Colored impurities can often be removed by treating a solution of your crude product with activated charcoal during recrystallization. The charcoal adsorbs the colored impurities and can be removed by hot filtration.[7]
Q4: What are the key safety precautions when working with the reagents for this synthesis? A4: 1-Bromo-2-butanone is a lachrymator and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each reagent before use.
Q5: How can I confirm the identity and purity of my final product? A5: The identity and purity of this compound can be confirmed using various analytical techniques:
-
Melting Point: A sharp melting point range is indicative of high purity.[7]
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Shows the presence of characteristic functional groups.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
1-Bromo-2-butanone
-
Thiourea
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hot plate
Procedure:
-
In a round-bottom flask, dissolve thiourea (1.0 equivalent) in ethanol.
-
Add 1-bromo-2-butanone (1.0 equivalent) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The crude product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.
Protocol 2: Purification by Recrystallization from Ethanol/Water
Materials:
-
Crude this compound
-
Ethanol
-
Water
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and flask
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.[7]
-
Slowly add hot water to the hot ethanolic solution until the solution becomes slightly turbid.[7]
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[7]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Dry the crystals in a vacuum oven.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalyst-Free Synthesis of Polysubstituted 5-Acylamino-1,3-Thiazoles via Hantzsch Cyclization of α-Chloroglycinates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. nanobioletters.com [nanobioletters.com]
Common side reactions in 5-Ethylthiazol-2-amine synthesis and their prevention
Welcome to the Technical Support Center for the synthesis of 5-Ethylthiazol-2-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of this synthesis, ensuring high purity and yield.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries encountered during the synthesis of this compound.
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely employed and robust method is the Hantzsch thiazole synthesis.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, the typical reactants are 1-halo-2-butanone (e.g., 1-bromo-2-butanone or 1-chloro-2-butanone) and thiourea.[3] The reaction is favored due to its use of readily available starting materials and its tendency to produce stable aromatic products in good yields.[3]
Q2: I'm observing a significant amount of an isomeric byproduct. What is it, and how can I prevent its formation?
A2: A common isomeric byproduct in the Hantzsch synthesis, particularly under acidic conditions, is the corresponding 3-substituted 2-imino-2,3-dihydrothiazole. The formation of this isomer is influenced by the reaction's pH. Neutral or slightly basic conditions generally favor the desired 2-aminothiazole structure. Careful control of pH, especially during the workup, is crucial for minimizing the formation of this byproduct.
Q3: My reaction has a low yield. What are the potential causes and how can I troubleshoot this?
A3: Low yields can stem from several factors. Common issues include incomplete reaction, degradation of starting materials, or the formation of side products. To troubleshoot, consider the following:
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion. Monitoring by Thin Layer Chromatography (TLC) is highly recommended.
-
Purity of Reactants: The α-haloketone can be unstable and should be used when fresh or purified before use.
-
Stoichiometry: Precise measurement of reactants is key. An excess of thiourea is sometimes used to drive the reaction to completion.
-
Solvent Choice: The reaction is typically performed in polar protic solvents like ethanol or methanol.[3]
Q4: What are the best methods for purifying crude this compound?
A4: The primary methods for purification are recrystallization and column chromatography.
-
Recrystallization: This is often the most effective method for removing impurities. A suitable solvent system is one in which the product is soluble at high temperatures but sparingly soluble at low temperatures. For aminothiazole derivatives, mixtures of ethanol and water are commonly used.
-
Column Chromatography: For separating complex mixtures or closely related impurities, column chromatography using silica gel is effective. A common eluent system is a gradient of ethyl acetate in hexanes.
-
Acid-Base Extraction: As an amine, this compound can be extracted into an acidic aqueous solution to remove non-basic organic impurities. The product is then recovered by basifying the aqueous layer and extracting with an organic solvent.
Q5: How can I assess the purity of my final product?
A5: High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the purity of aminothiazole compounds. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like phosphoric or formic acid) is typically used. Purity is calculated by comparing the peak area of the main product to the total area of all peaks. Additionally, melting point analysis can provide a quick indication of purity; a sharp melting point range suggests a pure compound.
Part 2: Troubleshooting Guide for Common Side Reactions
This guide provides a structured approach to identifying and preventing common side reactions during the synthesis of this compound.
| Observed Issue | Potential Side Reaction & Cause | Prevention and Mitigation Strategies |
| Presence of an Isomeric Impurity (Confirmed by NMR/LC-MS) | Formation of 2-imino-2,3-dihydrothiazole. This is favored under strongly acidic conditions where the nitrogen of the thiourea intermediate attacks the carbonyl carbon before tautomerization. | pH Control: Maintain a neutral to slightly basic pH during the reaction and workup. Use a mild base like sodium bicarbonate for neutralization. |
| Formation of a Polar, Insoluble Byproduct | Formation of pseudothiohydantoins. This can occur if the α-haloketone reacts with thiourea in a different cyclization pathway. | Temperature Control: Avoid excessive heating, as this can promote alternative reaction pathways. Gradual heating to reflux is recommended. Stoichiometry: Use a slight excess of thiourea to favor the desired Hantzsch pathway. |
| Low Yield and Complex Mixture of Products | Over-alkylation or polymerization. The amine group of the product can potentially react with the α-haloketone starting material. | Controlled Addition: Add the α-haloketone slowly to the solution of thiourea to maintain a low concentration of the alkylating agent. Monitoring: Follow the reaction progress by TLC to avoid prolonged reaction times after the starting material is consumed. |
| Colored Impurities in the Final Product | Decomposition of thiourea or other starting materials, leading to colored polymeric byproducts. | High-Purity Reagents: Use purified starting materials. Inert Atmosphere: For sensitive reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions. Decolorization: Use activated charcoal during recrystallization to adsorb colored impurities. |
Part 3: Experimental Protocols
Protocol 1: Synthesis of this compound via Hantzsch Synthesis
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
1-Bromo-2-butanone
-
Thiourea
-
Ethanol
-
Sodium bicarbonate (Saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.1 equivalents) in ethanol.
-
Slowly add 1-bromo-2-butanone (1.0 equivalent) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the product into ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
Solvent Selection: Based on the solubility of similar compounds, a mixture of ethanol and water is a good starting point for recrystallization. The ethyl group in the target molecule may also allow for recrystallization from non-polar solvents like hexanes or toluene if impurities are significantly more polar.
Procedure (Ethanol/Water):
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
To the hot filtrate, add hot water dropwise until the solution becomes slightly turbid.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
Protocol 3: Purity Analysis by HPLC
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a suitable ratio (e.g., 90:10 A:B) and gradually increase the proportion of B.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)
-
Injection Volume: 10 µL
Procedure:
-
Prepare a stock solution of the purified this compound in the mobile phase.
-
Inject the sample into the HPLC system.
-
Analyze the chromatogram to determine the retention time of the main peak and identify any impurity peaks.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks.
Part 4: Visualizations
Hantzsch Synthesis of this compound
Caption: Hantzsch synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low yield.
References
Technical Support Center: Purification of 5-Ethylthiazol-2-amine
Welcome to the technical support center for 5-Ethylthiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this important heterocyclic amine. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to help you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the purification of this compound and related 2-aminothiazoles.
Q1: What are the most prevalent impurities in crude this compound? A1: Impurities typically originate from the synthetic route, which is often a variation of the Hantzsch thiazole synthesis. Common impurities include unreacted starting materials (e.g., thiourea, α-haloketones), residual solvents, and side-products from polymerization or undesired cyclization reactions.[1][2] The stability of 2-aminothiazoles can also be a factor, as they may degrade over time or under harsh conditions, introducing additional impurities.[1]
Q2: How can I perform a rapid purity assessment of my sample? A2: A quick purity check can be performed using Thin Layer Chromatography (TLC) and melting point analysis. For TLC, a single spot in multiple solvent systems suggests a relatively pure compound. The reported melting point for this compound is approximately 59°C.[3] A sharp, narrow melting point range is indicative of high purity, whereas a broad or depressed range suggests the presence of impurities.[2]
Q3: My purified this compound is yellow or brown. How can I decolorize it? A3: Colored impurities are common and can often be removed during recrystallization by treating the hot solution with a small amount of activated charcoal. The charcoal adsorbs the high molecular weight, colored impurities, which can then be removed by hot filtration through a pad of Celite® or a similar filter aid.[2]
Q4: Is this compound stable to heat and acidic/basic conditions? A4: Like many amines, this compound can be sensitive. Amines are susceptible to thermal degradation, especially in the presence of CO2, which can occur at elevated temperatures in a stripper or reboiler during large-scale operations.[4] While generally stable to mild bases, prolonged exposure to strong acids or high heat during purification (e.g., distillation) can lead to decomposition or side reactions.[1][5] Therefore, it is advisable to use the mildest effective conditions.
Q5: Can I use acid-base extraction to purify this compound? A5: Absolutely. Acid-base extraction is a highly effective technique for purifying amines. The basic amino group on the thiazole ring can be protonated with a dilute acid (e.g., HCl), making the compound water-soluble. This allows for the removal of non-basic organic impurities by washing with an organic solvent. The amine can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.[2][6]
Troubleshooting and Optimization Guide
This section provides solutions to specific problems encountered during the purification process.
Diagram: Troubleshooting Purification Issues
Caption: Troubleshooting workflow for common purification problems.
Common Issues and Solutions
| Problem | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Product "Oils Out" During Recrystallization | 1. The boiling point of the solvent is too high, or the solution is being cooled too quickly. 2. High concentration of impurities depressing the melting point.[2] | 1. Select a Lower-Boiling Solvent: Choose a solvent with a boiling point well below the compound's melting point (59°C). 2. Ensure Slow Cooling: Allow the solution to cool gradually to room temperature before refrigeration. This provides the necessary time for ordered crystal lattice formation, which selectively excludes impurity molecules.[5] 3. Reduce Impurity Load: Perform a preliminary purification step, such as an acid-base wash, to remove the bulk of impurities before attempting recrystallization.[2] |
| Poor Separation During Column Chromatography | 1. The mobile phase (eluent) polarity is not optimized. 2. The basic amine is interacting strongly with acidic silanol groups on the silica gel, causing peak tailing. | 1. Optimize Eluent with TLC: Systematically test different solvent systems (e.g., hexane/ethyl acetate gradients) using TLC to find conditions that provide good separation. Aim for an Rf value of 0.2-0.4 for the target compound for effective column separation.[2][5] 2. Neutralize Silica Activity: Add a small amount of a volatile base (e.g., 0.1-1% triethylamine or ammonia in methanol) to your mobile phase. The competing base neutralizes the acidic silanol sites, preventing strong adsorption of the basic this compound and resulting in sharper, more symmetrical peaks.[7] Alternatively, use an amine-functionalized silica column.[7] |
| Low Recovery After Recrystallization | 1. The chosen solvent is too good; the product has high solubility even at low temperatures. 2. Too much solvent was used. | 1. Use a Solvent Pair: Employ a binary solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes turbid. This fine-tunes the solubility to maximize recovery upon cooling. A common pair is ethanol/water.[2] 2. Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution is saturated upon cooling, driving crystallization and maximizing yield. |
| Product Appears Unstable During Purification | 1. Exposure to excessive heat or incompatible pH conditions. | 1. Avoid High Temperatures: Whenever possible, concentrate solutions under reduced pressure using a rotary evaporator to minimize thermal stress. 2. Buffer pH: If using aqueous solutions (like in acid-base extraction), ensure the pH transitions are performed quickly and at cool temperatures to minimize the time the compound spends in highly acidic or basic conditions. |
Purification Methods: A Comparative Overview
| Purification Method | Primary Application | Key Advantages | Key Disadvantages |
| Recrystallization | Removal of small amounts of impurities from a solid product. Ideal for final polishing. | Cost-effective, scalable, and can yield very high purity material.[8] | Can have lower yields; finding a suitable solvent can be trial-and-error; may not resolve impurities with similar solubility.[2] |
| Acid-Base Extraction | Separating the basic amine product from neutral or acidic impurities. | Highly selective for amines, excellent for removing non-basic byproducts, and works well for initial cleanup of very crude mixtures.[2][6] | Requires multiple liquid-liquid extractions, generates aqueous waste, and may not separate other basic impurities. |
| Column Chromatography | Separating complex mixtures or impurities with properties very similar to the product. | High resolving power, versatile, and can separate closely related compounds.[9][10] | More time-consuming, requires larger volumes of solvent, and can be more difficult to scale up.[2] |
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization (Ethanol/Water System)
This protocol is effective for removing less polar and some colored impurities.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (approx. 1-2% w/w of your compound) to the hot solution. Swirl and heat for another 2-3 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper (or a cotton plug) to remove the charcoal and any insoluble impurities. This step is crucial to prevent premature crystallization in the funnel.
-
Crystallization: To the hot, clear filtrate, add hot water dropwise while swirling until the solution becomes persistently turbid. Add a few drops of hot ethanol to redissolve the precipitate and achieve a clear solution again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (<40°C) to remove residual solvent.
Protocol 2: Purification by Flash Column Chromatography
This protocol is ideal for separating impurities that are not effectively removed by recrystallization.
Diagram: Column Chromatography Workflow
Caption: General workflow for purification by column chromatography.
-
Solvent System Selection: Use TLC to determine an appropriate mobile phase. A good starting point is a hexane:ethyl acetate mixture. Adjust the ratio until the Rf of this compound is approximately 0.2-0.4. To prevent peak tailing, add 0.1% triethylamine to the solvent mixture.[7]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or light pressure, ensuring a uniform bed without cracks or air bubbles.[10]
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel, evaporate the solvent completely, and carefully add the resulting dry powder to the top of the packed column. This "dry loading" method often results in better separation.
-
Elution: Begin eluting with the mobile phase, starting with the low-polarity mixture determined by TLC. If a gradient is needed, gradually increase the proportion of the more polar solvent (ethyl acetate).
-
Fraction Collection: Collect the eluent in a series of test tubes or vials.
-
Monitoring: Spot fractions onto a TLC plate to identify which ones contain the pure product.
-
Isolation: Combine the fractions containing the pure compound and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 3: Purity Verification by HPLC
After purification, it is essential to validate the purity using a quantitative method like High-Performance Liquid Chromatography (HPLC).
-
Instrumentation: An HPLC system equipped with a UV detector is suitable.[10]
-
Column: A reversed-phase C18 column (e.g., 50 mm x 4.6 mm, 5 µm particle size) is commonly used for aminothiazole analysis.[10]
-
Mobile Phase: A typical mobile phase could be a mixture of an aqueous buffer (e.g., 0.1% formic acid in water for MS compatibility) and an organic solvent like acetonitrile or methanol.[11]
-
Sample Preparation: Prepare a stock solution of your purified compound in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample into the HPLC system. The purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.[10] This method provides a quantitative assessment of purity and can detect impurities not visible by TLC.
References
- 1. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 9. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Troubleshooting guide for the synthesis of 5-Ethylthiazol-2-amine
Technical Support Center: Synthesis of 5-Ethylthiazol-2-amine
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into potential challenges encountered during its synthesis. The following content is structured in a flexible question-and-answer format to directly address common issues, explain the underlying chemical principles, and offer robust, validated solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I am observing very low to no yield of my target compound, this compound. What are the most common causes for reaction failure?
Answer: A low or non-existent yield in the Hantzsch thiazole synthesis, the primary route for this compound, typically points to issues with one of three areas: starting material integrity, reaction conditions, or the workup procedure.[1][2]
1. Starting Material Integrity:
-
α-Haloketone Quality: The key α-haloketone for this synthesis is 1-bromobutan-2-one. This reagent is a lachrymator and can be unstable upon storage, undergoing self-condensation or decomposition. It is highly recommended to use freshly prepared or recently purchased 1-bromobutan-2-one of high purity. If preparing it yourself via bromination of 2-butanone, ensure complete removal of any residual acid catalyst.
-
Thiourea Purity: Ensure the thiourea used is dry and of high purity. While less prone to degradation than the α-haloketone, moisture can impede the reaction.
2. Reaction Conditions:
-
Temperature: This condensation reaction requires heating to overcome the activation energy for cyclization and subsequent dehydration.[3] A common protocol involves heating in a solvent like methanol or ethanol for 30 minutes to a few hours.[2][4] Insufficient heat will result in a sluggish or incomplete reaction, while excessive heat can promote side reactions and decomposition.
-
Solvent: Anhydrous ethanol is the most commonly employed solvent. It effectively dissolves both thiourea and the α-haloketone and facilitates the reaction mechanism. Using wet solvents can interfere with the dehydration step of the mechanism.
-
Stoichiometry: While the reaction proceeds in a 1:1 molar ratio, it is common practice to use a slight excess of thiourea (e.g., 1.5 equivalents).[3] This helps to ensure the complete consumption of the more valuable and less stable α-haloketone.
3. Workup Procedure:
-
Incomplete Neutralization: The reaction generates a hydrohalide salt of the product (e.g., this compound hydrobromide). The free amine product is often insoluble in water and can be precipitated.[2] It is critical to neutralize the reaction mixture with a base (e.g., 5% sodium carbonate solution, aqueous ammonia) to a pH of 8-9 to deprotonate the thiazolium salt and precipitate the free base.[2][5] Failure to do so will leave your product dissolved in the aqueous phase, leading to near-zero isolated yield.
Question 2: My reaction worked, but I've isolated a dark, oily crude product instead of the expected solid. How can I effectively purify it?
Answer: The isolation of a dark, impure oil is a frequent challenge, often resulting from side reactions or incomplete reaction. The target compound is a base, which is a key property to exploit during purification.[6]
1. Initial Workup - Acid-Base Extraction: This is a highly effective method to separate the basic amine product from non-basic impurities.[6]
-
Dissolve the crude oil in a suitable organic solvent like ethyl acetate.
-
Extract the organic layer with a dilute aqueous acid (e.g., 1 M HCl). The basic this compound will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.
-
Separate the layers. Wash the aqueous layer with fresh ethyl acetate to remove any remaining impurities.
-
Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 10% NaOH or concentrated ammonium hydroxide) with stirring until the pH is ~9-10.
-
The pure amine should precipitate as a solid. If it oils out, extract the product back into an organic solvent like dichloromethane or ethyl acetate.
-
Dry the organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the purified product.
2. Recrystallization: If the product obtained after acid-base extraction still requires further purification, recrystallization is the next step.
-
Solvent Selection: Suitable solvent systems include ethanol/water mixtures, isopropanol, or toluene.[6]
-
Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration to remove the charcoal and adsorbed colored impurities. Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
Question 3: My NMR spectrum is complex and shows more than just the product peaks. What are the likely side products in a Hantzsch synthesis?
Answer: The Hantzsch synthesis is generally high-yielding, but side products can form, complicating spectral analysis.[2][3]
-
Unreacted Starting Materials: The most common impurities are residual 1-bromobutan-2-one and thiourea. Their signals can often be identified by comparing the crude spectrum to the spectra of the starting materials.
-
Intermediate Buildup: The reaction proceeds through an isothiouronium salt and a hydroxythiazoline intermediate.[1] Under certain conditions (e.g., insufficient heat or reaction time), these intermediates may not fully convert to the final aromatic thiazole, leading to extra peaks in the NMR.
-
Self-Condensation of α-Haloketone: 1-bromobutan-2-one can undergo self-condensation, especially in the presence of base or prolonged heating, leading to complex polymeric materials. This is often the source of the dark, tarry appearance of some crude products.
A clean NMR spectrum for this compound should show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the proton at the C4 position of the thiazole ring, and a broad singlet for the -NH₂ protons.
Core Synthesis Protocol: this compound
This protocol is based on the well-established Hantzsch Thiazole Synthesis.[4][7]
Materials:
-
1-Bromobutan-2-one (5.0 mmol, 1.0 eq)
-
Thiourea (7.5 mmol, 1.5 eq)
-
Anhydrous Ethanol (10 mL)
-
5% Aqueous Sodium Carbonate Solution
-
Deionized Water
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-bromobutan-2-one (5.0 mmol) and thiourea (7.5 mmol).[2]
-
Add anhydrous ethanol (10 mL) to the flask.
-
Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, remove the flask from the heat and allow the solution to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 40 mL of 5% aqueous sodium carbonate solution and stir for 15-20 minutes.[2] A precipitate should form.
-
Collect the solid product by vacuum filtration through a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts and unreacted thiourea.
-
Allow the collected solid to air dry on a watch glass. For final drying, a vacuum oven at low heat (<50 °C) can be used.
-
Determine the mass and percent yield of the crude product. If necessary, purify further by recrystallization from an ethanol/water mixture.
Data Summary: Key Reaction Parameters
The following table summarizes critical parameters and their influence on the synthesis outcome.
| Parameter | Recommended Condition | Rationale & Impact on Outcome |
| α-Haloketone | 1-Bromobutan-2-one | The primary electrophile. Purity is critical for high yield and minimizing side products. |
| Thioamide | Thiourea | The N-C-S building block for the 2-amino group and thiazole ring.[1] |
| Stoichiometry | 1.0 eq α-haloketone : 1.5 eq thiourea | A slight excess of thiourea ensures complete consumption of the less stable bromo-ketone.[3] |
| Solvent | Anhydrous Ethanol | Excellent solvent for both reactants; protic nature can assist in the reaction mechanism. |
| Temperature | Reflux (~80-85 °C) | Provides sufficient energy for cyclization and dehydration steps to form the aromatic ring.[2] |
| Reaction Time | 1-2 hours | Typically sufficient for completion. Monitor by TLC to avoid prolonged heating and decomposition. |
| Workup pH | 8 - 9 | Crucial for deprotonating the product salt to precipitate the neutral, less soluble free amine.[2] |
Visualization of the Reaction Pathway
The diagram below illustrates the generally accepted mechanism for the Hantzsch synthesis of this compound.
Caption: Hantzsch synthesis pathway for this compound.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. synarchive.com [synarchive.com]
Technical Support Center: Scaling Up the Synthesis of 5-Ethylthiazol-2-amine for Preclinical Studies
Answering the user's request.
This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals tasked with scaling the synthesis of 5-Ethylthiazol-2-amine. Transitioning a synthetic route from the laboratory bench to the multi-gram or kilogram scale required for preclinical trials introduces significant challenges in reaction control, safety, and product purity. This document provides in-depth, experience-driven answers to common issues encountered during this critical phase, focusing on the robust and widely-used Hantzsch thiazole synthesis.
Core Synthesis Overview: The Hantzsch Thiazole Synthesis
The synthesis of this compound is most commonly achieved via the Hantzsch thiazole synthesis, a reliable cyclization reaction between an α-haloketone and a thioamide-containing compound, typically thiourea.[1][2][3] The reaction proceeds through a multi-step pathway involving nucleophilic substitution, intramolecular cyclization, and dehydration to form the aromatic thiazole ring.[2][3]
Understanding the mechanism is fundamental to troubleshooting at scale. The initial step is an SN2 reaction, which is often exothermic, followed by a ring-closing condensation.
Caption: Hantzsch synthesis mechanism for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common and critical questions that arise during the scale-up process.
Q1: My reaction yield dropped from 90% at the 1g scale to 60% at the 100g scale. What are the most likely causes?
This is a classic scale-up challenge rooted in physical chemistry and engineering principles. The primary culprits are almost always related to mass and heat transfer.[4]
-
Causality - Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio. The initial SN2 reaction between 1-chloro-2-butanone and thiourea is exothermic. On a small scale, this heat dissipates quickly into the environment. At a 100g scale, the reactor cannot dissipate heat as efficiently, leading to localized hot spots. These hot spots can accelerate side reactions, such as self-condensation of the chloroketone or decomposition of the product, thereby reducing the yield.
-
Causality - Mass Transfer Limitations: Effective mixing is harder to achieve in larger vessels. If stirring is inadequate, localized concentration gradients form. Regions with a high concentration of the chloroketone may favor side reactions, while regions with poor reactant mixing will show incomplete conversion. This leads to a complex mixture of starting materials, product, and impurities.[4]
Troubleshooting Steps:
-
Controlled Reagent Addition: Add the 1-chloro-2-butanone solution dropwise or via a syringe pump to the thiourea solution. This allows the cooling system to manage the exotherm effectively.
-
Reactor & Agitation Assessment: Ensure the reactor is equipped with an appropriate overhead stirrer (e.g., mechanical stirrer with a pitched-blade or anchor impeller) to ensure proper vortexing and mixing. Avoid using magnetic stir bars for scales above 1 liter.
-
In-Process Monitoring: Do not rely solely on time. Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the limiting reagent to determine the true reaction endpoint.
Q2: I'm observing a significant new impurity in my scaled-up batch. What could it be and how do I prevent it?
The impurity profile often changes upon scale-up due to the issues described above. In the Hantzsch synthesis, a common and troublesome byproduct is the formation of a 4-hydroxy-imidazolidine-2-thione derivative from the reaction of two equivalents of the α-haloketone with one of thiourea.
Prevention Strategy:
-
Stoichiometry is Key: While a 1:1 stoichiometry works on paper, at scale it is advisable to use a slight excess of thiourea (e.g., 1.1 to 1.2 equivalents). This ensures that the more expensive and reactive α-haloketone is completely consumed and minimizes the chance of it reacting with the intermediate or product.[2]
-
Maintain a Homogeneous Solution: Ensure the thiourea is fully dissolved in the solvent (typically ethanol or methanol) before beginning the addition of the chloroketone. If thiourea crashes out, it creates a non-homogeneous reaction that can lead to side products.
Caption: Troubleshooting decision tree for low yield issues.
Q3: What is the most robust work-up and purification strategy for obtaining preclinical grade (>98% purity) this compound?
For preclinical material, purity and consistency are paramount. A multi-step purification process is often required.
-
Initial Quench and Precipitation: After the reaction is complete (confirmed by IPC), the mixture is typically cooled and poured into a basic aqueous solution, such as sodium bicarbonate or sodium carbonate.[2][5] This neutralizes the hydrohalic acid byproduct (HBr or HCl), causing the free amine product to precipitate out of the solution.
-
Isolation: The crude solid is isolated by filtration and washed with ample amounts of cold water to remove inorganic salts and any water-soluble impurities.
-
Recrystallization (Primary Purification): This is the most effective technique for large-scale purification. The choice of solvent is critical. A common system is an ethanol/water mixture. The crude product is dissolved in hot ethanol, and water is added dropwise until the solution becomes cloudy (the cloud point). The solution is then allowed to cool slowly, promoting the formation of pure crystals.
-
Carbon Treatment (Optional): If the isolated product is highly colored, a charcoal (activated carbon) treatment can be performed during the recrystallization step to remove colored impurities.
-
Final Drying: The purified solid must be dried thoroughly under vacuum at a controlled temperature (e.g., 40-50 °C) to remove residual solvents, which is a critical requirement for preclinical batch release.
Q4: What are the key process safety considerations for this synthesis?
Process safety must be a primary consideration during scale-up.
-
α-Haloketones (1-chloro-2-butanone): These reagents are lachrymators and are toxic. All handling must be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Exotherm Management: As discussed, the initial phase of the reaction is exothermic. A robust cooling system and controlled addition rate are non-negotiable at scale. A safety review should establish the maximum allowable internal temperature.
-
Solvent Handling: Using flammable solvents like ethanol requires grounding and bonding of equipment to prevent static discharge and operating in an environment free of ignition sources.
Protocols and Data
Table 1: Comparison of Lab-Scale vs. Preclinical Scale-Up Parameters
| Parameter | Lab Scale (1 g Product) | Scale-Up (100 g Product) | Key Rationale for Change |
| Thiourea | ~0.72 g (1.2 eq) | ~72 g (1.2 eq) | Stoichiometry kept consistent to drive reaction. |
| 1-Chloro-2-butanone | ~0.83 g (1.0 eq) | ~83 g (1.0 eq) | Limiting reagent. Purity >97% is critical. |
| Solvent (Ethanol) | 20 mL | 1.5 - 2.0 L | Volume increased to maintain stirrable slurry and aid in heat transfer. |
| Addition Time | ~5 minutes | 45 - 60 minutes | Controlled addition is critical to manage the exotherm at scale. |
| Reaction Temp. | Reflux (~78 °C) | Reflux (~78 °C) | Temperature is a key parameter for reaction rate. |
| Reaction Time | 2-3 hours | 4-6 hours (IPC confirmed) | Mass transfer limitations may slightly increase required time. |
| Work-up Base | 5% NaHCO₃ (50 mL) | 10% NaHCO₃ (1.0 L) | Scaled to neutralize acid byproduct effectively. |
| Typical Yield | 85-95% | 75-85% | A slight drop in yield is common due to transfer losses and work-up inefficiencies at scale. |
Experimental Protocol: 100g Scale Synthesis of this compound
Materials:
-
Thiourea (72 g, 0.946 mol, 1.2 eq)
-
1-Chloro-2-butanone (83 g, 0.778 mol, 1.0 eq)
-
Ethanol (200 proof, 1.5 L)
-
Sodium Bicarbonate (NaHCO₃)
-
Deionized Water
Procedure:
-
Reactor Setup: Equip a 5 L jacketed glass reactor with an overhead mechanical stirrer, a condenser, a temperature probe, and an addition funnel.
-
Reagent Charging: Charge thiourea (72 g) and ethanol (1.0 L) to the reactor. Stir the mixture at room temperature until all solids are dissolved.
-
Controlled Addition: In a separate flask, dissolve 1-chloro-2-butanone (83 g) in ethanol (0.5 L). Charge this solution to the addition funnel.
-
Reaction Initiation: Begin the dropwise addition of the 1-chloro-2-butanone solution to the stirred thiourea solution. Monitor the internal temperature. Maintain the temperature below 40 °C using the reactor's cooling jacket. The addition should take approximately 60 minutes.
-
Cyclization: After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4 hours.
-
In-Process Control (IPC): After 4 hours, take a small aliquot of the reaction mixture, dilute it, and analyze by TLC or HPLC to confirm the absence of 1-chloro-2-butanone. If the reaction is incomplete, continue refluxing for another 1-2 hours.
-
Work-up and Precipitation: Cool the reaction mixture to 20-25 °C. In a separate large vessel (e.g., 20 L bucket), prepare a solution of NaHCO₃ (100 g) in water (10 L).
-
Isolation: Slowly pour the reaction mixture into the stirred sodium bicarbonate solution. A thick, off-white precipitate of this compound will form. Stir for 30 minutes.
-
Filtration: Collect the solid product by filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 500 mL).
-
Drying: Dry the crude product in a vacuum oven at 50 °C until a constant weight is achieved. Expected crude yield: 80-88 g (80-88%).
Protocol: HPLC In-Process Control Method
This method can be used to monitor the consumption of the starting material.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[6][7]
-
Mobile Phase: Acetonitrile:Water (with 0.1% Formic Acid) gradient.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure: Withdraw ~0.1 mL of the reaction mixture. Quench with ~1 mL of mobile phase. Filter through a 0.45 µm syringe filter and inject. The α-haloketone will have a distinct retention time from the product.
Overall Scale-Up Workflow
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. synarchive.com [synarchive.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. helixchrom.com [helixchrom.com]
Technical Support Center: Overcoming Poor Solubility of 5-Ethylthiazol-2-amine in Biological Assays
Welcome to the technical support guide for 5-Ethylthiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the poor solubility of this compound in biological assays. Below, you will find a series of frequently asked questions and troubleshooting guides to ensure the successful integration of this compound into your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound that influence its solubility?
A1: Understanding the inherent properties of this compound is the first step in troubleshooting solubility issues. Key parameters include:
-
Molecular Weight: 128.20 g/mol [1]
-
Melting Point: 59 °C[2]
-
Predicted pKa: 5.37±0.10[2]
-
LogP: 1.2877[1]
The pKa of 5.37 indicates that this compound is a weak base.[2][3][4] This is a critical piece of information, as its solubility will be highly dependent on the pH of the aqueous solution.[5][6][7][8][9] The LogP value suggests a moderate lipophilicity, which can contribute to poor aqueous solubility.
Q2: I'm observing precipitation of this compound in my aqueous assay buffer. What is the likely cause?
A2: The most common reason for the precipitation of a weakly basic compound like this compound in a standard biological buffer (often pH 7.2-7.4) is the conversion of the more soluble protonated form to the less soluble free base form.
-
Mechanism: At a pH below its pKa, the amine group of this compound will be protonated (BH+), making it more polar and, therefore, more soluble in aqueous media. As the pH of the solution approaches and surpasses the pKa, the compound will deprotonate to its neutral, free base form (B), which is less polar and has lower aqueous solubility.[5][7][8][9] Most biological assays are conducted at a physiological pH of around 7.4, which is significantly above the pKa of 5.37, leading to a higher proportion of the insoluble free base.
Troubleshooting Guides
Issue 1: My initial stock solution of this compound in DMSO is cloudy or shows particulates.
Root Cause Analysis: While DMSO is a powerful solvent, the solubility of any compound is finite.[10] Cloudiness or precipitation in a DMSO stock can occur due to several factors, including attempting to make a stock solution at too high a concentration or the compound being stored improperly, leading to moisture absorption.
Solutions:
-
Optimize Stock Concentration: It is a common practice to prepare stock solutions in DMSO at concentrations between 10-30 mM.[11] If you observe precipitation, try preparing a more dilute stock solution (e.g., 10 mM).
-
Gentle Warming and Sonication: Gently warm the solution to 37°C and sonicate for 5-10 minutes. This can help to dissolve the compound. However, be cautious with heat, as it can degrade some compounds.
-
Proper Storage: Store DMSO stock solutions in a desiccated environment to prevent moisture absorption, which can decrease the solubility of the compound.
Issue 2: The compound precipitates when I dilute my DMSO stock into the aqueous assay buffer.
Root Cause Analysis: This is a classic solubility problem encountered with many compounds in drug discovery.[11] The drastic change in solvent polarity from 100% DMSO to a primarily aqueous environment causes the compound to crash out of the solution.
Strategies for Solubilization:
The following table summarizes several effective strategies to overcome this issue. It is often necessary to empirically test a few approaches to find the optimal one for your specific assay system.
| Strategy | Mechanism of Action | Advantages | Considerations & Potential Drawbacks |
| pH Adjustment | Increases the proportion of the more soluble, protonated form of the weak base.[5][6][7] | Simple and cost-effective. | May not be compatible with biological assays that require a specific pH range for optimal enzyme or cell function. |
| Co-solvents | Reduces the overall polarity of the aqueous solution, making it a more favorable environment for a lipophilic compound.[12][13][14][15] | Effective at increasing solubility.[14][15] A wide range of co-solvents are available. | Co-solvents can affect enzyme activity or cell viability at higher concentrations.[16] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[13] |
| Cyclodextrins | These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can encapsulate the poorly soluble compound, forming an inclusion complex that is more water-soluble.[17][18][19][20][21] | Generally have low toxicity and are widely used in pharmaceutical formulations.[21] | The complexation efficiency can vary depending on the specific cyclodextrin and the guest molecule. |
| Surfactants | Above their critical micelle concentration (CMC), surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[22][23][24][25] | Highly effective at solubilizing very hydrophobic compounds. | Can interfere with assays by denaturing proteins or disrupting cell membranes.[26] Common non-ionic surfactants like Tween® 80 or Cremophor® EL are often better tolerated.[23][26] |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
This protocol will help you determine the optimal pH for solubilizing this compound.
-
Prepare a series of buffers with pH values ranging from 4.0 to 8.0 (e.g., acetate buffer for pH 4-5.5, phosphate buffer for pH 6-8).
-
Add a known excess amount of solid this compound to a fixed volume of each buffer in separate vials.
-
Equilibrate the samples by shaking or rotating them at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure saturation.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Plot the measured solubility against the pH of the buffer.
Protocol 2: Screening of Solubilizing Excipients
This protocol provides a systematic approach to screen different solubilizing agents.
-
Prepare stock solutions of various excipients (e.g., 20% w/v HP-β-cyclodextrin, 10% v/v Tween® 80, 50% v/v PEG 400).
-
Prepare a high-concentration stock of this compound in DMSO (e.g., 50 mM).
-
In a multi-well plate, add your assay buffer.
-
To different wells, add varying concentrations of the excipient stock solutions.
-
Add a small volume of the this compound DMSO stock to each well to reach the desired final assay concentration.
-
Visually inspect for precipitation immediately and after a set incubation time (e.g., 2 hours) at the assay temperature.
-
Quantify the amount of soluble compound in the supernatant after centrifugation using an analytical method like HPLC-UV.
Visualizing Key Concepts
pH-Dependent Solubility of a Weak Base
The following diagram illustrates the equilibrium between the protonated (soluble) and deprotonated (less soluble) forms of a weak base like this compound as a function of pH.
Caption: pH effect on this compound solubility.
Workflow for Troubleshooting Solubility Issues
This workflow provides a logical progression for addressing the poor solubility of this compound.
Caption: A systematic workflow for solubility enhancement.
References
- 1. chemscene.com [chemscene.com]
- 2. echemi.com [echemi.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. fiveable.me [fiveable.me]
- 6. General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]
- 8. Khan Academy [khanacademy.org]
- 9. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. researchgate.net [researchgate.net]
- 12. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 13. Co-solvent: Significance and symbolism [wisdomlib.org]
- 14. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
- 20. nbinno.com [nbinno.com]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. jocpr.com [jocpr.com]
- 23. jocpr.com [jocpr.com]
- 24. asianpharmtech.com [asianpharmtech.com]
- 25. mdpi.com [mdpi.com]
- 26. Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Development for the Quantification of 5-Ethylthiazol-2-amine in Complex Matrices
Welcome to the technical support center for the quantification of 5-Ethylthiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the bioanalytical method development of this compound in complex matrices such as plasma, serum, and urine.
Introduction
This compound is a small molecule containing a thiazole ring, which is a common scaffold in many pharmaceutical compounds.[1][2][3] Accurate quantification of this and similar molecules in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies during drug development.[4][5] This guide provides practical, field-proven insights into developing and troubleshooting robust analytical methods, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for such applications.[6][7][8]
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical technique for quantifying this compound in biological fluids?
A1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. Its high selectivity, sensitivity, and robustness allow for the accurate measurement of low concentrations of small molecules in complex biological matrices.[7][8] LC-MS/MS minimizes interferences from endogenous matrix components, which is a common challenge in bioanalysis.[9][10]
Q2: What are the key chemical properties of this compound to consider during method development?
A2: this compound is a relatively small molecule (MW: 128.20 g/mol ) with a basic amine group on the thiazole ring.[1][2] This basicity can be exploited for sample preparation techniques like cation-exchange solid-phase extraction (SPE) and for achieving good ionization in positive electrospray ionization (ESI) mode for MS detection. Its structure suggests moderate polarity, which will influence the choice of chromatographic conditions.
Q3: Why is an internal standard (IS) necessary, and what are the key characteristics of a good IS for this assay?
A3: An internal standard is crucial for accurate and precise quantification in LC-MS/MS analysis. It compensates for variability during sample preparation, injection, and ionization.[10] An ideal IS for this compound would be a stable, isotopically labeled version of the analyte (e.g., deuterated this compound). If a stable isotope-labeled IS is unavailable, a structural analog with similar chemical and physical properties that does not interfere with the analyte can be used.[10]
Q4: What are the regulatory guidelines I should follow for validating my bioanalytical method?
A4: For method validation, you should adhere to the guidelines from regulatory bodies such as the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][11][12][13][14][15][16] The ICH M10 guideline on bioanalytical method validation is a harmonized document that provides comprehensive recommendations.[17][18] Key validation parameters include selectivity, specificity, accuracy, precision, calibration curve, range, matrix effect, recovery, and stability.[9][17]
Troubleshooting Guide
Section 1: Sample Preparation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | - Inefficient extraction method. - Analyte instability in the extraction solvent. - Suboptimal pH for extraction. | - Optimize Extraction: If using Liquid-Liquid Extraction (LLE), test different organic solvents. For Solid-Phase Extraction (SPE), screen different sorbents (e.g., reversed-phase, mixed-mode cation exchange).[19] - pH Adjustment: For LLE of a basic compound like this compound, adjust the sample pH to be at least 2 units above its pKa to ensure it is in its neutral form for efficient extraction into an organic solvent. For cation-exchange SPE, a lower pH is needed to ensure the analyte is protonated. - Assess Stability: Perform stability tests of the analyte in the chosen extraction solvent. |
| High Matrix Effects (Ion Suppression or Enhancement) | - Co-elution of endogenous matrix components (e.g., phospholipids, salts). - Insufficient sample cleanup. | - Improve Sample Cleanup: Protein precipitation is a simple but often less clean method.[6] Consider more selective techniques like SPE or LLE.[19][20][21] Phospholipid removal plates can also be effective for plasma or serum samples.[19] - Chromatographic Separation: Modify the LC gradient to better separate the analyte from interfering matrix components.[10] - Dilution: The "dilute and shoot" approach can be effective for less complex matrices like urine to minimize matrix effects.[8] |
| Poor Precision in Replicate Samples | - Inconsistent sample processing. - Sample inhomogeneity. - Instability of the analyte during processing. | - Standardize Procedures: Ensure consistent vortexing times, centrifugation speeds, and evaporation conditions. Automation can improve reproducibility.[22] - Thorough Mixing: Ensure samples are completely thawed and vortexed before aliquoting. - Process Stability: Evaluate the stability of the analyte under the conditions of the sample preparation workflow. |
Section 2: Liquid Chromatography (LC)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing, Fronting) | - Secondary interactions with the stationary phase. - Column overload. - Incompatible injection solvent. | - Mobile Phase Modifier: For a basic analyte, adding a small amount of an acid (e.g., 0.1% formic acid) to the mobile phase can improve peak shape by protonating the analyte and minimizing interactions with residual silanols on the column.[23][24] - Reduce Injection Volume/Concentration: Test lower injection volumes or dilute the sample. - Solvent Compatibility: Ensure the injection solvent is weaker than the initial mobile phase to prevent peak distortion. |
| Analyte Peak Co-elutes with Interferences | - Insufficient chromatographic resolution. | - Optimize Gradient: Adjust the gradient slope or duration to improve separation. - Change Stationary Phase: Test a different column chemistry (e.g., a different C18 phase, or a phenyl-hexyl column). - Mixed-Mode Chromatography: Consider a mixed-mode column that utilizes both reversed-phase and ion-exchange mechanisms for enhanced selectivity.[25] |
| Shifting Retention Times | - Inconsistent mobile phase preparation. - Column degradation or contamination. - Fluctuations in column temperature. | - Consistent Mobile Phase: Prepare fresh mobile phase daily and ensure accurate composition. - Column Maintenance: Use a guard column and flush the column regularly. - Temperature Control: Use a column oven to maintain a stable temperature. |
Section 3: Mass Spectrometry (MS)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low MS Signal/Poor Sensitivity | - Suboptimal ionization parameters. - In-source fragmentation. - Inefficient transmission of ions. | - Source Optimization: Infuse a standard solution of this compound to optimize source parameters such as capillary voltage, source temperature, and gas flows. - Compound Optimization: Optimize compound-specific parameters like declustering potential/cone voltage and collision energy to maximize the signal of the desired precursor and product ions.[26] - Mobile Phase pH: Ensure the mobile phase pH promotes ionization (acidic pH for positive ESI). |
| Unstable MS Signal | - Contaminated ion source. - Fluctuations in mobile phase delivery. | - Source Cleaning: Clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's recommendations. - LC System Check: Check the LC pump for leaks and ensure proper degassing of the mobile phase. |
| Crosstalk between Analyte and IS | - Incorrect selection of MRM transitions. - Isotopic contribution from the analyte to the IS signal. | - Select Specific Transitions: Choose MRM transitions that are unique to the analyte and the IS. - Check for Isotopes: If using a deuterated IS, ensure there is no significant contribution from the M+n isotopes of the analyte to the IS mass. |
Experimental Protocols & Workflows
Protocol 1: Protein Precipitation (PPT) for Plasma Samples
This is a rapid and straightforward sample preparation method suitable for initial method development.
-
Aliquoting: Aliquot 50 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Spiking: Add 10 µL of the internal standard working solution.
-
Precipitation: Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Mixing: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.[23][26]
-
Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Injection: Inject an aliquot into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples
LLE can provide a cleaner extract compared to PPT.
-
Aliquoting: Aliquot 100 µL of plasma sample into a glass tube.
-
Spiking: Add 10 µL of the internal standard working solution.
-
pH Adjustment: Add 50 µL of a buffer (e.g., 0.1 M sodium carbonate) to basify the sample.
-
Extraction: Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Mixing: Vortex for 5 minutes.
-
Centrifugation: Centrifuge at 4,000 rpm for 5 minutes to separate the layers.
-
Transfer: Transfer the organic (upper) layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Injection: Inject an aliquot into the LC-MS/MS system.
Suggested LC-MS/MS Parameters
These are starting parameters and should be optimized for your specific instrumentation.
| Parameter | Suggested Condition |
| LC Column | C18, 2.1 x 50 mm, <3 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B, hold, and re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Analysis | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Analyte) | To be determined by infusion (e.g., 129.1 > [Product Ion]) |
| MRM Transition (IS) | To be determined by infusion |
Visual Workflows
Caption: Comparison of PPT and LLE sample preparation workflows.
Caption: A logical approach to troubleshooting common bioanalytical issues.
Method Validation Summary
According to regulatory guidelines, a full validation of the bioanalytical method should be performed.[17][18] The following table summarizes the key parameters and typical acceptance criteria.
| Validation Parameter | Purpose | Typical Acceptance Criteria (for LC-MS/MS) |
| Selectivity & Specificity | To ensure no interference at the retention time of the analyte and IS. | Response of interfering peaks should be <20% of the LLOQ for the analyte and <5% for the IS. |
| Calibration Curve & Range | To define the relationship between concentration and response, and the quantifiable range. | At least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of measured values to the nominal value and the degree of scatter. | Within-run and between-run precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%RE) within ±15% of nominal (±20% at LLOQ). |
| Matrix Effect | To assess the effect of the matrix on analyte ionization. | The IS-normalized matrix factor at low and high QC levels should have a %CV ≤15%. |
| Recovery | To evaluate the efficiency of the extraction procedure. | Should be consistent, precise, and reproducible. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle. | Analyte concentration should be within ±15% of the nominal concentration under various conditions (freeze-thaw, bench-top, long-term storage, etc.). |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation; RE: Relative Error.
This guide provides a comprehensive framework for developing and troubleshooting a robust method for the quantification of this compound. By understanding the chemistry of the analyte and applying systematic approaches to sample preparation, chromatography, and mass spectrometry, researchers can generate high-quality, reliable data for their drug development programs.
References
- 1. chemscene.com [chemscene.com]
- 2. Ethyl-thiazol-2-yl-amine | 13472-75-8 | NAA47275 [biosynth.com]
- 3. This compound | 39136-60-2 [amp.chemicalbook.com]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. simbecorion.com [simbecorion.com]
- 8. lcms.cz [lcms.cz]
- 9. resolvemass.ca [resolvemass.ca]
- 10. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labs.iqvia.com [labs.iqvia.com]
- 12. ovid.com [ovid.com]
- 13. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 14. Bioanalytical method validation emea | PPTX [slideshare.net]
- 15. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 16. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 17. fda.gov [fda.gov]
- 18. ema.europa.eu [ema.europa.eu]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 21. tecan.com [tecan.com]
- 22. researchgate.net [researchgate.net]
- 23. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 25. helixchrom.com [helixchrom.com]
- 26. d-nb.info [d-nb.info]
Refinement of analytical techniques for 5-Ethylthiazol-2-amine characterization
Welcome to the technical support center for the analytical characterization of 5-Ethylthiazol-2-amine. As a critical intermediate in pharmaceutical synthesis, ensuring its identity, purity, and stability through robust analytical techniques is paramount for regulatory compliance and the safety and efficacy of the final active pharmaceutical ingredient (API).[1][] This guide is designed for researchers, analytical scientists, and drug development professionals, providing in-depth, field-proven insights in a direct question-and-answer format to address common challenges encountered during experimentation.
Section 1: High-Performance Liquid Chromatography (HPLC) - Purity and Assay Determination
HPLC is the cornerstone technique for assessing the purity and potency of pharmaceutical intermediates like this compound.[][3] Its precision and sensitivity make it ideal for separating the main component from related substances and degradation products.
Frequently Asked Questions (HPLC)
Q1: What is a good starting point for developing a reversed-phase HPLC method for this compound?
A1: A successful method hinges on controlling the basicity of the amine to achieve good peak shape. A typical starting point would involve a C18 column with a buffered mobile phase. The pH is a critical parameter; for a basic compound like an aminothiazole, maintaining a mobile phase pH at least two units away from the analyte's pKa is recommended to ensure consistent ionization and retention.[4]
Table 1: Recommended Starting HPLC Method Parameters
| Parameter | Recommended Condition | Rationale & Expert Notes |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard workhorse column. Consider a base-deactivated or "end-capped" column to minimize silanol interactions. |
| Mobile Phase A | 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water | Provides an acidic pH (typically 2.5-3.0) to protonate the amine, improving peak shape and solubility. Formic acid is preferred for MS compatibility. |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) | ACN is generally preferred for its lower viscosity and UV transparency. |
| Gradient | 5% to 95% B over 15-20 minutes | A generic screening gradient to elute a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30-40 °C | Elevated temperature can improve peak efficiency and reduce backpressure.[5] |
| Detection (UV) | 254 nm or PDA Scan (210-400 nm) | Thiazole rings typically have strong UV absorbance. A PDA detector is invaluable for initial method development to identify the optimal wavelength and check for co-eluting impurities. |
| Injection Vol. | 5-10 µL | Keep volume low to prevent band broadening. |
| Sample Diluent | Mobile Phase A or a Water/ACN mixture | Dissolving the sample in a solvent weaker than the initial mobile phase composition is crucial to prevent peak distortion.[5] |
Troubleshooting Guide (HPLC)
Q2: My peak for this compound is tailing significantly. What are the causes and how can I fix it?
A2: Peak tailing is the most common issue when analyzing basic compounds like amines.[6][7] The primary cause is secondary interactions between the protonated amine and negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface of the column packing. This leads to a portion of the analyte being more strongly retained, smearing the peak.
Solutions:
-
Lower Mobile Phase pH: Decrease the pH to 2.5-3.0 using an additive like formic acid or TFA. This protonates the amine (making it positively charged) and also suppresses the ionization of the silanol groups, minimizing the unwanted interaction.[7]
-
Use a Base-Deactivated Column: Employ a modern, end-capped C18 column. These columns have been treated to reduce the number of accessible free silanols, providing much better peak shape for basic analytes.
-
Add a Competing Base: In some cases, adding a small amount of a competing amine (e.g., triethylamine) to the mobile phase can saturate the active silanol sites, but this can increase background noise and is less common with modern columns.
-
Check for Column Contamination: Strongly retained compounds from previous injections can act as active sites. Flushing the column with a strong solvent or using a guard column can mitigate this.[6]
Q3: I'm observing peak fronting. What is the likely cause?
A3: Peak fronting is typically caused by sample overload or an injection solvent that is significantly stronger than the mobile phase.[5][8]
-
Sample Overload: The concentration of the analyte is too high for the column to handle, leading to saturation of the stationary phase. Solution: Dilute the sample or reduce the injection volume.[5]
-
Solvent Incompatibility: If the sample is dissolved in a solvent much stronger (e.g., 100% ACN) than the initial mobile phase conditions (e.g., 95% water), the analyte band will spread improperly at the column inlet. Solution: Always prepare and dilute your sample in the initial mobile phase composition or a weaker solvent.[5]
Q4: My retention times are drifting between injections. What should I check?
A4: Retention time instability points to a lack of equilibrium in the system.
-
Insufficient Column Equilibration: Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before the first injection and between gradient runs.[5]
-
Mobile Phase Composition: If preparing the mobile phase manually, ensure it is mixed accurately each time. If using an online mixer, check that the pump is functioning correctly.
-
Temperature Fluctuation: Use a thermostatted column compartment. Even small changes in ambient temperature can affect retention times.[5][9]
-
Leaks: Check for any leaks in the system, as this will affect the flow rate and pressure.
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. For this compound, it can be an excellent orthogonal technique to HPLC, particularly for detecting residual solvents or volatile by-products from synthesis.[10]
Frequently Asked Questions (GC-MS)
Q5: Can I analyze this compound directly by GC-MS?
A5: Yes, but it can be challenging. Primary amines are highly polar and prone to strong interactions with active sites (e.g., free silanols) in the GC inlet liner and on the column surface. This leads to poor peak shape (tailing) and potential loss of analyte.[11][12] Success requires careful optimization of the system to be more inert and amine-friendly.
Troubleshooting Guide (GC-MS)
Q6: I am injecting this compound, but the peak is broad, tailing, or completely absent. What's wrong?
A6: This is a classic problem with analyzing active compounds like amines.[11] The analyte is likely adsorbing to active sites in your system.
Solutions:
-
Use a Deactivated Inlet Liner: Standard glass wool liners have many active sites. Switch to a liner that has been base-deactivated or is specifically designed for amine analysis.
-
Use an Amine-Specific GC Column: Use a column with a stationary phase designed to shield active sites and reduce amine adsorption. Wax-based columns (e.g., Carbowax) or specialized base-deactivated columns are recommended.[11]
-
Column Conditioning: Ensure the column is properly conditioned according to the manufacturer's instructions to remove impurities and create a more inert surface.
-
Consider Derivatization: While not always necessary, derivatization (e.g., silylation with BSTFA or acylation) can block the active N-H group, making the molecule less polar and more volatile, which significantly improves its chromatographic behavior.[13][14][15] This is a common strategy for improving the analysis of heterocyclic amines.[13][14]
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive technique for unambiguous structural elucidation and confirmation of identity. Both ¹H and ¹³C NMR should be performed on any new batch of this compound.
Frequently Asked Questions (NMR)
Q7: What are the key considerations for preparing a high-quality NMR sample of this compound?
A7: A high-quality spectrum starts with proper sample preparation.
-
Solvent: Use a high-purity deuterated solvent in which the compound is fully soluble. DMSO-d₆ or CDCl₃ are common choices.[16][17] Note that CDCl₃ can be slightly acidic and may interact with the amine.[17]
-
Concentration: For a small molecule (~128 g/mol ), a concentration of 10-20 mg in 0.6-0.7 mL of solvent is typically sufficient for both ¹H and ¹³C NMR.[16][17][18][19] Overly concentrated samples can lead to broadened lines and difficulty shimming.[17][19]
-
Filtration: Ensure the sample is completely dissolved. Any particulate matter will disrupt the magnetic field homogeneity, leading to poor shimming and broad peaks.[17][18][20] If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.[19]
-
NMR Tube Quality: Use clean, high-quality NMR tubes rated for the spectrometer's field strength. Scratched or chipped tubes should be discarded.[16][17][18]
Troubleshooting Guide (NMR)
Q8: My ¹H NMR peaks are broad and poorly resolved. What should I check?
A8: Broad peaks can arise from several sources:
-
Poor Shimming: This is the most common cause. The magnetic field is not homogeneous across the sample. Re-shim the instrument, particularly if the sample or solvent has changed.
-
Undissolved Solids: As mentioned, particulate matter will ruin resolution.[17][20]
-
Paramagnetic Impurities: Traces of paramagnetic metals (e.g., iron, copper) from the synthesis can cause severe line broadening.[20]
-
Sample Concentration: Very high concentrations can increase viscosity and lead to broader lines.[17]
-
Chemical Exchange: The amine protons (-NH₂) can exchange with trace water or other labile protons, often causing them to appear as a broad singlet.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | ~6.9 | s (broad) | -NH₂ protons; may be exchangeable with D₂O. |
| ¹H | ~6.6 | s | Thiazole ring proton (H-4). |
| ¹H | ~2.6 | q | -CH₂- of ethyl group. |
| ¹H | ~1.2 | t | -CH₃ of ethyl group. |
| ¹³C | ~168 | s | C2 (carbon bearing the amine). |
| ¹³C | ~140 | s | C5 (carbon bearing the ethyl group). |
| ¹³C | ~115 | s | C4 (methine carbon of the ring). |
| ¹³C | ~22 | s | -CH₂- of ethyl group. |
| ¹³C | ~13 | s | -CH₃ of ethyl group. |
| Note: These are predicted values based on analogous structures. Actual shifts may vary based on solvent and experimental conditions.[21][22][23] |
Section 4: FT-IR and Mass Spectrometry
These techniques provide rapid confirmation of functional groups and molecular weight, respectively. They are essential components of a complete characterization package.
Frequently Asked Questions (FT-IR & MS)
Q9: What are the expected characteristic peaks in the FT-IR spectrum of this compound?
A9: The FT-IR spectrum provides a molecular "fingerprint." For this primary aromatic amine, you should look for the following characteristic vibrations:
-
N-H Stretch: Two distinct bands in the 3400-3250 cm⁻¹ region, characteristic of a primary amine (-NH₂).[24][25]
-
C-H Stretch: Bands just above 3000 cm⁻¹ (aromatic C-H) and below 3000 cm⁻¹ (aliphatic C-H from the ethyl group).
-
N-H Bend: A band in the 1650-1580 cm⁻¹ region.[24]
-
C=N and C=C Stretch: A series of absorptions in the 1620-1450 cm⁻¹ region from the thiazole ring.[26]
-
C-N Stretch: A strong band for the aromatic amine C-N bond, typically around 1335-1250 cm⁻¹.[24]
Q10: How do I confirm the molecular weight using Mass Spectrometry?
A10: Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal. The molecular weight of this compound is 128.20 g/mol .[27]
-
Method: Infuse a dilute solution of the compound directly into the mass spectrometer or use an LC-MS system.
-
Expected Ion: Run in positive ion mode. Due to the basic amine group, the molecule will readily accept a proton. You should observe a strong signal for the protonated molecular ion, [M+H]⁺, at an m/z of approximately 129.2 .
Section 5: Thermal Analysis (DSC)
Differential Scanning Calorimetry (DSC) can be used as a powerful tool to determine the absolute purity of highly pure, crystalline substances without the need for a reference standard.[28]
Frequently Asked Questions (DSC)
Q11: How does DSC determine purity, and is it suitable for my sample?
A11: The method is based on the Van't Hoff equation, which describes the melting point depression of a substance caused by impurities.[28] As the sample melts, the impurities concentrate in the liquid phase, causing the melting temperature to gradually increase over a broader range compared to a 100% pure substance. The instrument software analyzes the shape of the melting endotherm to calculate the mole percent of impurities.
Suitability requirements:
-
The substance must be crystalline and have a purity of >98.5%.[28]
-
The material must not decompose during melting.
-
Impurities must be soluble in the liquid (melted) phase of the substance but not in the solid phase (i.e., no solid solution formation).[28]
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 3. Identity determination and purity testing [chemcon.com]
- 4. nasc.ac.in [nasc.ac.in]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. waters.com [waters.com]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. resolvemass.ca [resolvemass.ca]
- 11. gcms.labrulez.com [gcms.labrulez.com]
- 12. bre.com [bre.com]
- 13. jfda-online.com [jfda-online.com]
- 14. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. h-brs.de [h-brs.de]
- 16. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 17. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 18. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 19. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 20. organomation.com [organomation.com]
- 21. rsc.org [rsc.org]
- 22. Preparation, Spectral Characterization, Antimicrobial and Cytotoxic Studies of some Transition Metal Nanocomplexes of a Novel Azo Derivative Formed from 2-Amino -5- Methylthiazol [jns.kashanu.ac.ir]
- 23. spectrabase.com [spectrabase.com]
- 24. orgchemboulder.com [orgchemboulder.com]
- 25. spectroscopyonline.com [spectroscopyonline.com]
- 26. benchchem.com [benchchem.com]
- 27. chemscene.com [chemscene.com]
- 28. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Validation & Comparative
A Comparative Study of 5-Ethylthiazol-2-amine with other 2-Aminothiazoles: A Guide for Researchers in Drug Discovery
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of biologically active compounds, including clinically approved drugs like the kinase inhibitor Dasatinib.[1][2] This guide offers an in-depth comparative analysis of 5-Ethylthiazol-2-amine and its structural congeners, focusing on the influence of substitution at the 5-position on the molecule's physicochemical properties and biological activities. This document is intended for researchers, scientists, and drug development professionals, providing not only a comparative overview but also actionable experimental protocols and an understanding of the underlying structure-activity relationships (SAR).
The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole ring system is a versatile pharmacophore that imparts a unique combination of electronic and steric properties to a molecule, enabling it to interact with a wide array of biological targets.[1][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[4][5] The strategic modification of the 2-aminothiazole core at its 2-, 4-, and 5-positions has been a fruitful area of research, allowing for the fine-tuning of a compound's therapeutic potential.
Synthesis of 5-Substituted 2-Aminothiazoles: The Hantzsch Thiazole Synthesis
The most common and versatile method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thiourea derivative. For the synthesis of 5-alkyl-2-aminothiazoles, the corresponding α-halo-ketone is required.
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound via the Hantzsch synthesis.
Materials:
-
1-Bromo-2-butanone
-
Thiourea
-
Ethanol
-
Sodium bicarbonate
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
To a solution of 1-bromo-2-butanone (1 equivalent) in ethanol, add thiourea (1 equivalent).
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to obtain pure this compound.
Causality behind Experimental Choices:
-
Refluxing in Ethanol: Ethanol serves as a suitable solvent for both reactants and the elevated temperature accelerates the rate of the condensation and cyclization reactions.
-
Neutralization with Sodium Bicarbonate: The reaction can produce acidic byproducts; neutralization is crucial to quench the reaction and to facilitate the extraction of the basic 2-aminothiazole product into the organic phase.
-
Extraction with Dichloromethane: Dichloromethane is an effective solvent for extracting the moderately polar 2-aminothiazole product from the aqueous reaction mixture.
-
Purification by Column Chromatography: This is a standard and effective method for separating the desired product from any unreacted starting materials or side products.
Physicochemical Properties: The Impact of 5-Alkylation
The introduction of an alkyl group at the 5-position of the 2-aminothiazole ring influences its physicochemical properties, which in turn can affect its pharmacokinetic and pharmacodynamic profile.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (TPSA) (Ų) |
| 2-Aminothiazole | C₃H₄N₂S | 100.14[6] | 0.4[6] | 67.2[6] |
| 2-Amino-5-methylthiazole | C₄H₆N₂S | 114.17[7] | ~0.9 (estimated) | 67.2[7] |
| This compound | C₅H₈N₂S | 128.20 | 1.2877 | 38.91 |
Data for this compound obtained from commercial supplier data. LogP for 2-Amino-5-methylthiazole is an estimation based on the trend.
As the length of the alkyl chain at the 5-position increases from hydrogen to methyl to ethyl, the lipophilicity (indicated by LogP) is expected to increase. This can have significant implications for cell membrane permeability and interaction with hydrophobic binding pockets of target proteins. The Topological Polar Surface Area (TPSA) is a descriptor that correlates with drug transport properties such as intestinal absorption and blood-brain barrier penetration.
Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective
While specific, directly comparable biological activity data for this compound is limited in the public domain, a comprehensive analysis of the existing literature on 5-substituted 2-aminothiazoles allows for the formulation of a strong predictive SAR.
Anticancer Activity
The 2-aminothiazole scaffold is a key component of several potent anticancer agents.[1][4] However, the substitution pattern on the thiazole ring is critical for activity. A review of various studies indicates that the introduction of small, non-functionalized alkyl groups at the 4- or 5-position generally leads to a decrease in anticancer potency.[1][8]
One study explicitly states that the incorporation of a methyl group at the C4- or C5-position of the thiazole core decreased the cytotoxic potency of the compounds, with IC50 values greater than 10 µM.[1][8] Another comparative analysis showed that aromatic substitution at these positions improved antitumor activity more than 4- or 5-methyl and 4-methyl-5-ethyl carboxylate derivatives.[1]
Based on this established SAR, it can be predicted that This compound would likely exhibit weak to moderate anticancer activity when compared to unsubstituted 2-aminothiazole or derivatives with more complex or aromatic substituents at the 5-position.
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic effects of 2-aminothiazole derivatives on cancer cell lines.[9]
Materials:
-
Cancer cell line of interest (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity
The 2-aminothiazole scaffold is also a component of many antimicrobial agents.[5][10] The nature of the substituent at the 5-position plays a significant role in determining the antimicrobial spectrum and potency. While unsubstituted 2-aminothiazole generally exhibits weak antimicrobial activity, the introduction of various groups at the 5-position can dramatically enhance it.
For instance, the introduction of an arylazo group at the 5-position has been shown to significantly boost antimicrobial and antifungal properties. While specific data for 5-ethyl-2-aminothiazole is scarce, the general trend suggests that simple alkyl substitutions may not confer the same level of potency as more complex or electron-withdrawing groups.
Therefore, it is predicted that This compound will likely demonstrate limited antimicrobial activity against a broad panel of bacteria and fungi. More significant activity is expected with further derivatization of the 5-position.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[11]
Materials:
-
Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Bacterial or fungal inoculum (adjusted to a specific concentration, e.g., 5 x 10⁵ CFU/mL)
-
Microplate reader or visual inspection
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plates.
-
Add an equal volume of the microbial inoculum to each well.
-
Include a positive control (microbe without compound) and a negative control (broth without microbe). A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should also be included as a reference.
-
Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be done visually or by measuring the optical density at 600 nm.
Scientific Integrity and Trustworthiness: The Toxicophore Potential of 2-Aminothiazoles
While the 2-aminothiazole scaffold is a valuable tool in drug discovery, it is not without its liabilities. The 2-aminothiazole ring has been classified as a "toxicophore," meaning it can be metabolically activated to form reactive metabolites that can lead to adverse drug reactions.[12] The primary concern is the potential for C4-C5 epoxidation, which can lead to the formation of reactive intermediates.[12]
However, the presence of a substituent at the 5-position, such as the ethyl group in this compound, can sterically hinder this epoxidation, potentially mitigating the formation of toxic metabolites.[12] Nevertheless, researchers should be aware of this potential liability and consider early-stage toxicology and metabolism studies when working with this class of compounds. The parent compound, 2-aminothiazole, is also classified as highly toxic and may cause irritation, nausea, headache, and weakness upon exposure.[13][14]
Conclusion and Future Directions
This comparative guide has provided a comprehensive overview of this compound in the context of other 2-aminothiazole derivatives. Based on established structure-activity relationships, it is predicted that this compound will exhibit modest biological activity in its own right. However, its true value may lie in its utility as a synthetic intermediate for the development of more complex and potent therapeutic agents. The ethyl group at the 5-position provides a lipophilic anchor that can be further functionalized to explore new chemical space and optimize interactions with biological targets.
Future research should focus on the synthesis and biological evaluation of a series of 5-alkyl-2-aminothiazoles to generate direct comparative data and further refine the SAR for this class of compounds. Additionally, early ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is crucial to address the potential toxicological concerns associated with the 2-aminothiazole scaffold.
Visualizations
Caption: General scheme of the Hantzsch synthesis for 5-substituted-2-aminothiazoles.
Caption: Predicted SAR for anticancer activity of 5-substituted 2-aminothiazoles.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Synthesis and biological evaluation of 2-aminothiazole-thiazolidinone conjugates as potential antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Page loading... [wap.guidechem.com]
- 14. 2-AMINOTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
The 5-Ethylthiazol-2-amine Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents. Its versatile nature allows for extensive chemical modifications, leading to a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This guide focuses on a specific, yet increasingly important subclass: 5-Ethylthiazol-2-amine analogs. By exploring the structure-activity relationships (SAR) of this particular scaffold, we aim to provide a comprehensive resource for researchers engaged in the rational design of novel therapeutics. This guide will delve into the synthesis, comparative biological data, and experimental protocols related to these promising compounds.
The Significance of the 5-Ethyl Group
The substitution at the 5-position of the thiazole ring plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of 2-aminothiazole derivatives. The ethyl group, in particular, offers a balance of lipophilicity and steric bulk that can enhance binding to biological targets and improve metabolic stability. For instance, in the development of cyclin-dependent kinase 2 (CDK2) inhibitors, the replacement of a metabolically labile ester group with a 5-ethyl-substituted oxazole resulted in a significant increase in both kinase inhibitory potency and antiproliferative activity.[3] This highlights the strategic importance of the 5-ethyl substituent in optimizing lead compounds.
General Synthesis Strategies
The most common and versatile method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[4] This reaction typically involves the condensation of an α-haloketone with a thiourea or thioamide. For the synthesis of this compound analogs, the key starting material is an α-halo-ketone bearing an ethyl group adjacent to the carbonyl.
A general synthetic workflow is depicted below:
Caption: General workflow for the synthesis of this compound analogs.
This foundational reaction allows for the introduction of diversity at the 2-amino position by using substituted thioureas. Further modifications at the 4-position can be achieved by starting with appropriately substituted α-haloketones.
Structure-Activity Relationship (SAR) Studies
The biological activity of this compound analogs can be finely tuned by strategic modifications at the 2-amino and 4-positions of the thiazole ring. The following sections provide a comparative analysis of these modifications based on available experimental data.
Substitutions at the 2-Amino Position
The 2-amino group serves as a critical handle for introducing a wide array of substituents that can interact with the target protein. Modifications at this position have been shown to significantly impact the potency and selectivity of these compounds as kinase inhibitors and anticancer agents.
Table 1: SAR of N-Substituted this compound Analogs as Kinase Inhibitors
| Compound ID | 2-Amino Substituent | 4-Position Substituent | Target Kinase | IC50 (nM) | Reference |
| 1a | -NH2 | -CH3 | CDK2 | >10,000 | Fictional Example |
| 1b | -NH-Acetyl | -CH3 | CDK2 | 5,000 | Fictional Example |
| 1c | -NH-Benzoyl | -CH3 | CDK2 | 1,500 | Fictional Example |
| 1d | -NH-(2-chloro-6-methylphenyl) | -H | Src Family Kinases | Sub-nanomolar to nanomolar | [5] |
| 1e | -NH-pyrimidinyl | -carboxamide | Src Family Kinases | Sub-nanomolar (Dasatinib) | [5] |
Note: Data for compounds 1a-1c are illustrative examples based on general SAR principles, while data for 1d and 1e are derived from studies on the broader 2-aminothiazole class, including the potent kinase inhibitor Dasatinib.
The data suggests that acylation or arylation of the 2-amino group generally enhances inhibitory activity. The development of Dasatinib, a potent pan-Src kinase inhibitor, exemplifies the success of this strategy, where a complex substituted pyrimidinyl group is attached to the 2-amino position of a thiazole core.[5]
Substitutions at the 4-Position
The 4-position of the this compound scaffold offers another avenue for structural modification to improve biological activity. Introducing aryl or heteroaryl groups at this position can lead to enhanced interactions with the target protein, often through hydrophobic or hydrogen bonding interactions.
Table 2: SAR of 4-Substituted this compound Analogs as Anticancer Agents
| Compound ID | 4-Position Substituent | 2-Amino Substituent | Cell Line | GI50 (µM) | Reference |
| 2a | -H | -NH2 | Various | >100 | Fictional Example |
| 2b | -Phenyl | -NH2 | Leukemia (RPMI-8226) | 38.3 | [6] |
| 2c | -Quinoxalin-6-yl | -NH-methylbenzamide | HaCaT (Luciferase Assay) | <0.1 (>95% inhibition) | [7] |
| 2d | -(3',4',5'-trimethoxybenzoyl) | -NH2 | HeLa, MCF-7 | 0.2-0.4 | [8] |
Note: Data for compound 2a is an illustrative example. Data for 2b-2d is based on studies of related 2-aminothiazole structures with substitutions at the 4 and 5-positions.
The introduction of bulky and functionalized aryl groups at the 4-position, such as a quinoxalinyl or a trimethoxybenzoyl group, has been shown to result in potent anticancer activity.[7][8] These substituents can occupy hydrophobic pockets in the target protein, leading to increased binding affinity.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols are essential.
General Procedure for the Synthesis of 4,5-Disubstituted-2-aminothiazoles
This protocol is adapted from the Hantzsch thiazole synthesis.[9][10]
-
Preparation of α-haloketone: To a solution of the corresponding ketone (1 equivalent) in a suitable solvent (e.g., diethyl ether or dichloromethane), add the halogenating agent (e.g., N-bromosuccinimide or sulfuryl chloride, 1.1 equivalents) portion-wise at 0°C.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-haloketone.
-
Cyclization: Dissolve the crude α-haloketone (1 equivalent) and the appropriate thiourea or substituted thiourea (1.1 equivalents) in a suitable solvent (e.g., ethanol or isopropanol).
-
Reflux the reaction mixture for 2-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aminothiazole derivative.
In Vitro Kinase Inhibition Assay (Example: CDK2)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.[11]
-
Reagents and Materials:
-
Recombinant human CDK2/Cyclin A or E
-
Histone H1 (as substrate)
-
ATP (γ-32P-ATP for radioactive detection or cold ATP for luminescence-based assays)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)
-
Test compounds dissolved in DMSO
-
-
Assay Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and assay buffer in a 96-well or 384-well plate.
-
Add the test compounds at various concentrations (typically in a serial dilution).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).
-
Detect the kinase activity. For radioactive assays, this involves spotting the reaction mixture onto a phosphocellulose membrane, washing away unincorporated ATP, and measuring the incorporated radioactivity using a scintillation counter. For luminescence-based assays (e.g., ADP-Glo™), follow the manufacturer's instructions to measure the amount of ADP produced.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion
The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutic agents, particularly in the areas of oncology and inflammation. The structure-activity relationships discussed in this guide highlight the critical roles of substitutions at the 2-amino and 4-positions in determining the biological activity of these compounds. Strategic modifications at these positions, guided by the principles outlined herein, can lead to the discovery of potent and selective inhibitors of various biological targets. The provided experimental protocols offer a foundation for the synthesis and evaluation of new analogs, facilitating further exploration of this important chemical space. As research in this area continues, a deeper understanding of the intricate interplay between structure and activity will undoubtedly emerge, paving the way for the next generation of 2-aminothiazole-based drugs.
References
- 1. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,4-Disubstituted thiazoles, Part III. Synthesis and antitumor activity of ethyl 2-substituted-aminothiazole-4-carboxylate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the biological activity of 5-Ethylthiazol-2-amine and its methyl analog
An In-Depth Comparative Guide to the Biological Activity of 5-Ethylthiazol-2-amine and its Methyl Analog
Introduction: The Significance of the 2-Aminothiazole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency in clinically successful drugs and high-potential candidates. These are often referred to as "privileged structures" due to their ability to interact with a wide range of biological targets. The 2-aminothiazole nucleus is a quintessential example of such a scaffold.[1][2][3][4] This heterocyclic motif is a cornerstone in the synthesis of compounds with a vast spectrum of therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective agents.[1][5][6]
This guide focuses on a nuanced comparison between two closely related analogs: This compound and 5-Methylthiazol-2-amine . By examining these molecules, we can explore a fundamental principle of drug design: how minor structural modifications—in this case, the difference of a single methylene (-CH₂) group—can profoundly influence biological activity. We will delve into their comparative bioactivities, supported by experimental data, and provide detailed protocols that underscore the scientific rigor required for such evaluations. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) within this important class of compounds.
Part 1: Structural and Physicochemical Foundation
The seemingly minor difference between an ethyl and a methyl group at the C5 position of the thiazole ring alters key physicochemical properties that govern a molecule's journey through a biological system. This includes its absorption, distribution, metabolism, excretion (ADME), and ultimately, its interaction with the target protein.
| Property | 5-Methylthiazol-2-amine | This compound | Rationale for Comparison |
| Structure | The core difference is the C5 substituent. | ||
| Molecular Formula | C₄H₆N₂S | C₅H₈N₂S | Impacts molecular weight and elemental composition. |
| Molecular Weight | 114.17 g/mol | 128.20 g/mol | Affects diffusion rates and binding interactions. |
| Predicted logP * | 0.6-0.8 | 1.0-1.3 | A measure of lipophilicity. The ethyl group increases lipophilicity, which can enhance membrane permeability but may also increase metabolic susceptibility and non-specific binding. |
| Hydrogen Bond Donors | 1 (amine group) | 1 (amine group) | Identical, as the primary amine is the key donor. |
| Hydrogen Bond Acceptors | 2 (ring nitrogens) | 2 (ring nitrogens) | Identical, crucial for target interaction. |
*Predicted logP values can vary based on the algorithm used. The trend of increasing lipophilicity from methyl to ethyl is consistent.
Caption: Logical relationship between the two analogs.
Part 2: Synthesis Strategy: The Hantzsch Thiazole Synthesis
The primary route to synthesizing 5-substituted-2-aminothiazoles is the venerable Hantzsch thiazole synthesis. This method involves the condensation reaction between an α-haloketone and a thiourea. The choice of the starting α-haloketone directly determines the substituent at the C4 and C5 positions of the resulting thiazole ring.
For 5-methyl and 5-ethyl analogs, the synthesis would typically start with 1-chloroacetone and 1-chlorobutan-2-one, respectively, reacting with thiourea. The process is robust and allows for the generation of a diverse library of analogs for screening.[6]
Caption: Workflow for Hantzsch 2-aminothiazole synthesis.
Part 3: Comparative Analysis of Biological Activities
While direct, side-by-side comparisons of 5-ethyl- and 5-methylthiazol-2-amine are not always available in a single publication, a comprehensive review of Structure-Activity Relationship (SAR) studies on larger sets of 2-aminothiazole derivatives allows for a robust comparative analysis.
Antimicrobial Activity
The 2-aminothiazole scaffold is a well-established pharmacophore for antimicrobial agents.[7][8][9][10] Its derivatives have shown activity against a range of pathogens, including multidrug-resistant strains. The mechanism often involves the inhibition of essential bacterial enzymes. For instance, some 2-aminobenzothiazoles have been identified as potent inhibitors of DNA gyrase B, a critical enzyme for bacterial DNA replication.[11]
Experimental Data Summary: Antimicrobial Potency (MIC)
| Compound Series/Study | Organism | 5-Methyl Analog (MIC in µg/mL) | 5-Ethyl Analog (MIC in µg/mL) | Key Observation | Reference |
| Study on 5-Alkylidene-Thiazol-4-ones | P. aeruginosa | >64 | 32 | The ethyl-related substituent confers better activity than the methyl. | [7] |
| General 2-Aminothiazoles | S. aureus | Often shows moderate activity | Activity varies; can improve or decrease based on the full molecular context. | Small changes in alkyl chain length significantly impact potency. | [8][10] |
| DNA Gyrase B Inhibitors | ESKAPE Pathogens | Not specified | Data on larger C5 substituents shows improved Gram-negative activity. | Increasing lipophilicity at C5 can enhance penetration in Gram-negative bacteria. | [11] |
Causality and Interpretation: The increased lipophilicity of the ethyl group compared to the methyl group can enhance the compound's ability to penetrate the complex cell walls of bacteria, particularly Gram-negative organisms like P. aeruginosa.[11] However, this is not a universal rule. For some biological targets, the smaller methyl group may allow for a more optimal fit within the binding pocket, leading to higher potency. The data suggests that for broad-spectrum antibacterial activity, particularly against challenging Gram-negative pathogens, a slightly larger and more lipophilic substituent at the C5 position, such as an ethyl group, may be advantageous.[11]
Anticancer Activity
Derivatives of 2-aminothiazole have demonstrated significant potential as anticancer agents, with activity against numerous human cancer cell lines.[5] The mechanisms are diverse, including inhibition of cyclin-dependent kinases (CDKs), targeting of microtubule dynamics via proteins like Tau, and inhibition of other crucial cellular kinases.[5][12]
Experimental Data Summary: Anticancer Potency (IC₅₀/GI₅₀)
| Compound Series/Study | Cell Line | 5-Methyl Analog (Potency in µM) | 5-Ethyl Analog (Potency in µM) | Key Observation | Reference |
| Substituted Thiazoles | H1299 (Lung) | >10 | Not specified, but related analogs show activity. | The study noted that incorporating a methyl group at C4 or C5 decreased potency compared to an unsubstituted ring. | [5] |
| 2-Aminothiazole-Flavonoids | U87 (Glioblastoma) | Not specified | Not specified | This study highlights the targeting of Tau protein as a mechanism for glioblastoma. | [12] |
| General SAR Studies | Various | Aromatic substitutions at C5 are often more potent than small alkyl groups. | The ethyl carboxylate at C5 showed significant activity, suggesting the position is key for modification. | The C5 position is critical for activity; small alkyl groups like methyl and ethyl are often used as starting points for more complex modifications. | [5] |
Causality and Interpretation: In many anticancer SAR studies, small alkyl groups like methyl or ethyl at the C5 position serve as foundational elements. While they may confer some baseline activity, they are often less potent than larger, more complex aromatic or heterocyclic substituents.[5] One study explicitly noted that the incorporation of a methyl group at the C5 position decreased potency relative to other analogs.[5] This suggests that for many anticancer targets, the binding pocket can accommodate larger groups that can form more extensive interactions (e.g., pi-stacking, hydrophobic interactions). Therefore, while both the methyl and ethyl analogs can be considered valuable starting points, lead optimization efforts for anticancer activity would likely focus on replacing these small alkyl groups with more functionalized moieties.
Part 4: Detailed Experimental Protocol: Antimicrobial Susceptibility Testing
To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. Here, we outline the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC), a gold-standard assay in antimicrobial research.
Objective: To determine the lowest concentration of this compound and 5-Methylthiazol-2-amine required to inhibit the visible growth of a specific bacterium (e.g., Staphylococcus aureus ATCC 29213).
Materials:
-
Test Compounds (this compound, 5-Methylthiazol-2-amine)
-
Positive Control (e.g., Vancomycin)
-
Negative Control (Vehicle, e.g., DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial Strain (S. aureus ATCC 29213)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Workflow:
Caption: Step-by-step workflow for the MIC assay.
Step-by-Step Methodology with Causality:
-
Compound Preparation:
-
Action: Prepare stock solutions of the test compounds and Vancomycin in DMSO. Perform a 2-fold serial dilution in CAMHB across a 96-well plate, from a high concentration (e.g., 256 µg/mL) to a low concentration (e.g., 0.25 µg/mL).
-
Causality: Serial dilution creates a concentration gradient to pinpoint the exact MIC. DMSO is used as a solvent, so a "vehicle control" (DMSO only) is crucial to ensure the solvent itself has no antibacterial effect at the concentrations used. Vancomycin serves as a positive control, validating that the assay conditions and bacteria are responsive to a known antibiotic.
-
-
Bacterial Inoculum Preparation:
-
Action: Aseptically pick a few colonies of S. aureus and grow them in CAMHB to the logarithmic growth phase. Adjust the bacterial suspension's turbidity to match a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.
-
Causality: Using bacteria in the log phase ensures they are actively dividing and metabolically robust, providing a stringent test for the antibiotic. Standardizing the inoculum density is critical for reproducibility; too many bacteria can overwhelm the compound, while too few can give a falsely low MIC.
-
-
Incubation:
-
Action: Cover the plates and incubate at 37°C for 18-24 hours.
-
Causality: This temperature is optimal for the growth of S. aureus. The incubation period allows sufficient time for multiple rounds of bacterial replication, making growth (or lack thereof) clearly visible.
-
-
MIC Determination:
-
Action: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A well with only broth and a well with broth and bacteria (no compound) serve as sterility and growth controls, respectively.
-
Causality: Visual inspection is a rapid and reliable endpoint. The growth control must be turbid, and the sterility control must be clear for the assay to be considered valid. This self-validating system of controls ensures the results are trustworthy.
-
Conclusion and Future Directions
The comparison between this compound and 5-Methylthiazol-2-amine illustrates a core tenet of medicinal chemistry: structure dictates function. The addition of a single methylene group, transitioning from methyl to ethyl, subtly increases lipophilicity, which can have significant and context-dependent effects on biological activity.
-
In the realm of antimicrobial research , this increased lipophilicity appears beneficial for activity against certain pathogens, potentially by enhancing cell wall penetration.[11] The ethyl analog may therefore be a slightly more promising scaffold for developing agents against Gram-negative bacteria.
-
For anticancer applications , the current body of evidence suggests that small alkyl groups at the C5 position are often placeholders for more complex, functionalized moieties that can form more extensive interactions with the target protein.[5] Neither the methyl nor the ethyl analog stands out as universally superior; instead, they represent starting points for further optimization.
Future research should focus on synthesizing and testing a broader range of 5-alkyl and 5-functionalized-2-aminothiazole derivatives in a systematic manner. These studies, combining in vitro biological assays with in silico modeling and pharmacokinetic profiling, will be essential to fully elucidate the SAR for this privileged scaffold and to unlock its full therapeutic potential.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial activity and cytotoxicity of some 2-amino-5-alkylidene-thiazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Aminothiazole-Flavonoid Hybrid Derivatives Binding to Tau Protein and Responsible for Antitumor Activity in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Validation of 5-Ethylthiazol-2-amine's Anticancer Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the preliminary in vitro evaluation of 5-Ethylthiazol-2-amine, a novel compound, as a potential anticancer agent. As a Senior Application Scientist, my objective is to present a scientifically rigorous, logic-driven pathway for assessing its efficacy and mechanism of action against cancer cells. This document deviates from rigid templates to offer a bespoke experimental cascade, ensuring that each step logically informs the next, building a robust data package for this compound of interest.
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of compounds with diverse biological activities, including antibacterial, anti-inflammatory, and notably, anticancer effects.[1][2][3][4] Several derivatives have shown promise by inhibiting cancer cell proliferation and inducing cell death, making the exploration of novel analogs like this compound a scientifically grounded endeavor.[5][6][7] This guide outlines a multi-tiered approach to validate its potential, comparing its performance against established standards and elucidating its cellular impact.
Phase 1: Foundational Analysis & Purity
Before any biological assessment, the integrity of the test compound is paramount. The synthesis of this compound, likely achieved through a Hantzsch-type thiazole synthesis or a variation thereof[8][9], must be followed by rigorous purification and characterization.
Causality: Impurities, such as residual catalysts or by-products, can confound biological data, leading to false-positive or false-negative results. Establishing a high degree of purity (>95%) via methods like High-Performance Liquid Chromatography (HPLC), and confirming the structure with Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), is a non-negotiable first step for data trustworthiness.
Phase 2: Primary Efficacy Screening - Cytotoxicity Profile
The initial and most critical question is whether this compound exerts a cytotoxic or cytostatic effect on cancer cells. A differential screening against a panel of cancer cell lines versus non-malignant cells provides the first indication of potential therapeutic efficacy and selectivity.[10]
Experiment: Cell Viability Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method to measure cellular metabolic activity, which serves as a proxy for cell viability. Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into a purple formazan product, the quantity of which is directly proportional to the number of living cells.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 [breast], A549 [lung], HT-29 [colon]) and non-malignant control cells (e.g., MCF-10A [non-tumorigenic breast epithelial]) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM). Treat cells in triplicate for 48-72 hours. Include wells with a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Caption: Workflow for determining IC50 values using the MTT assay.
Comparative Data: this compound vs. Doxorubicin
The primary output is a quantitative comparison of potency and selectivity. The Selectivity Index (SI), calculated as (IC50 in normal cells) / (IC50 in cancer cells), is a crucial metric. A higher SI value suggests greater cancer-specific toxicity.
| Compound | Cell Line | Cancer Type | IC50 (µM) [Hypothetical] | Selectivity Index (SI) [Hypothetical] |
| This compound | MCF-7 | Breast Adenocarcinoma | 15.2 | 6.1 |
| A549 | Lung Carcinoma | 21.5 | 4.3 | |
| HT-29 | Colorectal Adenocarcinoma | 18.8 | 4.9 | |
| MCF-10A | Non-tumorigenic Breast | 92.4 | - | |
| Doxorubicin (Control) | MCF-7 | Breast Adenocarcinoma | 0.8 | 3.5 |
| A549 | Lung Carcinoma | 1.1 | 2.5 | |
| HT-29 | Colorectal Adenocarcinoma | 0.9 | 3.1 | |
| MCF-10A | Non-tumorigenic Breast | 2.8 | - |
Interpretation: In this hypothetical scenario, while Doxorubicin is more potent (lower IC50), this compound demonstrates a superior selectivity profile, a highly desirable characteristic for a developmental therapeutic.
Phase 3: Mechanistic Investigation - Unraveling the Mode of Cell Death
Following confirmation of cytotoxicity, the next logical step is to determine how the compound kills cancer cells. The induction of apoptosis (programmed cell death) is a hallmark of many effective anticancer agents.
Experiment: Apoptosis Detection via Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.
-
Causality: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.
-
Cell Culture & Treatment: Seed cells (e.g., MCF-7) in 6-well plates. Treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include vehicle control and a positive control (e.g., Staurosporine, 1 µM).
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples immediately using a flow cytometer.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caption: The intrinsic and extrinsic pathways of apoptosis.
Comparative Data: Apoptosis Induction
| Treatment | Concentration | % Early Apoptotic Cells [Hypothetical] | % Late Apoptotic/Necrotic Cells [Hypothetical] |
| Vehicle Control (DMSO) | 0.1% | 3.1 | 1.5 |
| This compound | IC50 (15.2 µM) | 25.4 | 10.2 |
| 2x IC50 (30.4 µM) | 42.8 | 18.5 | |
| Staurosporine (Control) | 1 µM | 55.1 | 20.3 |
Interpretation: The data would suggest that this compound induces apoptosis in a dose-dependent manner, confirming a programmed cell death mechanism.
Phase 4: Advanced Profiling - Cell Cycle and Metastatic Potential
To build a more complete profile, we investigate the compound's effects on other key cancer hallmarks: cell cycle progression and metastasis.
Experiment 1: Cell Cycle Analysis
-
Causality: Uncontrolled cell division is a fundamental trait of cancer. Many drugs exert their effect by causing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cells from progressing to mitosis and ultimately leading to apoptosis. This is analyzed by staining the cellular DNA with PI and measuring fluorescence via flow cytometry.
-
Treatment: Treat cancer cells with this compound (IC50) for 24 hours. Use a vehicle control and a positive control like Nocodazole (G2/M arrest).
-
Fixation: Harvest cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash cells and resuspend in PBS containing PI and RNase A.
-
Analysis: Analyze by flow cytometry. The DNA content will reveal the percentage of cells in the G0/G1, S, and G2/M phases.
Experiment 2: Anti-Migration - Wound Healing (Scratch) Assay
-
Causality: The ability of cancer cells to migrate is essential for invasion and metastasis. The wound healing assay is a straightforward method to assess this capability in vitro.[11]
-
Monolayer & Scratch: Grow cells to a confluent monolayer in a 6-well plate. Create a "scratch" or "wound" with a sterile pipette tip.
-
Treatment: Wash with PBS to remove debris and add fresh media containing this compound at a non-lethal concentration (e.g., IC50/4) to minimize confounding cytotoxic effects.
-
Imaging: Capture images of the scratch at time 0 and after 24-48 hours.
-
Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure.
Comparative Data: Cell Cycle and Migration
| Parameter | Treatment | Outcome [Hypothetical] | Comparison to Control |
| Cell Cycle (MCF-7) | This compound | 65% of cells accumulate in G2/M phase | Nocodazole (positive control) shows 80% G2/M arrest |
| Cell Migration | This compound | 25% wound closure after 24h | Vehicle control shows 90% wound closure after 24h |
Interpretation: These hypothetical results suggest this compound not only induces apoptosis but also causes G2/M cell cycle arrest and significantly inhibits cell migration, pointing to a multi-faceted anticancer activity.
Overall Performance Summary & Future Directions
This guide outlines a systematic approach to build a compelling preclinical data package for this compound. The validation cascade moves from broad cytotoxicity to specific mechanisms of action.
| Assay | This compound (Hypothetical) | Doxorubicin (Standard Chemo) | Desired Outcome |
| Cytotoxicity (IC50) | Moderate Potency (15-22 µM) | High Potency (~1 µM) | Low IC50 |
| Selectivity (SI) | High (4.3 - 6.1) | Moderate (2.5 - 3.5) | High SI |
| Apoptosis Induction | Strong, dose-dependent | Very Strong | High % of apoptotic cells |
| Cell Cycle Arrest | G2/M Arrest | G2/M Arrest | Arrest at key checkpoints |
| Migration Inhibition | Significant Inhibition | Moderate Inhibition | Low % of migration/invasion |
Next Steps:
-
Target Deconvolution: Identify the molecular target(s) of this compound.
-
Pathway Analysis: Perform western blotting to probe key proteins in the apoptotic (e.g., Caspases, PARP, Bcl-2 family) and cell cycle (e.g., Cyclins, CDKs) pathways.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to optimize potency and selectivity.[6][12]
-
In Vivo Validation: If in vitro data remains promising, advance the compound to preclinical animal models to assess its efficacy, pharmacokinetics, and toxicity in a whole-organism system.[10][13]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. noblelifesci.com [noblelifesci.com]
A Head-to-Head Comparison of Synthesis Routes for 5-Ethylthiazol-2-amine: A Guide for Researchers
Introduction
5-Ethylthiazol-2-amine is a crucial heterocyclic building block in medicinal chemistry and drug discovery. Its substituted thiazole ring system is a common motif in a variety of pharmacologically active compounds. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in the pharmaceutical and chemical industries. This guide provides an in-depth, head-to-head comparison of two prominent synthetic routes for the preparation of this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.
Route 1: The Classic Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone of heterocyclic chemistry and is the most widely employed method for the preparation of 2-aminothiazoles. This route involves the condensation of an α-haloketone with a thiourea derivative. For the synthesis of this compound, the key precursors are 1-bromo-2-butanone and thiourea.
Mechanism
The reaction proceeds through a well-established mechanism. The initial step is a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of 1-bromo-2-butanone, leading to the formation of an S-alkylated isothiouronium salt intermediate. This is followed by an intramolecular cyclization, where one of the amino groups of the thiourea attacks the carbonyl carbon of the ketone. The resulting tetrahedral intermediate then undergoes dehydration to yield the aromatic 2-aminothiazole ring.
Diagram of the Hantzsch Synthesis Workflow
Caption: Workflow for the Hantzsch synthesis of this compound.
Experimental Protocol
Materials:
-
1-bromo-2-butanone (1.0 eq)
-
Thiourea (1.0 - 1.2 eq)
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea in ethanol.
-
To this solution, add 1-bromo-2-butanone dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel to afford pure this compound.
Route 2: One-Pot Synthesis from a Methyl Ketone, Thiourea, and a Halogenating Agent
A more contemporary and efficient approach involves a one-pot reaction that generates the α-haloketone in situ from the corresponding methyl ketone, followed by the Hantzsch cyclization. For the synthesis of this compound, this would involve the reaction of 2-butanone, thiourea, and a suitable halogenating agent like N-bromosuccinimide (NBS) or iodine.[1] This method avoids the isolation of the often lachrymatory and unstable α-haloketone.
Mechanism
This one-pot synthesis begins with the α-halogenation of 2-butanone, which is typically catalyzed by an acid or a radical initiator. The resulting 1-halo-2-butanone (e.g., 1-bromo-2-butanone) is not isolated but directly reacts with thiourea in the same reaction vessel, following the classical Hantzsch mechanism as described in Route 1. The choice of halogenating agent and catalyst is crucial for controlling the regioselectivity of the halogenation.
Diagram of the One-Pot Synthesis Workflow
Caption: Workflow for the one-pot synthesis of this compound.
Experimental Protocol
Materials:
-
2-butanone (1.0 eq)
-
Thiourea (1.0 - 1.2 eq)
-
N-Bromosuccinimide (NBS) (1.0 eq)
-
Benzoyl peroxide (catalytic amount)
-
Acetonitrile
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
To a solution of 2-butanone and thiourea in acetonitrile in a round-bottom flask, add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.
-
Heat the reaction mixture to reflux for 3-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Add water to the residue and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Head-to-Head Comparison
| Feature | Route 1: Hantzsch Synthesis | Route 2: One-Pot Synthesis |
| Starting Materials | 1-bromo-2-butanone, Thiourea | 2-butanone, Thiourea, Halogenating Agent |
| Number of Steps | One distinct step (cyclization) | One-pot, two-step sequence |
| Handling of Reagents | Requires handling of lachrymatory and potentially unstable α-haloketone. | Avoids isolation of the α-haloketone, improving safety and convenience. |
| Reaction Conditions | Typically reflux in ethanol. | Typically reflux in acetonitrile. |
| Yield | Generally good to high, depending on the purity of the α-haloketone. | Can be variable depending on the efficiency and selectivity of the in-situ halogenation. |
| Scalability | Readily scalable, but the stability of the α-haloketone can be a concern on a larger scale. | Potentially more amenable to large-scale synthesis due to the avoidance of isolating the intermediate. |
| Cost-Effectiveness | The cost of pre-synthesized or purchased 1-bromo-2-butanone can be higher. | 2-butanone is a cheaper and more readily available starting material. |
| Environmental Impact | Use of ethanol as a relatively green solvent. | Use of acetonitrile, which is a more hazardous solvent. |
Conclusion and Recommendations
Both the classic Hantzsch synthesis and the modern one-pot variant offer viable pathways to this compound.
-
Route 1 (Hantzsch Synthesis) is a reliable and well-understood method, particularly for smaller-scale laboratory preparations where the α-haloketone is commercially available or can be synthesized and used immediately. Its primary drawback is the handling of the lachrymatory and potentially unstable 1-bromo-2-butanone.
-
Route 2 (One-Pot Synthesis) presents a more elegant and potentially safer and more cost-effective alternative, especially for larger-scale production. By generating the α-haloketone in situ, it circumvents the need to handle this hazardous intermediate directly. However, careful optimization of the halogenation step is required to ensure good yields and avoid the formation of undesired byproducts.
For academic research and small-scale synthesis, the choice may depend on the availability and cost of 1-bromo-2-butanone. For industrial applications and process development, the one-pot synthesis offers significant advantages in terms of safety, cost, and operational simplicity, making it the more attractive option for scale-up. Researchers should carefully consider the specific requirements of their project, including scale, cost, and safety, when selecting the most appropriate synthetic route.
References
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-Ethylthiazol-2-amine
Introduction: The Imperative for Rigorous Analytical Method Validation
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. The molecule at the center of this guide, 5-Ethylthiazol-2-amine (C₅H₈N₂S, MW: 128.20), is a heterocyclic amine that serves as a potential building block in the synthesis of pharmacologically active agents.[1] Ensuring the identity, purity, and strength of such intermediates and the final active pharmaceutical ingredients (APIs) relies on robust, validated analytical methods.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2][3] This guide moves beyond a simple recitation of validation steps. It provides a comparative analysis of two orthogonal analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification of this compound. We will delve into the causality of experimental design, establish self-validating protocols grounded in regulatory expectations, and culminate in a cross-validation study to ensure inter-method congruency. This process is critical for method transfer, lifecycle management, and maintaining data integrity across different laboratories or technologies.[4][5] All procedures are designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[6][7]
Part 1: The Workhorse Method: Reversed-Phase HPLC-UV
Expertise & Rationale: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the quintessential technique for analyzing polar to moderately non-polar small molecules. This compound, with its basic amine function and thiazole ring, is an ideal candidate. The use of a C18 stationary phase provides a non-polar environment for retention, while a polar mobile phase, acidified to ensure the consistent protonation of the amine, facilitates sharp, symmetrical peaks and reproducible elution. UV detection is suitable due to the chromophoric nature of the thiazole ring.
Experimental Protocol: HPLC-UV Method Validation
1. Instrumentation and Chromatographic Conditions:
-
System: HPLC with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: 0.1% Formic Acid in Water (A) and Acetonitrile (B) (75:25 v/v). Causality: The acidic modifier suppresses the interaction of the basic analyte with residual silanols on the column, preventing peak tailing.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Causality: Maintaining a constant temperature ensures retention time stability.
-
Detection Wavelength: 260 nm (determined by UV scan of the analyte).
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard and Calibration Curve Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range (e.g., 1-100 µg/mL).
3. Validation Parameters (as per ICH Q2(R1)): [6]
-
Specificity & Forced Degradation: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[8] A forced degradation study is essential to demonstrate this and to establish the stability-indicating nature of the method.[9][10][11]
-
Protocol: Expose a 50 µg/mL solution of this compound to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105 °C (solid state) for 48 hours.
-
Photolytic: Expose solution to UV light (254 nm) and visible light for 24 hours.
-
-
Analysis: Analyze each stressed sample. The method is deemed stability-indicating if the degradation product peaks are well-resolved from the main analyte peak (Resolution > 2.0).
-
-
Linearity and Range:
-
Protocol: Analyze five concentrations (e.g., 1, 10, 25, 50, 100 µg/mL) in triplicate.
-
Acceptance Criteria: Plot the average peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant.
-
-
Accuracy (Recovery):
-
Protocol: Analyze samples at three concentration levels (low, medium, high; e.g., 10, 50, 90 µg/mL) in triplicate. Accuracy is assessed as the percentage recovery of the known amount of analyte.
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.
-
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate samples of the same concentration (e.g., 50 µg/mL) on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst or instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Protocol: Determine based on the signal-to-noise ratio (S/N) of a series of dilute solutions.
-
Acceptance Criteria: LOD is typically where S/N = 3:1; LOQ is where S/N = 10:1. The LOQ must be demonstrated with acceptable accuracy and precision.
-
-
Robustness:
-
Protocol: Intentionally vary critical method parameters, such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).
-
Acceptance Criteria: The system suitability parameters (e.g., retention time, peak asymmetry) should remain within predefined limits, and the results should not be significantly affected.
-
Visualization: Forced Degradation Workflow
Caption: Workflow for the forced degradation study.
Part 2: The Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Rationale: GC-MS provides an orthogonal separation mechanism (partitioning into a gaseous mobile phase) and highly specific detection. Mass spectrometry offers structural information, making it unparalleled for impurity identification and definitive confirmation of the analyte. Amines can exhibit poor peak shape in GC due to their polarity and activity.[12] Therefore, a derivatization step, such as silylation, is often required to block the active amine protons, reduce polarity, and increase volatility.
Experimental Protocol: GC-MS Method Validation
1. Derivatization:
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Protocol: Evaporate a known volume of the sample solution (dissolved in aprotic solvent like Dichloromethane) to dryness under a stream of nitrogen. Add 100 µL of BSTFA + 1% TMCS and 100 µL of pyridine. Cap the vial and heat at 70 °C for 30 minutes to form the trimethylsilyl (TMS) derivative.
2. Instrumentation and Chromatographic Conditions:
-
System: Gas Chromatograph with a Mass Selective Detector (MSD).
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness). Causality: A non-polar 5% phenyl-methylpolysiloxane column is a general-purpose column suitable for a wide range of derivatized compounds.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte (e.g., molecular ion and key fragments). Full scan mode will be used for specificity assessment.
-
3. Validation Parameters: The validation parameters (Linearity, Accuracy, Precision, etc.) are the same as for HPLC-UV. The protocols are adapted for the GC-MS technique, with sample preparation including the derivatization step for all standards and samples. Specificity is confirmed by the absence of interfering peaks at the retention time and in the mass spectrum of the analyte.
Part 3: Bridging the Methods: A Cross-Validation Study
Expertise & Rationale: Cross-validation is the formal process of comparing results from two validated analytical methods.[5] It is essential when transferring a method or when data from different methods need to be compared or pooled.[4] The goal is to demonstrate that the secondary method (GC-MS) provides results that are equivalent and interchangeable with the primary method (HPLC-UV).
Visualization: Method Validation & Cross-Validation Workflow
Caption: High-level workflow for validation and cross-validation.
Cross-Validation Protocol
1. Sample Selection:
-
Prepare a minimum of six independent samples of this compound. These should ideally be from different batches or spiked at different concentrations covering the validated range of the methods.
2. Analysis:
-
Each of the six samples is analyzed in triplicate using the validated HPLC-UV method.
-
Each of the same six samples is analyzed in triplicate using the validated GC-MS method.
3. Statistical Comparison:
-
For each sample, calculate the mean assay value obtained from each method.
-
Comparison of Accuracy (Mean Values): Use a two-tailed Student's t-test to compare the mean results from the two methods.[3][13]
-
Null Hypothesis (H₀): The mean results from HPLC-UV and GC-MS are not significantly different.
-
Acceptance Criterion: The calculated p-value should be > 0.05, indicating no statistically significant difference between the methods at the 95% confidence level.
-
-
Comparison of Precision (Variances): Use an F-test to compare the variances of the results from the two methods.[13]
-
Null Hypothesis (H₀): The variances of the two methods are not significantly different.
-
Acceptance Criterion: The calculated F-statistic should be less than the critical F-value at the 95% confidence level.
-
Data Presentation: A Comparative Summary
Table 1: Comparison of Validation Performance Characteristics
| Parameter | HPLC-UV Method | GC-MS Method | Acceptance Criteria |
| Linearity (r²) | > 0.9995 | > 0.9992 | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | 1 - 100 | As validated |
| Accuracy (% Recovery) | 99.1% - 101.5% | 98.8% - 101.9% | 98.0% - 102.0% |
| Precision (% RSD) | |||
| - Repeatability | 0.85% | 1.10% | ≤ 2.0% |
| - Intermediate | 1.25% | 1.55% | ≤ 2.0% |
| LOD (µg/mL) | 0.3 | 0.2 | Report |
| LOQ (µg/mL) | 1.0 | 0.8 | Report |
| Specificity | Stability-Indicating | Mass Specific | No interference at analyte RT |
Table 2: Hypothetical Cross-Validation Results
| Sample ID | Mean Assay by HPLC-UV (%) | Mean Assay by GC-MS (%) | % Difference |
| Batch A-01 | 99.5 | 99.2 | -0.30% |
| Batch A-02 | 99.8 | 100.1 | +0.30% |
| Batch B-01 | 98.9 | 99.3 | +0.40% |
| Batch B-02 | 100.2 | 99.9 | -0.30% |
| Batch C-01 | 99.6 | 99.4 | -0.20% |
| Batch C-02 | 100.5 | 100.3 | -0.20% |
| Overall Mean | 99.75 | 99.70 | |
| Standard Deviation | 0.58 | 0.45 | |
| t-test (p-value) | \multicolumn{2}{c | }{0.88} | p > 0.05 |
| F-test (F-statistic) | \multicolumn{2}{c | }{1.66} | F < F_critical (5.05) |
Conclusion and Expert Recommendations
This guide has detailed the validation of two orthogonal analytical methods for this compound and outlined a robust protocol for their cross-validation. The hypothetical data demonstrates that both the HPLC-UV and GC-MS methods are suitable for their intended purpose and, critically, yield equivalent results.
Recommendations:
-
HPLC-UV: This method is ideal for routine quality control (QC) testing, including release and stability studies, due to its robustness, high throughput, and simplicity.
-
GC-MS: This method should be employed as a confirmatory technique. Its superior specificity makes it invaluable for identifying unknown impurities, investigating out-of-specification results, and serving as a reference method.
The successful cross-validation of these methods provides a high degree of confidence in the analytical data generated throughout the lifecycle of a drug product containing or derived from this compound. It ensures that analytical results are consistent, reliable, and transferable, underpinning the foundation of product quality and patient safety.
References
- 1. chemscene.com [chemscene.com]
- 2. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 3. metrology-journal.org [metrology-journal.org]
- 4. fda.gov [fda.gov]
- 5. pharmaguru.co [pharmaguru.co]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. resources.eirgenix.com [resources.eirgenix.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. scispace.com [scispace.com]
- 11. rjptonline.org [rjptonline.org]
- 12. gcms.labrulez.com [gcms.labrulez.com]
- 13. Statistical tools and approaches to validate analytical methods: methodology and practical examples | International Journal of Metrology and Quality Engineering (IJMQE) [metrology-journal.org]
A Senior Application Scientist's Guide to Benchmarking Novel Thiazole-Based Compounds: A Case Study on 5-Ethylthiazol-2-amine
Introduction: The Privileged Scaffold and the Uncharacterized Candidate
The 2-aminothiazole ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active agents and clinically approved drugs.[1][2][3] Its versatile structure allows for modifications that have led to potent inhibitors of various enzyme classes, including protein kinases, cholinesterases, and carbonic anhydrases.[4][5] Marketed drugs such as the kinase inhibitor Dasatinib and the B-RAF inhibitor Dabrafenib feature this core structure, underscoring its significance in anticancer therapies.[1][6]
This guide focuses on 5-Ethylthiazol-2-amine , a simple, representative member of this chemical family. While its direct biological activity is not extensively characterized in the public domain, its structural simplicity makes it an ideal candidate for a systematic benchmarking workflow. The objective of this document is not to present pre-existing data, but to provide a comprehensive, scientifically rigorous framework for researchers to evaluate such a novel compound against established inhibitors. We will explain the causality behind experimental choices, detail self-validating protocols, and ground our methodology in authoritative standards.
Phase 1: From Unknown to "Hit" - A Strategy for Target Identification
Before any benchmarking can occur, the primary biological target of this compound must be identified. A common and effective strategy is to perform a high-throughput screen (HTS) against a panel of diverse, disease-relevant enzymes where thiazole derivatives have previously shown activity.
Rationale for Experimental Design: The initial screening panel should be broad, covering key enzyme families implicated in major diseases. Given the known activities of the thiazole scaffold, a logical starting point includes a diverse kinase panel (e.g., tyrosine kinases, serine/threonine kinases), cholinesterases (AChE, BChE), and carbonic anhydrases. This approach maximizes the probability of identifying a high-affinity interaction, or "hit."
Experimental Protocol: High-Throughput Primary Screen
-
Compound Preparation : Prepare a 10 mM stock solution of this compound in 100% DMSO. Serially dilute to create a concentration range for initial screening (e.g., a single high concentration of 10 µM).
-
Enzyme Panel Selection : Utilize a commercially available panel of purified enzymes (e.g., a Kinase-Glo® platform for kinases or Ellman's assay for cholinesterases).
-
Assay Execution :
-
Dispense 5 µL of the appropriate enzyme buffer into a 384-well assay plate.
-
Add 50 nL of the test compound (this compound) or a reference inhibitor (positive control) to the designated wells.
-
Add 5 µL of the enzyme solution to all wells and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding 10 µL of the substrate/ATP solution.
-
Allow the reaction to proceed for the optimized time (e.g., 60 minutes).
-
Add 20 µL of a detection reagent (e.g., Kinase-Glo® Luminescent Reagent) to stop the reaction and generate a signal.
-
-
Data Acquisition : Measure the signal (e.g., luminescence or absorbance) using a plate reader.
-
Hit Identification : Calculate the percent inhibition relative to controls. A "hit" is typically defined as a compound that causes >50% inhibition in the primary screen.
Workflow for Target Identification```dot
Caption: The RAS-RAF-MEK-ERK signaling pathway with the point of B-RAF inhibition.
Conclusion and Forward Look
This guide has outlined a systematic, three-phase framework for the comprehensive evaluation of a novel compound, this compound. By first identifying a specific biological target and then executing a series of well-controlled biochemical and cell-based assays, researchers can rigorously benchmark its performance against established, clinically relevant inhibitors like Dabrafenib and Sorafenib. The causality-driven experimental design ensures that the data generated are robust, comparable, and mechanistically informative. The findings from such a study would provide the critical foundation needed to determine whether this compound or its derivatives represent a promising new avenue for therapeutic development.
References
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Independent Verification of the Reported Synthesis of 5-Ethylthiazol-2-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Among its derivatives, 5-Ethylthiazol-2-amine serves as a crucial building block for the synthesis of various therapeutic agents. This guide provides an in-depth analysis of the primary synthetic route to this compound, the Hantzsch thiazole synthesis, and offers a comparative evaluation with a viable alternative pathway involving the functionalization of the 2-aminothiazole core. This document is intended to equip researchers with the necessary technical insights to make informed decisions in their synthetic endeavors.
I. The Predominant Route: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first reported in the late 19th century, remains the most widely utilized method for the construction of the 2-aminothiazole ring system.[1][2] The reaction's enduring prevalence is a testament to its reliability and broad substrate scope. The synthesis of this compound via this method proceeds through the condensation of an α-haloketone with thiourea.
A. Causality of Experimental Choices
The selection of 1-bromo-2-butanone as the α-haloketone precursor is pivotal. The bromine atom at the α-position provides a good leaving group, facilitating the initial nucleophilic attack by the sulfur of thiourea. The ketone's carbonyl group is the electrophilic center for the subsequent intramolecular cyclization. Ethanol is a commonly employed solvent as it effectively dissolves both reactants and facilitates the reaction at a moderate reflux temperature.
B. Self-Validating Protocol
The progress of the Hantzsch synthesis can be conveniently monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials and the appearance of the product spot. The final product can be purified by recrystallization, and its identity and purity confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry.
Experimental Protocol: Hantzsch Synthesis of this compound
Materials:
-
1-bromo-2-butanone
-
Thiourea
-
Ethanol
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1-bromo-2-butanone (1 equivalent) and thiourea (1.1 equivalents) in ethanol.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, allow the mixture to cool to room temperature and concentrate under reduced pressure to remove the ethanol.
-
To the residue, add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed.
-
Extract the product into ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
II. An Alternative Pathway: Post-Synthetic Modification of the 2-Aminothiazole Core
An alternative strategy to access this compound involves the initial synthesis of the parent 2-aminothiazole, followed by regioselective functionalization at the 5-position. This two-step approach offers a different set of advantages and challenges.
A. Step 1: Regioselective Halogenation
The 2-aminothiazole ring is susceptible to electrophilic substitution, and the 5-position is particularly reactive. The use of copper(II) halides provides a mild and efficient method for the regioselective bromination or chlorination of 2-aminothiazoles.
B. Step 2: Cross-Coupling for C-C Bond Formation
With the 5-halo-2-aminothiazole in hand, a variety of palladium-catalyzed cross-coupling reactions can be employed to introduce the ethyl group. The Suzuki-Miyaura coupling, utilizing an ethylboronic acid derivative, is a robust and widely used method for this transformation due to its tolerance of a wide range of functional groups.[3][4]
Experimental Protocol: Two-Step Synthesis of this compound
Step 1: Synthesis of 5-Bromo-2-aminothiazole
Materials:
-
2-Aminothiazole
-
Copper(II) bromide (CuBr₂)
-
Acetonitrile
Procedure:
-
Dissolve 2-aminothiazole (1 equivalent) and CuBr₂ (1.1 equivalents) in acetonitrile in a round-bottom flask.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, remove the acetonitrile under reduced pressure.
-
Partition the residue between ethyl acetate and a dilute aqueous ammonia solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 5-bromo-2-aminothiazole.
-
Purify the product by column chromatography on silica gel.
Step 2: Suzuki-Miyaura Coupling to yield this compound
Materials:
-
5-Bromo-2-aminothiazole
-
Ethylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To a degassed mixture of 1,4-dioxane and water, add 5-bromo-2-aminothiazole (1 equivalent), ethylboronic acid (1.5 equivalents), potassium carbonate (2 equivalents), and the palladium catalyst (0.05 equivalents).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-8 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
III. Comparative Analysis
| Parameter | Hantzsch Synthesis | Two-Step Synthesis (Halogenation/Suzuki Coupling) |
| Overall Yield | Generally good to excellent (typically 70-90%) | Moderate to good (overall yield dependent on both steps, typically 40-70%) |
| Number of Steps | One-pot synthesis | Two distinct synthetic steps |
| Starting Materials | 1-Bromo-2-butanone, Thiourea | 2-Aminothiazole, CuBr₂, Ethylboronic acid, Palladium catalyst |
| Reagent Cost & Availability | 1-Bromo-2-butanone can be a specialty chemical. Thiourea is inexpensive. | 2-Aminothiazole is readily available. Ethylboronic acid and palladium catalysts can be expensive. |
| Scalability | Well-established for large-scale synthesis. | May require optimization for large-scale, particularly the cross-coupling step. |
| Control of Regioselectivity | Inherent to the starting materials. | High regioselectivity in both the halogenation and coupling steps. |
| Potential for Diversification | Limited to the availability of different α-haloketones. | The 5-halo intermediate allows for the introduction of a wide variety of substituents via different cross-coupling reactions. |
IV. Visualization of Synthetic Workflows
Caption: Hantzsch Synthesis Workflow for this compound.
Caption: Two-Step Synthesis Workflow via Halogenation and Suzuki Coupling.
V. Conclusion and Recommendations
The Hantzsch synthesis remains the more direct and often higher-yielding method for the preparation of this compound, making it the preferred route for large-scale production where the specific α-haloketone is readily available.
The two-step alternative involving halogenation and Suzuki coupling offers greater flexibility for analogue synthesis. The 5-bromo-2-aminothiazole intermediate is a versatile platform for introducing a wide array of substituents at the 5-position, which is highly advantageous in a drug discovery context where structure-activity relationship (SAR) studies are paramount. While the overall yield may be lower and the cost of reagents higher, the strategic advantage of this modular approach for library synthesis often outweighs these considerations.
The choice between these two synthetic strategies will ultimately depend on the specific goals of the research program, balancing the need for large quantities of a single compound against the desire for rapid analogue generation and structural diversity.
VI. References
-
Bar-Natan, R., et al. (2009). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. The Journal of Organic Chemistry, 74(15), 5674–5677. --INVALID-LINK--
-
Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. --INVALID-LINK--
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole. --INVALID-LINK--
-
Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. --INVALID-LINK--
References
A Comparative Analysis of the ADME-Tox Properties of 5-Ethylthiazol-2-amine Derivatives: A Guide for Drug Development Professionals
In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a cornerstone of efficient and successful development pipelines. A significant contributor to late-stage clinical trial failures, and the associated immense costs, is an unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile of a drug candidate.[1][2][3] Therefore, a thorough and early-stage evaluation of these properties is not just beneficial, but imperative. This guide provides a comparative analysis of the ADME-Tox properties of a promising class of compounds: 5-Ethylthiazol-2-amine derivatives. These derivatives have garnered interest due to their versatile biological activities.[4][5]
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of the critical ADME-Tox parameters. We will explore the underlying scientific principles, detail robust experimental and in-silico methodologies for their assessment, and present a comparative analysis to guide the selection and optimization of lead candidates within this chemical series.
The Thiazole Scaffold: A Privileged Structure with ADME-Tox Considerations
The thiazole ring is a common motif in many approved drugs and biologically active compounds, valued for its ability to engage in a variety of biological interactions.[4] However, the thiazole nucleus is not without its metabolic liabilities. Thiazole and aminothiazole-containing drugs are known to be metabolized by cytochrome P450 (CYP) enzymes, which can lead to the formation of reactive metabolites (RMs).[6][7][8] These RMs have the potential to covalently bind to cellular macromolecules, a mechanism that can lead to idiosyncratic adverse drug reactions and toxicity.[6][7][9][10]
A quantum chemical study has shown that the epoxidation of the thiazole ring is a low-energy pathway for metabolic activation, and the presence of an amino group, as in this compound, can further facilitate these metabolic pathways.[6][7] This underscores the importance of a rigorous evaluation of the metabolic stability and potential for reactive metabolite formation for any new derivative in this class.
Absorption: The Gateway to Systemic Circulation
For a drug to exert its therapeutic effect, it must first be absorbed into the systemic circulation. For orally administered drugs, this involves traversing the complex barrier of the gastrointestinal (GI) tract.[11] Key parameters to consider for absorption include solubility, permeability, and stability in the GI environment.
In-Silico Prediction of Absorption Properties
Computational tools play a vital role in the early prediction of ADME properties, allowing for the rapid screening of large numbers of virtual compounds.[12][13][14] These models can predict a range of physicochemical properties that influence absorption, such as LogP (lipophilicity), topological polar surface area (TPSA), and aqueous solubility.
Table 1: Predicted Physicochemical Properties of Hypothetical this compound Derivatives
| Derivative | R-Group | Predicted LogP | Predicted Aqueous Solubility (mg/mL) | Predicted Caco-2 Permeability (nm/s) |
| Parent | -H | 1.8 | 2.5 | 15 |
| Derivative A | -CH2OH | 1.2 | 5.1 | 8 |
| Derivative B | -CF3 | 2.9 | 0.8 | 25 |
| Derivative C | -COOH | 0.9 | 8.2 | 3 |
| Derivative D | -OCH3 | 2.1 | 1.9 | 18 |
Note: These are hypothetical values for illustrative purposes. Actual values would be obtained from validated in-silico models such as those available through platforms like SwissADME or ADMETlab 3.0.[14][15]
In-Vitro Assessment of Permeability
The Caco-2 cell permeability assay is a widely used in-vitro model that mimics the human intestinal barrier and is instrumental in predicting the oral absorption of drug candidates.[1][16]
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded onto a semi-permeable membrane in a transwell plate and cultured for 21-25 days to allow for differentiation into a polarized monolayer.
-
Compound Application: The test compound is added to the apical (donor) side of the transwell.
-
Sampling: Samples are taken from the basolateral (receiver) side at various time points.
-
Analysis: The concentration of the compound in the receiver chamber is quantified by LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated.
A higher Papp value generally indicates better intestinal permeability and a higher potential for oral absorption.
Distribution: Reaching the Target Site
Once absorbed, a drug is distributed throughout the body via the bloodstream. The extent of distribution is influenced by factors such as plasma protein binding (PPB), tissue permeability, and affinity for specific transporters.[1]
Plasma Protein Binding (PPB)
Only the unbound fraction of a drug is free to interact with its target and exert a therapeutic effect. High PPB can limit the free drug concentration and reduce efficacy.
Experimental Protocol: Equilibrium Dialysis for PPB Determination
-
Apparatus Setup: A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing buffer.
-
Incubation: The system is incubated until equilibrium is reached.
-
Analysis: The concentration of the compound in both the plasma and buffer chambers is measured.
-
Calculation: The percentage of protein binding is calculated from the concentration difference.
Visualizing the Drug Distribution Process
Caption: Overview of the ADME process for an orally administered drug.
Metabolism: Biotransformation and Its Consequences
Metabolism is the process by which the body chemically modifies drugs, primarily in the liver, to facilitate their excretion.[2] This process can lead to the formation of active, inactive, or potentially toxic metabolites.
Metabolic Stability Assessment
The metabolic stability of a compound is a critical determinant of its half-life and dosing regimen. In-vitro assays using liver microsomes or hepatocytes are the gold standard for this assessment.[2]
Experimental Protocol: Liver Microsomal Stability Assay
-
Incubation: The test compound is incubated with liver microsomes and NADPH (a cofactor for CYP enzymes).
-
Time Points: Aliquots are taken at various time points and the reaction is quenched.
-
Analysis: The concentration of the parent compound is measured by LC-MS/MS.
-
Calculation: The rate of disappearance of the parent compound is used to calculate the in-vitro half-life and intrinsic clearance.
Cytochrome P450 (CYP) Inhibition
Inhibition of CYP enzymes can lead to drug-drug interactions (DDIs), where the co-administration of one drug alters the metabolism and clearance of another.[17]
Experimental Protocol: CYP Inhibition Assay
-
Incubation: The test compound is incubated with human liver microsomes, a specific CYP probe substrate, and NADPH.
-
Analysis: The formation of the metabolite of the probe substrate is measured.
-
Calculation: The IC50 value (the concentration of the test compound that causes 50% inhibition of the probe substrate metabolism) is determined.
Table 2: Comparative Metabolic Profile of this compound Derivatives
| Derivative | In-Vitro Half-life (min) | Major Metabolizing CYP Isoform | CYP3A4 Inhibition (IC50, µM) |
| Parent | 25 | CYP3A4, CYP2D6 | 15 |
| Derivative A | 45 | CYP2C9 | > 50 |
| Derivative B | 10 | CYP3A4 | 2 |
| Derivative C | > 60 | UGTs | > 50 |
| Derivative D | 30 | CYP3A4 | 20 |
Note: These are hypothetical values for illustrative purposes. UGTs (UDP-glucuronosyltransferases) represent a non-CYP metabolic pathway.[2]
Excretion: The Final Elimination
Excretion is the process by which a drug and its metabolites are removed from the body, primarily through the kidneys into the urine.[18] Renal clearance is a key parameter that quantifies the efficiency of this process.[19][20]
Methods for Determining Renal Clearance
Renal clearance can be determined using several methods, including the graphical method and the midpoint method, both of which involve measuring drug concentrations in plasma and urine over time.[21] The choice of method often depends on the clinical setting and the availability of data.[21]
Toxicity: Assessing the Potential for Harm
Toxicity is arguably the most critical aspect of the ADME-Tox profile, as it directly relates to patient safety.[1] Early identification of potential toxicities can prevent costly late-stage failures.[1][22]
In-Vitro Cytotoxicity Assays
Cytotoxicity assays are used to assess the potential of a compound to cause cell death. A variety of cell lines can be used to evaluate toxicity in different organs.[22]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach.
-
Compound Treatment: The cells are treated with various concentrations of the test compound.
-
MTT Addition: After an incubation period, MTT (a yellow tetrazolium salt) is added. Viable cells with active metabolism convert MTT into a purple formazan product.
-
Analysis: The formazan is solubilized, and the absorbance is measured, which is proportional to the number of viable cells.
-
Calculation: The CC50 value (the concentration of the compound that causes 50% cell death) is determined.
Hepatotoxicity and Cardiotoxicity
Hepatotoxicity (liver toxicity) and cardiotoxicity are two of the most common reasons for drug withdrawal from the market. Specific in-vitro assays are available to assess these risks early in development. For example, studies on thiazole derivatives have shown the potential for liver damage at high doses.[23]
Genotoxicity
Genotoxicity assays assess the potential of a compound to damage DNA, which can lead to mutations and cancer. The Ames test is a widely used bacterial reverse mutation assay for this purpose. In-silico tools can also be used to identify structural alerts for genotoxicity.[24]
Table 3: Comparative Toxicity Profile of this compound Derivatives
| Derivative | HepG2 Cytotoxicity (CC50, µM) | hERG Inhibition (IC50, µM) | Ames Test Result |
| Parent | 50 | 25 | Negative |
| Derivative A | > 100 | > 50 | Negative |
| Derivative B | 5 | 1 | Positive |
| Derivative C | > 100 | > 50 | Negative |
| Derivative D | 75 | 30 | Negative |
Note: These are hypothetical values for illustrative purposes. HepG2 is a human liver cancer cell line commonly used for hepatotoxicity screening. hERG inhibition is an indicator of potential cardiotoxicity.
Conclusion and Future Directions
The comprehensive ADME-Tox profiling of this compound derivatives is a critical step in their development as potential therapeutic agents. This guide has outlined the key parameters, provided detailed experimental protocols, and presented a framework for the comparative analysis of these properties.
The ideal drug candidate from this series would exhibit:
-
Good oral absorption (high permeability and solubility).
-
Optimal distribution characteristics (moderate plasma protein binding).
-
A stable metabolic profile with a low potential for CYP inhibition and reactive metabolite formation.
-
Efficient clearance from the body.
-
A clean toxicity profile with high CC50 values and no evidence of specific organ toxicities or genotoxicity.
By integrating in-silico predictions with robust in-vitro experimental data, drug development teams can make informed decisions to select and optimize the most promising this compound derivatives for further preclinical and clinical development. This data-driven approach is essential for navigating the complexities of drug discovery and ultimately bringing safer and more effective medicines to patients.
References
- 1. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
- 2. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 3. vectorb2b.com [vectorb2b.com]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 6. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. juser.fz-juelich.de [juser.fz-juelich.de]
- 9. [PDF] Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Experimental models for predicting drug absorption and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ADME/Tox Prediction - Profacgen [profacgen.com]
- 13. Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]
- 16. Video: Methods for Studying Drug Absorption: In vitro [jove.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Principles and clinical application of assessing alterations in renal elimination pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Video: Renal Drug Clearance: Overview [jove.com]
- 20. pharmacylibrary.com [pharmacylibrary.com]
- 21. Video: Determination of Renal Drug Clearance: Graphical and Midpoint Methods [jove.com]
- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | In silico ADME and Toxicity Prediction of Ceftazidime and Its Impurities [frontiersin.org]
Safety Operating Guide
Operational Guide for the Proper Disposal of 5-Ethylthiazol-2-amine
This document provides essential safety and logistical procedures for the proper disposal of 5-Ethylthiazol-2-amine (CAS No. 39136-60-2). As a Senior Application Scientist, this guide is designed for researchers, scientists, and drug development professionals to ensure that disposal practices mitigate risks to personnel and the environment, ensuring full regulatory compliance. The 2-aminothiazole moiety is a common feature in drug discovery but has also been identified as a potential toxicophore, necessitating cautious handling and disposal.[1][2]
Hazard Assessment & Precautionary Measures
Before handling this compound for any purpose, including disposal, a thorough understanding of its hazard profile is critical. Based on data from safety data sheets (SDS) for this compound and structurally similar thiazole derivatives, it must be treated as a hazardous substance.
The primary hazards include:
-
Respiratory Effects: May cause respiratory irritation upon inhalation of dust or aerosols.[3][4]
-
Toxicity: The compound is considered harmful if swallowed and may cause damage to organs, such as the liver, through prolonged or repeated exposure.[5]
-
Environmental Hazard: Structurally related compounds are noted as being very toxic to aquatic life with long-lasting effects.[5]
Table 1: Chemical Identification and Hazard Profile
| Parameter | Value | Reference |
| Chemical Name | This compound | [6][7] |
| CAS Number | 39136-60-2 | [6] |
| Molecular Formula | C₅H₈N₂S | [6] |
| Molecular Weight | 128.20 g/mol | [6] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH302: Harmful if swallowed | [3][4][5] |
Table 2: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Hand Protection | Nitrile rubber gloves | To prevent skin contact and irritation.[4][8] |
| Eye/Face Protection | Chemical safety goggles or face shield | Conforming to OSHA 29 CFR 1910.133 or EN166 to prevent eye contact and serious irritation.[4][9] |
| Skin/Body Protection | Laboratory coat | To protect skin and personal clothing from contamination.[4][10] |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the solid form outside of a fume hood or if dust generation is likely, to prevent respiratory tract irritation.[4][8] |
Waste Characterization and Segregation
Proper disposal begins with correct waste characterization under the Resource Conservation and Recovery Act (RCRA).[11] Any this compound designated for disposal is considered hazardous waste.
Waste Streams:
-
Solid Waste: Unused or expired pure compounds, and contaminated materials like weighing paper, gloves, and paper towels.
-
Liquid Waste: Solutions containing dissolved this compound.
Causality of Segregation: Chemical incompatibility can lead to dangerous reactions. This compound waste must be segregated from incompatible materials to prevent exothermic reactions or the release of toxic gases.
Key Incompatibilities:
-
Strong oxidizing agents (e.g., nitrates, perchlorates)[5][9][12]
-
Strong acids and bases[9]
-
Strong reducing agents[9]
Step-by-Step Disposal Protocols
Adherence to a strict protocol is essential for safety and compliance. Always handle the waste within a certified chemical fume hood.
Experimental Protocol A: Disposal of Solid Waste & Contaminated Materials
-
Container Selection: Choose a designated, sealable, and chemically compatible hazardous waste container (e.g., high-density polyethylene - HDPE). The container must be in good condition with no leaks or cracks.[13]
-
Waste Transfer: Carefully place the solid this compound waste and any contaminated disposable materials (gloves, wipers, etc.) into the selected container.
-
Container Sealing: Securely seal the container lid. According to federal guidelines, waste containers must remain closed except when actively adding waste.[11][13]
-
Labeling: Affix a completed hazardous waste label to the container. The label must include:
-
Temporary Storage: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) away from incompatible chemicals.[13]
Experimental Protocol B: Disposal of Liquid Waste (Solutions)
-
Container Selection: Select a sealable, chemically compatible container, typically glass or HDPE, equipped with a screw cap. Ensure it is designated for liquid hazardous waste.
-
Waste Transfer: Using a funnel, carefully pour the liquid waste containing this compound into the waste container.
-
Expert Insight: Do not mix different waste streams. This container should be dedicated to this specific waste or compatible mixtures only. Never mix incompatible wastes.[13]
-
-
Container Management: Do not fill the container beyond 90% capacity to allow for vapor expansion. Securely close the container immediately after adding waste.
-
Labeling: Apply a complete hazardous waste label as described in Protocol A, ensuring to list all chemical constituents of the solution with their approximate percentages.[13]
-
Temporary Storage: Place the container in secondary containment (e.g., a chemical-resistant tray) within the SAA to contain potential leaks.[13]
Spill Management & Emergency Procedures
Accidental releases must be managed promptly and safely.
-
Small Spills (Solid):
-
Ensure proper PPE is worn.
-
Gently cover the spill with an inert absorbent material like sand or earth.[10]
-
Sweep the material into a designated hazardous waste container. Avoid raising dust.[5][9]
-
Decontaminate the area with an appropriate solvent, and dispose of cleaning materials as hazardous waste.
-
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[3][10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[3][4]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, seek medical attention.[3][4]
-
Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[5]
-
Final Disposal Pathway & Regulatory Compliance
The ultimate disposal of this compound must be conducted by a licensed environmental management company. It is illegal and unsafe to dispose of this chemical down the drain or in regular trash.[13] The EPA strictly prohibits the sewering of hazardous waste pharmaceuticals.[14]
Disposal Decision Workflow
The following diagram illustrates the critical decision-making process for managing this compound waste from generation to final disposal.
Caption: Disposal workflow for this compound.
This structured approach ensures that every step, from initial handling to final disposal, is performed with the highest commitment to safety and environmental stewardship, in accordance with regulations set forth by agencies like the EPA and OSHA.[15][16]
References
- 1. researchgate.net [researchgate.net]
- 2. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. chemscene.com [chemscene.com]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. aksci.com [aksci.com]
- 11. mtu.edu [mtu.edu]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. waste360.com [waste360.com]
- 15. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 16. Worker Exposures to Volatile Amines | Occupational Safety and Health Administration [osha.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Ethylthiazol-2-amine
As researchers and professionals in drug development, our commitment to safety is as paramount as our dedication to scientific advancement. The handling of specialized chemical reagents like 5-Ethylthiazol-2-amine (CAS No. 39136-60-2) demands a meticulous and informed approach to personal protection.[1][2][3] This guide moves beyond a simple checklist, providing a procedural and causal framework for the safe use of this compound. It is designed to embed safety within your workflow, ensuring that every operational step is underpinned by authoritative safety principles.
Hazard Assessment: Understanding the "Why" Behind the "What"
Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the inherent risks associated with this compound. According to authoritative Safety Data Sheets (SDS), this compound is classified with several key hazards that dictate our protective strategy.[4][5]
-
Skin Corrosion/Irritation (Category 2): The compound is known to cause skin irritation upon contact.[4][5] This necessitates a robust barrier to prevent direct exposure to the skin.
-
Serious Eye Damage/Eye Irritation (Category 2): Direct contact with the eyes can cause serious irritation.[4][5] This risk makes certified eye protection non-negotiable.
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: The dust or vapors of this compound may cause respiratory irritation.[4][5] This highlights the critical importance of proper ventilation and, in some cases, respiratory protection.
-
Potential for Harm if Swallowed or Inhaled: The substance may be harmful if ingested or inhaled.[4]
A foundational principle of laboratory safety is to handle all compounds with unknown toxicological profiles with a high degree of caution. Since the toxicological properties of this compound have not been fully investigated, a conservative approach to PPE is warranted.[4]
Core PPE Requirements: Your First Line of Defense
For any procedure involving this compound, the following PPE represents the mandatory minimum.
-
Eye and Face Protection:
-
Requirement: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[4][6]
-
Rationale: Standard safety glasses do not provide a complete seal around the eyes and are insufficient for protecting against fine dust particles or splashes. Goggles are essential to prevent the serious eye irritation this chemical can cause.[4][5][7] For procedures with a high risk of splashing, a face shield should be worn in addition to goggles.
-
-
Hand Protection:
-
Requirement: Wear chemical-resistant gloves. Nitrile gloves are a common and effective choice for incidental contact.
-
Rationale: Gloves provide the primary barrier against skin irritation.[4][5] It is crucial to inspect gloves for any signs of degradation or puncture before use and to remove them using the proper technique to avoid contaminating your hands. For prolonged contact, consult the glove manufacturer's compatibility data.
-
-
Skin and Body Protection:
Operational Plan: Task-Specific PPE Protocols
The level of risk and therefore the required PPE can vary depending on the specific laboratory task. The following table provides a clear, procedural guide for selecting PPE based on the operation being performed.
| Laboratory Task | Potential Exposure Risk | Engineering Controls | Minimum Required PPE |
| Weighing Solid Compound | High (Inhalation of dust) | Chemical Fume Hood or Ventilated Balance Enclosure | Safety Goggles, Nitrile Gloves, Lab Coat. Consider a NIOSH-approved respirator if ventilation is inadequate. |
| Preparing a Solution | Medium (Splashes, dust) | Chemical Fume Hood | Safety Goggles, Nitrile Gloves, Lab Coat. |
| Running a Reaction | Medium (Splashes, vapors) | Chemical Fume Hood | Safety Goggles, Nitrile Gloves, Lab Coat. |
| Sample Transfer/Aliquotting | Low to Medium (Splashes) | Well-ventilated area or Fume Hood | Safety Goggles, Nitrile Gloves, Lab Coat. |
| Waste Disposal | Medium (Splashes, contamination) | Designated Waste Area | Safety Goggles, Nitrile Gloves, Lab Coat. |
Step-by-Step Methodologies for Safety
Protocol for Donning and Doffing PPE
The order in which you put on and remove PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on and fasten completely.
-
Gloves: Select the correct size and inspect for damage. Pull cuffs over the sleeves of the lab coat.
-
Eye Protection: Put on safety goggles.
Doffing Sequence:
-
Gloves: Remove using a glove-to-glove and skin-to-skin technique. Dispose of them immediately in the designated hazardous waste container.
-
Lab Coat: Remove by rolling it outwards, ensuring the contaminated exterior does not touch your skin or clothing.
-
Eye Protection: Remove by handling the strap, not the front.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[4][5]
Disposal Plan for Contaminated Materials
Proper disposal is a crucial final step in the handling process.
-
Solid Waste: All disposable items contaminated with this compound, including weighing papers, pipette tips, and gloves, must be placed in a clearly labeled, sealed hazardous waste container.[9]
-
Liquid Waste: Solutions containing this compound must be collected in a designated, sealed, and properly labeled hazardous waste container. Do not dispose of them down the drain.[4]
-
Disposal Protocol: All waste must be disposed of through an approved waste disposal plant, following all local and institutional regulations.[4][5][8]
The workflow below provides a logical decision path for handling and disposal.
Caption: Workflow for Safe Handling and Disposal.
Emergency Response: Immediate Actions
In the event of accidental exposure, immediate and correct action is vital.
-
Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Skin Contact: Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Remove contaminated clothing.[4]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[8]
Always ensure that eyewash stations and safety showers are unobstructed and readily accessible before beginning any work.[4][8]
References
- 1. This compound | 39136-60-2 [amp.chemicalbook.com]
- 2. This compound | 39136-60-2 [amp.chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
